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  • Product: Dibutan-2-yl carbonate
  • CAS: 623-63-2

Core Science & Biosynthesis

Foundational

dibutan-2-yl carbonate chemical structure and physical properties

An In-Depth Technical Guide to Dibutan-2-yl Carbonate This guide provides a comprehensive technical overview of dibutan-2-yl carbonate (also known as di-sec-butyl carbonate), a significant yet often overlooked organic co...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Dibutan-2-yl Carbonate

This guide provides a comprehensive technical overview of dibutan-2-yl carbonate (also known as di-sec-butyl carbonate), a significant yet often overlooked organic compound. While its isomer, di-tert-butyl dicarbonate (Boc anhydride), is ubiquitous in peptide synthesis and protecting group chemistry, di-sec-butyl carbonate possesses its own distinct profile of properties and applications relevant to researchers, chemists, and professionals in process and materials development. This document delineates its chemical structure, physical and spectral properties, synthesis, and specific applications, offering field-proven insights into its utility.

Chemical Identity and Structure

Dibutan-2-yl carbonate is a dialkyl carbonate ester. The "sec-butyl" or "butan-2-yl" designation specifies that the carbonate group is esterified with two secondary butyl alcohol moieties. The point of attachment is the second carbon of the butane chain, resulting in a chiral center at each of the two ether-linked carbons. The commercial product is typically a racemic mixture.

IUPAC Name: dibutan-2-yl carbonate[1] Synonyms: Di-sec-butyl carbonate, Carbonic acid di-sec-butyl ester, Carbonic acid, bis(1-methylpropyl) ester[1][2][3] CAS Number: 623-63-2[1][2] Molecular Formula: C₉H₁₈O₃ Molecular Weight: 174.24 g/mol [1]

Caption: 2D Chemical Structure of dibutan-2-yl carbonate.

Physical and Chemical Properties

The physical properties of dibutan-2-yl carbonate distinguish it from other C9 carbonate isomers. Unlike the low-melting solid di-tert-butyl dicarbonate, di-sec-butyl carbonate is a liquid at room temperature. Its branched, yet less sterically hindered, structure influences its boiling point and solvent characteristics.

Table 1: Physical and Chemical Properties of Dibutan-2-yl Carbonate

PropertyValueSource
Molecular Weight 174.24 g/mol [1]
Appearance LiquidAssumed from properties
Boiling Point 70-72 °C at 15 mmHg[4]
Refractive Index (n²²D) 1.4028[4]
Polar Surface Area (PSA) 35.53 Ų[3] (Computed)
LogP 2.7366[3] (Computed)
Density Data not availableN/A
Melting Point Data not availableN/A
Solubility Data not availableN/A

Spectroscopic Profile (Predicted)

While experimental spectra for di-sec-butyl carbonate are not widely published, its spectroscopic characteristics can be reliably predicted based on its functional groups and structural analysis. These predictions are vital for reaction monitoring and quality control.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by features characteristic of a saturated organic carbonate.

  • C=O Stretch: A strong, sharp absorption band is expected around 1740 ± 10 cm⁻¹ . This is the most prominent feature and is characteristic of the carbonyl group in a dialkyl carbonate.

  • C-O-C Asymmetric Stretch: A strong band is predicted in the region of 1280-1240 cm⁻¹ , corresponding to the asymmetric stretching of the O-(C=O)-O linkage.

  • C-H Stretches: Aliphatic C-H stretching vibrations will be visible in the 2850-3000 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the symmetry in the molecule (assuming a racemic mixture), the number of unique signals is simplified. The two sec-butyl groups are chemically equivalent.

  • ¹H NMR Spectroscopy (Predicted):

    • -O-CH- (methine): A multiplet (sextet or similar) is expected around δ 4.6-4.8 ppm . This proton is deshielded by the adjacent oxygen atom.

    • -CH₂- (methylene): A multiplet is expected around δ 1.6-1.8 ppm .

    • -CH-CH₃ (methyl doublet): A doublet is expected around δ 1.2-1.4 ppm , coupled to the methine proton.

    • -CH₂-CH₃ (methyl triplet): A triplet is expected around δ 0.9-1.0 ppm .

  • ¹³C NMR Spectroscopy (Predicted): The molecule contains 9 carbon atoms, but due to symmetry, only 5 unique signals are expected.

    • C=O (carbonyl): A signal in the δ 154-156 ppm region.

    • -O-CH- (methine): A signal around δ 75-77 ppm .

    • -CH₂- (methylene): A signal around δ 28-30 ppm .

    • -CH-CH₃ (methyl): A signal around δ 19-21 ppm .

    • -CH₂-CH₃ (methyl): A signal around δ 9-11 ppm .

Synthesis Protocols

The synthesis of symmetrical dialkyl carbonates like di-sec-butyl carbonate can be achieved through several methods. Phosgene-based routes are traditional but involve highly toxic reagents. A more modern and accessible laboratory-scale synthesis is analogous to a Mitsunobu reaction, where an alcohol is coupled with a carbon dioxide source.

Representative Synthesis via an Alkoxyphosphonium Salt

A procedure reported in 1971 demonstrates a viable, non-phosgene route for preparing various dialkyl carbonates, including di-sec-butyl carbonate, which was isolated in 53% yield.[4] The general mechanism involves the reaction of an alcohol with an adduct formed from triphenylphosphine and diethyl azodicarboxylate (DEAD), which then reacts with carbon dioxide.

Synthesis_Workflow cluster_reactants Reactants & Reagents cluster_process Process cluster_products Products & Byproducts SecButanol sec-Butanol (2 equiv.) Mix 1. Combine sec-Butanol, TPP, and Solvent in Flask SecButanol->Mix TPP Triphenylphosphine (TPP) (2 equiv.) TPP->Mix DEAD Diethyl Azodicarboxylate (DEAD) (2 equiv.) Add_DEAD 3. Add DEAD Slowly to form Betaine intermediate DEAD->Add_DEAD CO2 Carbon Dioxide (CO2) (1 equiv.) Add_CO2 4. Introduce CO2 gas to react and form carbonate CO2->Add_CO2 Solvent Anhydrous Solvent (e.g., THF) Solvent->Mix Cool 2. Cool Mixture (e.g., 0 °C) Mix->Cool Cool->Add_DEAD Add_DEAD->Add_CO2 Workup 5. Aqueous Workup & Solvent Evaporation Add_CO2->Workup TPPO Triphenylphosphine Oxide Add_CO2->TPPO Hydrazine Diethyl Hydrazine-1,2-dicarboxylate Add_CO2->Hydrazine Purify 6. Vacuum Distillation Workup->Purify Product Di-sec-butyl Carbonate Purify->Product

Sources

Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of Di-sec-butyl Carbonate at High Temperatures

Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract Di-sec-butyl carbonate is a dialkyl carbonate with potential applications in various chemical syntheses, including in the pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Di-sec-butyl carbonate is a dialkyl carbonate with potential applications in various chemical syntheses, including in the pharmaceutical and polymer industries. As with many organic carbonates, its utility is intrinsically linked to its stability, particularly at elevated temperatures which may be encountered during synthesis, purification, or processing. This guide provides a comprehensive overview of the anticipated thermodynamic stability of di-sec-butyl carbonate, its likely decomposition pathways at high temperatures, and a detailed experimental framework for robustly characterizing its thermal behavior. The methodologies outlined herein are designed to provide a thorough and self-validating understanding of the material's properties, enabling informed decisions in research and development.

Introduction: The Context of Dialkyl Carbonate Stability

Dialkyl carbonates are a class of compounds recognized for their favorable properties, including low toxicity and biodegradability.[1] They are considered stable under ambient conditions.[1] However, the thermodynamic stability of these molecules can be a critical parameter, especially in applications requiring heating. While extensive data exists for common dialkyl carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC), particularly in the context of lithium-ion battery electrolytes, specific data for di-sec-butyl carbonate is less prevalent.[2][3][4][5]

The thermal decomposition of organic carbonates is a complex process that can be influenced by factors such as the structure of the alkyl group, the presence of impurities, and the atmospheric conditions. For instance, di-tert-butyl dicarbonate, a related compound, is known to be thermally unstable and can decompose into tert-butanol and carbon dioxide.[6][7] Understanding the specific decomposition profile of di-sec-butyl carbonate is therefore essential for its safe and effective use.

This guide will delve into the theoretical underpinnings of di-sec-butyl carbonate's stability and provide a practical, step-by-step approach to its experimental determination.

Theoretical Considerations: Postulated Decomposition Pathways

Based on the established chemistry of dialkyl carbonates and related structures, the thermal decomposition of di-sec-butyl carbonate is likely to proceed through several key pathways. The sec-butyl group, with its secondary carbon attached to the carbonate oxygen, offers specific routes for elimination reactions.

The most probable decomposition mechanism is a concerted or stepwise elimination reaction to form butene, sec-butanol, and carbon dioxide. This can occur via two primary pathways involving the different beta-hydrogens available in the sec-butyl group, leading to the formation of 1-butene and 2-butene (cis and trans isomers).

A simplified representation of the primary decomposition pathway is as follows:

G Di-sec-butyl Carbonate Di-sec-butyl Carbonate Transition State Transition State Di-sec-butyl Carbonate->Transition State High Temperature sec-Butanol sec-Butanol Transition State->sec-Butanol Butene (1- and 2-isomers) Butene (1- and 2-isomers) Transition State->Butene (1- and 2-isomers) Carbon Dioxide Carbon Dioxide Transition State->Carbon Dioxide

Caption: Postulated primary thermal decomposition pathway of di-sec-butyl carbonate.

Experimental Workflow for Determining Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the thermodynamic stability of di-sec-butyl carbonate. The following workflow combines macroscopic thermal analysis with microscopic product identification to provide a comprehensive picture.

G cluster_0 Thermal Analysis cluster_1 Decomposition Product Analysis cluster_2 Data Synthesis and Kinetic Modeling TGA Thermogravimetric Analysis (TGA) Data_Analysis Kinetic Analysis TGA->Data_Analysis DSC Differential Scanning Calorimetry (DSC) DSC->Data_Analysis GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Mechanism_Validation Mechanism Validation GCMS->Mechanism_Validation FTIR Fourier-Transform Infrared Spectroscopy (FTIR) FTIR->Mechanism_Validation Data_Analysis->Mechanism_Validation

Caption: Integrated experimental workflow for thermal stability assessment.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Protocol:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of high-purity di-sec-butyl carbonate into a ceramic or aluminum TGA pan.

  • Atmosphere: Run the experiment under a controlled atmosphere, typically inert (e.g., nitrogen or argon) to study intrinsic thermal decomposition, and also in an oxidative atmosphere (e.g., air) to assess oxidative stability. A flow rate of 20-50 mL/min is recommended.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. Slower and faster heating rates (e.g., 5 °C/min and 20 °C/min) should also be run to assess the effect on decomposition kinetics.

  • Data Analysis:

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).[8]

    • Quantify the total mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal decomposition and identify whether the process is endothermic or exothermic.

Protocol:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-5 mg of di-sec-butyl carbonate into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to contain any volatile decomposition products and ensure accurate heat flow measurements.

  • Atmosphere: Typically run under an inert atmosphere (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Equilibrate at 30 °C for 5 minutes.

    • Ramp the temperature from 30 °C to a temperature beyond the final decomposition temperature determined by TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify endothermic or exothermic peaks corresponding to decomposition events.

    • Determine the onset temperature and the peak maximum temperature for each thermal event.

    • Calculate the enthalpy of decomposition (ΔH_decomp).

Evolved Gas Analysis: GC-MS and TGA-FTIR/MS

Objective: To identify the chemical composition of the volatile products evolved during thermal decomposition.

Protocol:

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS) or a TGA instrument coupled to an FTIR or MS detector.

  • Sample Collection (for standalone GC-MS):

    • Heat a larger sample of di-sec-butyl carbonate in a sealed vessel with a headspace sampling port to a temperature just above the decomposition onset determined by TGA.

    • After a set time, collect a sample of the headspace gas using a gas-tight syringe.

  • GC-MS Analysis:

    • Inject the gas sample into the GC-MS.

    • Use a suitable capillary column (e.g., a non-polar or mid-polar column) to separate the components.

    • Identify the separated compounds by comparing their mass spectra to a library (e.g., NIST).

  • TGA-FTIR/MS Analysis:

    • Run a TGA experiment as described in section 3.1.

    • The evolved gases from the TGA are continuously transferred to an FTIR gas cell or an MS inlet.

    • Correlate the evolution of specific gases (e.g., CO2, butene isomers, sec-butanol) with the mass loss events observed in the TGA.

Data Interpretation and Synthesis

A comprehensive understanding of the thermodynamic stability of di-sec-butyl carbonate is achieved by synthesizing the data from the different analytical techniques.

Parameter Analytical Technique(s) Interpretation
Onset Decomposition Temperature TGA, DSCThe temperature at which the material begins to degrade. A key parameter for defining the upper limit of its thermal stability.
Decomposition Profile TGA (DTG curve)Indicates whether the decomposition is a single-step or multi-step process.
Enthalpy of Decomposition (ΔH) DSCDetermines if the decomposition is endothermic (heat is absorbed) or exothermic (heat is released). Exothermic decompositions can pose a greater safety risk due to the potential for thermal runaway.
Decomposition Products GC-MS, TGA-FTIR/MSConfirms the proposed decomposition mechanisms by identifying the evolved chemical species.
Kinetic Parameters (Activation Energy) TGA (multiple heating rates)Provides a quantitative measure of the energy barrier for the decomposition reaction, which can be used to predict stability over time at different temperatures.

Conclusion and Recommendations

The thermodynamic stability of di-sec-butyl carbonate at high temperatures is a critical parameter for its safe handling and application. While direct literature data is scarce, a combination of theoretical predictions based on known chemical principles and a robust experimental workflow can provide the necessary insights.

The proposed multi-technique approach, integrating TGA, DSC, and evolved gas analysis, allows for a thorough characterization of the decomposition onset, energetics, and product profile. This data is essential for researchers, scientists, and drug development professionals to establish safe operating limits, predict potential degradation pathways, and ensure the quality and integrity of their processes and products. It is recommended that this experimental framework be implemented to generate specific data for di-sec-butyl carbonate to support its use in any high-temperature applications.

References

  • Organic Syntheses Procedure: Di-tert-BUTYL DICARBONATE. Available at: [Link]

  • PubChem - National Institutes of Health: Di-sec-butyl peroxydicarbonate. Available at: [Link]

  • Journal of Power Sources: Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. Available at: [Link]

  • Green Chemistry: Sustainable valorisation of renewables through dialkyl carbonates and isopropenyl esters. Available at: [Link]

  • MDPI: Application of Thermogravimetry for Determination of Carbon Content in Biomass Ash as an Indicator of the Efficiency of the Combustion Process. Available at: [Link]

  • ResearchGate: Loss on ignition vs. thermogravimetric analysis: a comparative study to determine organic matter and carbonate content in sediments. Available at: [Link]

  • ACS Omega: Dialkyl Carbonate Synthesis Using Atmospheric Pressure of CO2. Available at: [Link]

  • Oil & Gas Science and Technology: Carbonates thermal decomposition kinetics and their implications in using Rock-Eval. Available at: [Link]

  • PMC - National Center for Biotechnology Information: Soil carbon determination by thermogravimetrics. Available at: [Link]

  • PMC - National Center for Biotechnology Information: Dialkyl Carbonate Synthesis Using Atmospheric Pressure of CO2. Available at: [Link]

  • Canadian Science Publishing: Hemolytic decomposition of di-sec-butyl peroxide. Available at: [Link]

  • ResearchGate: Study of the mechanisms of dialkyl carbonates directly formed from carbon dioxide and alcohols: New insights from kinetic and thermodynamic processes. Available at: [Link]

  • Wikipedia: Di-tert-butyl dicarbonate. Available at: [Link]

  • ACS Publications: Parts-Per-Million Carbonate Mineral Quantification with Thermogravimetric Analysis–Mass Spectrometry. Available at: [Link]

  • Physical Chemistry Chemical Physics: Unimolecular decomposition of pentacyclic carbonates: a computational kinetic study. Available at: [Link]

  • ScienceDirect: Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. Available at: [Link]

  • ScienceDirect: Thermal stability of alkyl carbonate mixed-solvent electrolytes for lithium ion cells. Available at: [Link]

  • Google Patents: Protection of di-t-butyl dicarbonate against decomposition.
  • J-STAGE: Thermal decomposition of di-tert-butylperoxide measured with calorimeter. Available at: [Link]

  • OSTI.gov: Studies on the thermal breakdown of common li-ion battery electrolyte components. Available at: [Link]

  • MDPI: High-Temperature Stability of LiFePO4/Carbon Lithium-Ion Batteries: Challenges and Strategies. Available at: [Link]

Sources

Foundational

The Mechanism of Di-sec-butyl Carbonate in the Formation of a Tuned Solid Electrolyte Interphase Layer

An In-Depth Technical Guide: Abstract The Solid Electrolyte Interphase (SEI) is arguably the most critical and least understood component of a lithium-ion battery, governing its lifespan, safety, and performance. Enginee...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide:

Abstract

The Solid Electrolyte Interphase (SEI) is arguably the most critical and least understood component of a lithium-ion battery, governing its lifespan, safety, and performance. Engineering a stable, ionically conductive, and electronically insulating SEI is paramount for next-generation energy storage. This guide delves into the proposed mechanism of action for di-sec-butyl carbonate (DsBC), a linear dialkyl carbonate, as a potential SEI-forming electrolyte additive. While direct literature on DsBC is sparse, this document synthesizes established principles from analogous linear carbonates to construct a scientifically grounded hypothesis of its electrochemical behavior. We will explore the proposed reductive decomposition pathways of DsBC on anode surfaces, detail the rigorous experimental protocols required to validate its efficacy, and present a framework for analyzing its impact on battery performance. This guide serves as a foundational blueprint for researchers investigating novel carbonate-based additives for advanced lithium-ion battery systems.

Chapter 1: The Critical Role of the Solid Electrolyte Interphase (SEI)

In any modern lithium-ion battery, the electrolyte, typically a solution of lithium salt in organic carbonate solvents, is thermodynamically unstable at the low potentials of the charged anode (e.g., graphite, silicon).[1] During the initial charging cycle, the electrolyte reductively decomposes on the anode surface, forming a passivation layer known as the Solid Electrolyte Interphase (SEI).[2] This process consumes a portion of the active lithium, leading to an irreversible capacity loss in the first cycle.[2]

However, this initial loss is a necessary investment. A well-formed SEI is the cornerstone of battery longevity and safety. Its primary functions are:

  • Electronic Insulation: It must be an electronic insulator to prevent further, continuous decomposition of the electrolyte on subsequent cycles.[1] This is crucial for achieving high coulombic efficiency and a long cycle life.

  • Ionic Conduction: It must be a good conductor for Li⁺ ions, allowing them to pass freely between the electrolyte and the anode during charging and discharging.[3]

  • Mechanical and Chemical Stability: It must be robust enough to withstand the significant volume changes of the anode during lithiation/delithiation (especially for silicon anodes) and remain chemically inert with the electrolyte.[4]

The composition of the SEI is a complex mosaic of organic and inorganic species.[2] The reduction of cyclic carbonates like ethylene carbonate (EC) often yields key components like lithium ethylene dicarbonate (LEDC), while linear carbonates contribute lithium alkyl carbonates (ROCO₂Li).[5] Inorganic salts such as lithium carbonate (Li₂CO₃) and lithium fluoride (LiF, from the decomposition of the common LiPF₆ salt) are also critical constituents.[2][6] The precise ratio and morphology of these components dictate the overall quality of the SEI.

Chapter 2: Electrolyte Additives as SEI Modifiers

The native SEI formed from standard electrolytes is often imperfect. To enhance its properties, small quantities of specific chemical compounds, known as electrolyte additives, are introduced.[7] The fundamental principle is that an ideal additive will have a higher reduction potential than the bulk electrolyte solvents.[8] This allows the additive to be "sacrificially" reduced first, dominating the initial SEI formation and building a more stable foundation before the primary solvents begin to decompose.[9]

Additives like vinylene carbonate (VC) and fluoroethylene carbonate (FEC) are widely used because they can polymerize upon reduction, forming a stable, polymeric SEI layer that effectively passivates the anode surface.[8][10][11] The goal is to create a more uniform, flexible, and ionically conductive SEI than what would be formed otherwise.

Chapter 3: Di-sec-butyl Carbonate (DsBC): A Structural Candidate for SEI Modification

Di-sec-butyl carbonate (DsBC) is a linear organic carbonate. While not a commonly cited additive, its structure suggests a potential role in SEI modification based on the known behavior of similar molecules like dimethyl carbonate (DMC) and diethyl carbonate (DEC).

Hypothesized Advantages:

  • Tailored Organic Layer: The branched sec-butyl groups are bulkier than the methyl or ethyl groups of DMC and DEC. Upon reduction, the resulting lithium sec-butyl carbonate species could form a less dense, potentially more flexible organic layer within the SEI. This could be advantageous for accommodating the volume expansion of high-capacity anodes like silicon.

  • Solubility and Wetting: The larger alkyl chains may influence the solubility of SEI components and the wetting properties of the electrolyte on the electrode surface, which are critical for uniform SEI formation.

Chapter 4: Proposed Reductive Decomposition Mechanism of Di-sec-butyl Carbonate

The electrochemical reduction of linear carbonates at the anode surface can proceed through one-electron or two-electron pathways. By analogy with simpler dialkyl carbonates, we can propose the following mechanisms for DsBC.[5]

1. One-Electron Reduction Pathway: This is the most common pathway for linear carbonates. A single electron is transferred from the anode to the DsBC molecule, leading to the cleavage of a carbon-oxygen bond and the formation of a lithium alkyl carbonate and an alkyl radical.

  • Step 1: DsBC accepts an electron (e⁻) and a lithium ion (Li⁺) to form an unstable radical anion.

  • Step 2: This intermediate rapidly decomposes, cleaving an ester bond to form lithium sec-butyl carbonate (CH₃CH₂CH(CH₃)OCO₂Li) and a sec-butyl radical (•CH(CH₃)CH₂CH₃).

  • Step 3: The sec-butyl radical can then participate in subsequent reactions, such as abstracting a hydrogen atom from a solvent molecule to form butane, or reacting with other radical species.

2. Two-Electron Reduction Pathway: A two-electron reduction pathway leads to the formation of lithium carbonate (Li₂CO₃) and alkoxy species.

  • Step 1: DsBC accepts two electrons and two lithium ions.

  • Step 2: This leads to the formation of lithium carbonate and two lithium sec-butoxide (LiOCH(CH₃)CH₂CH₃) molecules.

The one-electron reduction product, lithium sec-butyl carbonate, is a type of lithium alkyl carbonate, which is a known major organic component of the SEI.[4][12] The two-electron product, Li₂CO₃, is a key inorganic component.[2] The relative prevalence of these pathways will determine the composition of the DsBC-derived SEI.

Caption: Proposed one- and two-electron reductive decomposition pathways for DsBC.

Chapter 5: A Framework for Experimental Validation

Validating the role and mechanism of a new additive like DsBC requires a multi-faceted approach combining electrochemical analysis with surface science techniques.

Electrochemical Characterization

Protocol 1: Cyclic Voltammetry (CV)

  • Objective: To determine the reduction potential of DsBC and confirm if it is preferentially reduced before the primary electrolyte solvents.

  • Methodology:

    • Assemble a three-electrode cell (e.g., a Swagelok-type cell) in an argon-filled glovebox. Use a lithium metal reference and counter electrode, and a working electrode of glassy carbon or copper foil.

    • Prepare two electrolytes: a baseline electrolyte (e.g., 1 M LiPF₆ in EC:DMC 1:1) and the test electrolyte (baseline + 2-5 wt% DsBC).

    • Scan the potential of the working electrode from its open-circuit voltage (OCV) down to 0.01 V vs. Li/Li⁺ and back, at a slow scan rate (e.g., 0.1 mV/s).

    • Analysis: Look for a new reduction peak in the voltammogram of the DsBC-containing electrolyte at a potential higher than the main solvent reduction onset (typically below 0.8 V vs. Li/Li⁺). This peak would correspond to the reductive decomposition of DsBC.[9]

Protocol 2: Electrochemical Impedance Spectroscopy (EIS)

  • Objective: To probe the ionic conductivity and stability of the SEI layer formed with DsBC over multiple cycles.

  • Methodology:

    • Assemble full coin cells (e.g., Graphite || Li) with both baseline and DsBC-containing electrolytes.

    • Perform the initial formation cycles (e.g., 2-3 cycles at C/20).

    • At the end of a full discharge (lithiated state), allow the cell to rest for several hours to stabilize.

    • Perform EIS by applying a small AC voltage perturbation (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).

    • Repeat the EIS measurement after a set number of cycles (e.g., 10, 50, 100 cycles) to track the evolution of the SEI.

    • Analysis: Fit the resulting Nyquist plots to an equivalent circuit model. A lower and more stable SEI resistance (represented by a semicircle in the mid-frequency range) in the DsBC cell would indicate the formation of a more stable and ionically conductive interphase.[13]

Chemical and Morphological Characterization

After cycling, cells are carefully disassembled in a glovebox, and the anodes are harvested for analysis.

Protocol 3: X-ray Photoelectron Spectroscopy (XPS)

  • Objective: To identify the elemental and chemical composition of the SEI surface.

  • Methodology:

    • Gently rinse the harvested anode with a high-purity solvent like dimethyl carbonate (DMC) to remove residual electrolyte salt.[13]

    • Mount the sample on an XPS holder and transfer it to the spectrometer's ultra-high vacuum chamber using an air-free transfer vessel.

    • Acquire survey spectra to identify all elements present.

    • Acquire high-resolution spectra for key elements: C 1s, O 1s, F 1s, and Li 1s.

    • Optionally, use argon ion sputtering to gently etch the surface and probe the depth profile of the SEI.

    • Analysis: Deconvolute the high-resolution spectra to identify chemical species. For the C 1s spectrum, look for peaks corresponding to C-C/C-H (~285 eV), C-O (e.g., in polycarbonates or ethers, ~286.5 eV), and O-C=O (in carbonates like Li₂CO₃ and ROCO₂Li, ~290 eV).[6] A unique signature or increased intensity of the ROCO₂Li peak in the DsBC cell would support its incorporation into the SEI.

Protocol 4: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Objective: To identify the organic functional groups present in the SEI.

  • Methodology:

    • Harvest and rinse the anode as for XPS analysis.

    • Press the electrode material onto an ATR crystal or prepare a sample for transmission analysis.

    • Acquire the infrared spectrum.

    • Analysis: Compare the spectra from the baseline and DsBC cells. Look for characteristic absorption bands corresponding to lithium alkyl carbonates (e.g., C=O stretching around 1640 cm⁻¹ and C-O stretching around 1100 cm⁻¹).[6]

Caption: A comprehensive workflow for evaluating a novel SEI-forming additive.

Chapter 6: Anticipated Performance Impact and Data Analysis

The ultimate validation of an additive is its effect on cell performance. A successful DsBC-derived SEI should lead to measurable improvements in key metrics. The data should be compiled and compared against a baseline without the additive.

Performance MetricBaseline ElectrolyteElectrolyte + DsBCRationale for Anticipated Improvement with DsBC
First Cycle Efficiency (%) 85.0> 85.0Preferential reduction of DsBC could form a more efficient passivating layer, consuming less lithium.
Capacity Retention after 300 Cycles (%) 80.0> 85.0A more stable and flexible SEI would suppress continuous electrolyte decomposition and better withstand anode volume changes.
Average Coulombic Efficiency (%) 99.80> 99.90A more electronically insulating SEI prevents parasitic side reactions, improving efficiency.
SEI Resistance (R_sei) after 100 Cycles (Ω) 50< 40The composition of the DsBC-derived SEI may be inherently more conductive to Li⁺ ions.

Chapter 7: Conclusion and Future Research Directions

While di-sec-butyl carbonate is not a mainstream electrolyte additive, fundamental principles of electrochemistry and SEI formation allow us to construct a strong hypothesis for its mechanism of action. We propose that DsBC is reductively decomposed on the anode surface to form lithium sec-butyl carbonate and other species, contributing to a modified SEI layer. The bulky sec-butyl groups may create a more flexible organic SEI matrix, beneficial for high-capacity anodes.

This guide provides the theoretical foundation and a detailed experimental framework for validating this hypothesis. Future work should focus on executing these protocols to confirm the reduction potential of DsBC, thoroughly characterize the resulting SEI, and correlate its properties with long-term cycling performance in full-cell configurations, particularly with silicon-based anodes where SEI stability is paramount.

References

  • Influence of Carbonate Solvents on Solid Electrolyte Interphase Composition over Si Electrodes Monitored by In Situ and Ex Situ Spectroscopies. (2021). ACS Omega. Available at: [Link]

  • Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phase Transmission Electron Microscopy. (2025). ACS Nano. Available at: [Link]

  • XPS analysis of the SEI formed on carbonaceous materials. (n.d.). ResearchGate. Available at: [Link]

  • EIS and XPS Investigation on SEI Layer Formation during First Discharge on Graphite Electrode with a Vinylene Carbonate Doped Imidazolium Based Ionic Liquid Electrolyte. (2018). ACS Applied Materials & Interfaces. Available at: [Link]

  • Operando Characterisation of SEI Formation in Ni-Rich Lithium-Ion Cells to Explore Ethylene Carbonate-Free Electrolyte Systems. (2026). ChemRxiv. Available at: [Link]

  • Impact of Surface Structure on SEI for Carbon Materials in Alkali Ion Batteries: A Review. (2023). Batteries. Available at: [Link]

  • What is the SEI, and what effect does it have on the battery? | Battery Monday. (2021). Grepow. Available at: [Link]

  • Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties. (2022). The Journal of Physical Chemistry B. Available at: [Link]

  • Effects of lithium salts on thermal stabilities of lithium alkyl carbonates in SEI layer. (2012). Electrochimica Acta. Available at: [Link]

  • Toward a Mechanistic Model of Solid–Electrolyte Interphase Formation and Evolution in Lithium-Ion Batteries. (2022). ACS Energy Letters. Available at: [Link]

  • An in‐depth Study of the Solid Electrolyte Interphase Compositional Evolution in Sodium‐Ion Batteries: Unravelling the Effects of a Na Metal Counter Electrode on the SEI. (n.d.). Advanced Materials Interfaces. Available at: [Link]

  • Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through 13C‐Labeling of Electrolyte Components. (n.d.). Angewandte Chemie International Edition. Available at: [Link]

  • Long Chain Li and Na Alkyl Carbonates as Solid Electrolyte Interphase Components: Structure, Ion Transport and Mechanical Properties. (2026). ResearchGate. Available at: [Link]

  • Robust Solid/Electrolyte Interphase (SEI) Formation on Si Anodes Using Glyme-Based Electrolytes. (n.d.). OSTI.GOV. Available at: [Link]

  • A dicarbonate solvent electrolyte for high performance 5 V-Class Lithium-based batteries. (n.d.). Nature Communications. Available at: [Link]

  • Carbonate and Ionic Liquid Mixes as Electrolytes To Modify Interphases and Improve Cell Safety in Silicon-Based Li-Ion Batteries. (2017). Chemistry of Materials. Available at: [Link]

  • Additive Effect on Reductive Decomposition and Binding of Carbonate-Based Solvent toward Solid Electrolyte Interphase Formation in Lithium-Ion Battery. (n.d.). ResearchGate. Available at: [Link]

  • Impact of LiBOB additive on cycle-performance degradation of lithium mono-chelated borate electrolytes: minimize the crosstalk-derived deterioration. (n.d.). RSC Advances. Available at: [Link]

  • Reduction Reactions of Carbonate Solvents for Lithium Ion Batteries. (2026). ResearchGate. Available at: [Link]

  • Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through C‐Labeling of Electrolyte Components. (n.d.). ResearchGate. Available at: [Link]

  • Novel electrolytes and electrolyte additives for PHEV applications. (n.d.). Energy.gov. Available at: [Link]

Sources

Exploratory

solubility profile of dibutan-2-yl carbonate in polar aprotic solvents

An In-Depth Technical Guide to the Solubility Profile of Dibutan-2-yl Carbonate in Polar Aprotic Solvents Executive Summary The precise characterization of a compound's solubility is a cornerstone of successful drug deve...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of Dibutan-2-yl Carbonate in Polar Aprotic Solvents

Executive Summary

The precise characterization of a compound's solubility is a cornerstone of successful drug development, chemical synthesis, and material science. A well-defined solubility profile enables rational solvent selection for reaction media, purification processes, and formulation development. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of dibutan-2-yl carbonate in a range of common polar aprotic solvents. Recognizing the absence of publicly available quantitative data for this specific solute, this document emphasizes the foundational scientific principles and robust experimental methodologies required to generate a reliable solubility profile from the ground up. We will explore the theoretical underpinnings of solubility, detail a validated experimental protocol, and provide a framework for data interpretation, thereby equipping researchers and scientists with the necessary tools to fully characterize this and other similar molecules.

Introduction: The Imperative of Solubility Characterization

Dibutan-2-yl carbonate (sec-butyl carbonate) is a member of the dialkyl carbonate family, a class of compounds increasingly recognized for their favorable safety and environmental profiles, often positioning them as "green" solvents and reagents.[1][2] Understanding the solubility of dibutan-2-yl carbonate in polar aprotic solvents is critical for its application in various fields. For instance, in organic synthesis, these solvents are favored for promoting certain reaction types, such as nucleophilic substitutions, by effectively solvating cations while leaving anions relatively free and more reactive.[3] In formulation science, a detailed solubility profile is indispensable for developing stable liquid formulations or for designing effective crystallization and purification strategies.

This guide serves as a technical-scientific protocol for establishing the complete solubility profile of dibutan-2-yl carbonate. It is designed for professionals who require not just the data, but a deep understanding of the causal mechanisms behind the observed solubility phenomena.

Physicochemical Landscape: Solute and Solvents

A foundational understanding of the properties of both the solute and the potential solvents is the first step in predicting and interpreting solubility.

Dibutan-2-yl Carbonate: A Profile

Dibutan-2-yl carbonate is an organic ester with a central carbonate group flanked by two sec-butyl groups. Its structure dictates its physical properties and, consequently, its interactions with solvents. Key computed properties are summarized below.

PropertyValueSource
IUPAC Name dibutan-2-yl carbonate[4]
Molecular Formula C₉H₁₈O₃[4]
Molecular Weight 174.24 g/mol [4]
XLogP3-AA (log P) 3.2[4]
Hydrogen Bond Donor Count 0[4]
Hydrogen Bond Acceptor Count 3[4]

The molecule lacks hydrogen bond donors and possesses a moderate octanol-water partition coefficient (XLogP3-AA), suggesting a degree of lipophilicity. The three oxygen atoms can act as hydrogen bond acceptors.

Polar Aprotic Solvents: The Dissolution Media

Polar aprotic solvents are characterized by their significant dipole moments and dielectric constants, yet they lack acidic protons (like those found in O-H or N-H groups).[5] This combination allows them to dissolve many polar and ionic substances.[6][7] The properties of several common polar aprotic solvents are crucial for understanding their potential interaction with dibutan-2-yl carbonate.

SolventDielectric Constant (ε)Dipole Moment (μ, D)Boiling Point (°C)Hansen δD (MPa⁰⁵)Hansen δP (MPa⁰⁵)Hansen δH (MPa⁰⁵)
Acetone 21.82.9156.115.510.47.0
Acetonitrile (ACN) 38.33.2082.015.318.06.1
Dimethylformamide (DMF) 36.73.86153.017.413.711.3
Dimethyl Sulfoxide (DMSO) 46.73.96189.018.416.410.2
Tetrahydrofuran (THF) 7.51.7566.016.85.78.0
N-Methyl-2-pyrrolidone (NMP) 32.34.09203.018.012.37.2
Hansen parameter values are typical literature values and may vary slightly by source.[8][9]

Theoretical Framework for Solubility Prediction

Before embarking on experimental work, a theoretical assessment can guide solvent selection and provide a framework for interpreting results. The principle of "like dissolves like" is the guiding tenet, which can be quantified using solubility parameters.

Hansen Solubility Parameters (HSPs)

The most robust method for predicting solubility is the Hansen Solubility Parameter (HSP) system.[10] It deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Every chemical can be assigned a point (δD, δP, δH) in 3D "Hansen space". The principle states that substances with similar HSP coordinates are likely to be miscible.[2] The distance (Ra) between two substances (e.g., a solute '1' and a solvent '2') in Hansen space is calculated as:

Ra = [4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]⁰·⁵ [10]

A smaller Ra value indicates a higher likelihood of solubility.

Estimating HSPs for Dibutan-2-yl Carbonate via Group Contribution

Based on its structure (2x CH₃, 2x CH₂, 2x CH<, 1x -OCOO-), a group contribution estimation would yield the following approximate HSP values for dibutan-2-yl carbonate:

ParameterEstimated Value (MPa⁰·⁵)
δD (Dispersion) ~16.2
δP (Polar) ~5.5
δH (Hydrogen Bonding) ~6.8

These are illustrative values based on typical group contributions. A rigorous calculation using a specific published method is required for formal analysis.

With these estimated parameters, we can predict which solvents are most likely to be effective. For example, solvents like THF and Acetone appear to be closer in Hansen space to dibutan-2-yl carbonate than highly polar solvents like Acetonitrile or DMSO.

Experimental Protocol: Equilibrium Solubility Determination

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method .[15][16][17] This protocol is designed to be a self-validating system, ensuring that true thermodynamic equilibrium is achieved and measured accurately.

Mandatory Materials and Equipment
  • Dibutan-2-yl carbonate (high purity)

  • Selected polar aprotic solvents (analytical grade or higher)

  • Analytical balance

  • Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

  • Orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (0.22 µm PTFE or other solvent-compatible material)

  • Validated analytical instrument (e.g., Gas Chromatograph with FID (GC-FID) or High-Performance Liquid Chromatograph with UV/RI detector (HPLC))

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid dibutan-2-yl carbonate to a series of vials. The key is to ensure a solid phase remains at equilibrium; a mass that is 2-3 times the expected solubility is a good starting point.[17]

  • Solvent Addition: Accurately pipette a known volume (e.g., 2.0 mL) of each selected polar aprotic solvent into triplicate vials for each solvent.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). The agitation must be vigorous enough to keep the solid suspended without creating a vortex.[15]

  • Time to Equilibrium Study (Self-Validation): To ensure equilibrium is reached, take samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.[18]

  • Sample Collection and Preparation:

    • Stop agitation and allow the vials to stand for at least 1 hour at the controlled temperature for coarse solids to settle.

    • For finer suspensions, centrifuge the vials at high speed to pellet the excess solid.

    • Carefully withdraw an aliquot from the clear supernatant.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved micro-particulates.

  • Dilution: Accurately dilute the filtered saturate solution with the same solvent to a concentration that falls within the linear range of the analytical calibration curve.

  • Analytical Quantification: Analyze the diluted samples using a pre-validated GC or HPLC method to determine the concentration of dibutan-2-yl carbonate.

Experimental Workflow Diagram

The following diagram illustrates the robust workflow for determining equilibrium solubility.

G cluster_prep 1. Sample Preparation cluster_equil 2. Equilibration cluster_sampling 3. Sample Processing cluster_analysis 4. Analysis prep1 Weigh excess dibutan-2-yl carbonate prep2 Add known volume of solvent (in triplicate) prep1->prep2 equil1 Agitate on orbital shaker at constant Temperature prep2->equil1 equil2 Sample at 24, 48, 72h to confirm equilibrium equil1->equil2 samp1 Settle or Centrifuge to separate solid equil2->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter through 0.22 µm syringe filter samp2->samp3 ana1 Perform accurate dilution samp3->ana1 ana2 Quantify concentration via validated GC/HPLC ana1->ana2 ana3 Calculate solubility (e.g., in mg/mL or mol/L) ana2->ana3

Caption: Workflow for equilibrium solubility determination via the shake-flask method.

Data Presentation and Interpretation

Once the experimental protocol is complete, the data must be systematically organized and analyzed to extract meaningful insights.

Quantitative Solubility Data

The primary output is a table of equilibrium solubility values. The following is a hypothetical data set to illustrate the expected format and potential trends.

SolventDielectric Constant (ε)Estimated HSP Distance (Ra)Experimental Solubility @ 25°C (mg/mL)
THF 7.52.9> 500 (Miscible)
Acetone 21.85.0410 ± 15
NMP 32.36.1355 ± 12
DMF 36.78.8220 ± 9
Acetonitrile 38.312.695 ± 5
DMSO 46.710.7150 ± 7
Analysis of Structure-Solubility Relationships

The experimental data can be correlated with the physicochemical properties of the solvents to understand the driving forces of dissolution. A key relationship to investigate is between solubility and solvent polarity, often represented by the dielectric constant.[19][20]

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Resulting Solubility solute Dibutan-2-yl Carbonate (Low Polarity, H-bond Acceptor) prop1 High Dielectric Constant (e.g., ACN, DMSO) prop2 Moderate Dielectric Constant (e.g., Acetone, DMF) prop3 Low Dielectric Constant (e.g., THF) sol1 Lower Solubility prop1->sol1 Large Polarity Mismatch sol2 Good Solubility prop2->sol2 Moderate Polarity Match sol3 High Solubility / Miscibility prop3->sol3 Closer Polarity Match

Caption: Relationship between solvent polarity and predicted solubility.

Interpretation: For a moderately polar solute like dibutan-2-yl carbonate, solvents with extremely high polarity (high ε) may not be the optimal choice. A better match, and thus higher solubility, is often found in solvents of more moderate polarity, where the intermolecular forces are more alike. The experimental data should be plotted against solvent parameters (ε, δP, Ra) to visualize these trends and validate the theoretical predictions. Discrepancies between HSP predictions and experimental results can offer deeper insights into specific interactions not captured by the group-contribution model.

Conclusion

This guide has outlined a comprehensive, first-principles approach to determining the . By integrating theoretical prediction using Hansen Solubility Parameters with the rigorous experimental execution of the shake-flask method, researchers can generate a reliable and interpretable dataset. This solubility profile is not merely a set of numbers but a critical tool for informed decision-making in process development, formulation, and chemical synthesis. The methodologies described herein are robust, self-validating, and broadly applicable, providing a blueprint for the characterization of novel compounds in the pharmaceutical and chemical industries.

References

  • FTLOScience. (2019, June 2). The Dielectric Constant in Solubility and Solvent Systems. [Link]

  • Stefanis, E., & Panayiotou, C. (2008, May 13). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics. [Link]

  • Chemistry Stack Exchange. (2019, June 12). What is dielectric constant and how does it explain the reason why water is one of the best solvents. [Link]

  • Scribd. Estimating HSP Using Group Contribution Methods. [Link]

  • Jouyban, A. (2018). The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. AAPS PharmSciTech. [Link]

  • Quora. (2014, November 27). What is dielectric constant? Why is it responsible for dissolving so many salts in water. [Link]

  • Enzo Life Sciences. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]

  • Academia.edu. The Importance of Dielectric Constant for Drug Solubility Prediction in Binary Solvent Mixtures: Electrolytes and Zwitterions in Water + Ethanol. [Link]

  • World Health Organization (WHO). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]

  • Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]

  • Abbott, S. Hansen Solubility Parameters (HSP) | Practical Adhesion Science. [Link]

  • Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • J-STAGE. Measurement of Hansen Solubility Parameters on Surface of Fine Particles Using Capillary. [Link]

  • Just-Viera, H. A., et al. (2019). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • Accu Dyne Test. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. [Link]

  • Pirika.com. (2013, February 8). DIY HSP (Methods to Calculate/Estimate Your Own HSP). [Link]

  • ResearchGate. Hansen solubility parameter (HSP) of some common solvents and target compounds. [Link]

  • Wikipedia. Hansen solubility parameter. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 545724, Dibutan-2-yl carbonate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 22311443, Butan-2-yl carbonate. [Link]

  • Prat, D., et al. (2021). Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives. Chemical Reviews. [Link]

  • Wikipedia. Polar aprotic solvent. [Link]

  • U.S. Environmental Protection Agency. Dibutan-2-yl disulfide Properties. [Link]

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Foundational

Spectroscopic Characterization of Dibutan-2-yl Carbonate: A Comprehensive NMR and FTIR Guide

Introduction Dibutan-2-yl carbonate (commonly known as di-sec-butyl carbonate, CAS: 623-63-2) is a symmetrical dialkyl carbonate utilized extensively as a specialty green solvent, a precursor in polymer synthesis, and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Dibutan-2-yl carbonate (commonly known as di-sec-butyl carbonate, CAS: 623-63-2) is a symmetrical dialkyl carbonate utilized extensively as a specialty green solvent, a precursor in polymer synthesis, and an intermediate in advanced battery electrolyte formulations[1]. Because of its branched aliphatic structure and central carbonate moiety, precise spectroscopic characterization is critical for verifying its structural integrity and purity.

This technical guide provides a field-proven, causality-driven methodology for the structural elucidation of dibutan-2-yl carbonate using Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Structural Dynamics & Spectroscopic Markers

Dibutan-2-yl carbonate consists of a central carbonate linkage (–O–C(=O)–O–) flanked by two sec-butyl groups. The molecule possesses two chiral centers, meaning synthesized batches typically exist as a mixture of diastereomers (a meso compound and a d,l-pair). While this stereochemistry does not significantly alter the FTIR vibrational modes, it can lead to subtle peak broadening or splitting in high-resolution NMR spectra due to slight differences in the magnetic environments of the diastereotopic protons.

FTIR Characterization Protocol

FTIR is the primary analytical tool for verifying the presence of the carbonate linkage and ensuring the absence of hydroxyl-containing impurities (such as unreacted sec-butanol or moisture).

Causality in Experimental Design

We employ Attenuated Total Reflectance (ATR) FTIR rather than traditional transmission cells (e.g., KBr pellets or NaCl windows). Dialkyl carbonates are liquids at room temperature. ATR-FTIR utilizes a diamond crystal, providing a fixed, highly reproducible pathlength that eliminates the risk of detector saturation common in transmission cells. Furthermore, it prevents hygroscopic interference from the environment, ensuring that any detected –OH signal is a true impurity rather than an artifact of sample preparation.

Step-by-Step ATR-FTIR Methodology
  • Crystal Preparation: Clean the diamond ATR crystal with anhydrous isopropanol and allow it to evaporate completely.

  • Background Acquisition: Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) in ambient air to digitally subtract atmospheric CO₂ and water vapor.

  • Sample Application: Deposit 1–2 drops of neat dibutan-2-yl carbonate directly onto the ATR crystal, ensuring complete coverage of the sensor area.

  • Spectral Acquisition: Acquire the sample spectrum using the same parameters (32 scans, 4 cm⁻¹ resolution).

  • Data Processing: Apply baseline correction and identify the characteristic vibrational modes.

FTIR_Protocol A Sample Prep Ensure anhydrous conditions B ATR Crystal Cleaning Isopropanol wash & background scan A->B C Sample Application Apply neat liquid to diamond ATR B->C D Spectral Acquisition 32 scans, 4 cm⁻¹ resolution C->D E Data Processing Baseline correction & peak picking D->E

Fig 1. Step-by-step ATR-FTIR workflow for liquid carbonate samples.

NMR Characterization Protocol

NMR spectroscopy provides atomic-level confirmation of the sec-butyl branching and the central carbonate carbon.

Causality in Experimental Design
  • Solvent Selection: Deuterated chloroform (CDCl₃) is selected because it readily dissolves organic carbonates without inducing chemical exchange or hydrogen bonding artifacts.

  • Relaxation Delays (D1): In ¹³C NMR, the central carbonate carbon lacks directly attached protons, resulting in a significantly longer spin-lattice relaxation time (T₁) compared to the aliphatic carbons. If a standard 1-second delay is used, the carbonyl peak will be artificially suppressed. We mandate a D1 delay of at least 5 seconds to ensure the quantitative reliability of the 2[2].

Step-by-Step NMR Methodology
  • Sample Preparation: Dissolve 50 mg of dibutan-2-yl carbonate in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • ¹H NMR Acquisition: Acquire spectra at 400 MHz using a 30° pulse angle, a spectral width of 12 ppm, and a relaxation delay (D1) of 2 seconds to ensure accurate integration of the aliphatic protons.

  • ¹³C NMR Acquisition: Acquire proton-decoupled ¹³C spectra at 100 MHz using a 30° pulse angle, a spectral width of 250 ppm, and an extended relaxation delay (D1 = 5s) to capture the quaternary carbonate carbon.

  • Signal Processing: Apply an exponential window function (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C), Fourier transform, phase correct, and set the TMS peak to 0.00 ppm.

NMR_Protocol A Sample Dissolution 50 mg in 0.6 mL CDCl₃ B 1H NMR Acquisition Relaxation delay (D1) = 2s A->B C 13C NMR Acquisition Relaxation delay (D1) = 5s A->C D Signal Processing Zero-filling & Apodization B->D C->D E Multiplet Analysis Integration & Assignment D->E

Fig 2. NMR spectroscopic workflow highlighting critical relaxation parameters.

Data Presentation & Quantitative Analysis

The following tables summarize the expected spectroscopic data for high-purity dibutan-2-yl carbonate.

Table 1: FTIR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
~1740StrongC=O StretchingCarbonyl group of the dialkyl carbonate
~1260StrongC–O–C Asym. StretchEster-like linkage (asymmetric)
~1050MediumC–O–C Sym. StretchEster-like linkage (symmetric)
2850–2980MediumC–H StretchingAliphatic sec-butyl chains (sp³ C–H)
Table 2: ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.90Triplet (t)6HTerminal methyls (–CH₂–CH₃ )
1.25Doublet (d)6HBranched methyls (–CH(CH₃ )–)
1.50–1.70Multiplet (m)4HMethylene protons (–CH₂ –)
4.65Sextet/Multiplet (m)2HMethine protons (–CH –O–)
Table 3: ¹³C NMR Chemical Shifts (100 MHz, CDCl₃)
Chemical Shift (ppm)Carbon TypeAssignment
9.5Primary (CH₃)Terminal methyls (–CH₂–CH₃ )
19.2Primary (CH₃)Branched methyls (–CH(CH₃ )–)
28.8Secondary (CH₂)Methylene carbons (–CH₂ –)
76.5Tertiary (CH)Methine carbons (–CH –O–)
155.2Quaternary (C)Carbonate carbonyl (C =O)[2]

Self-Validating Systems & Quality Control

A robust analytical workflow must be self-validating. In this protocol, FTIR and NMR data are cross-examined to confirm both identity and purity:

  • Integration Fidelity: The ¹H NMR integration must yield a strict 6:6:4:2 ratio. Any deviation, particularly in the 4.65 ppm methine signal, suggests 3 or incomplete synthesis[3].

  • Orthogonal Impurity Detection: If the ¹H NMR shows a broad singlet around 2.0–3.0 ppm (indicative of an alcohol –OH proton), the FTIR spectrum must be immediately checked for a corresponding broad band at 3200–3400 cm⁻¹. The absence of the FTIR band invalidates the NMR impurity assignment (suggesting trace water in the CDCl₃ solvent rather than sec-butanol impurity), while its presence confirms precursor contamination[4].

References

  • Synthesis and Characterization of Long-Chain Dialkyl Carbonate | asianpubs.org | 2

  • Dibutan-2-yl carbonate | C9H18O3 | CID 545724 - PubChem | nih.gov | 1

  • Sustainable valorisation of renewables through dialkyl carbonates and isopropenyl esters | rsc.org | 3

  • PROCESS FOR PURIFICATION OF DIPHENYL CARBONATE FOR THE MANUFACTURING OF HIGH QUALITY POLYCARBONATE | epo.org | 4

Sources

Exploratory

Advanced Characterization of Dibutan-2-yl Carbonate: Protocols for Dielectric Constant and Viscosity Measurements

Physicochemical Context & Mechanistic Grounding Dibutan-2-yl carbonate (also known as di-sec-butyl carbonate, CAS: 623-63-2) is a sterically hindered dialkyl carbonate. With a molecular weight of 174.24 g/mol , it is inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Context & Mechanistic Grounding

Dibutan-2-yl carbonate (also known as di-sec-butyl carbonate, CAS: 623-63-2) is a sterically hindered dialkyl carbonate. With a molecular weight of 174.24 g/mol , it is increasingly evaluated in drug development as a low-toxicity, green solvent for active pharmaceutical ingredient (API) synthesis and as a co-solvent in non-aqueous lipid-based drug delivery systems ([1]).

For formulation scientists, two thermodynamic properties dictate the utility of this solvent: the dielectric constant (ε) , which governs solvation power and API solubility, and dynamic viscosity (η) , which dictates mass transfer rates, injectability, and reaction kinetics.

The molecular architecture of dibutan-2-yl carbonate directly influences these properties:

  • Dielectric Attenuation: Linear dialkyl carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) have dielectric constants of 3.1 and 2.8, respectively ([2]). The bulky sec-butyl groups in dibutan-2-yl carbonate increase the molar free volume and disrupt the efficient alignment of the carbonate core's dipole moment, resulting in a lower dielectric constant.

  • Viscosity Elevation: Viscosity is governed by intermolecular friction. The branched aliphatic chains of dibutan-2-yl carbonate increase rotational barriers and chain entanglement compared to linear analogs, leading to a significantly higher viscosity profile ([3]).

Comparative Data Presentation

To establish a baseline for instrument calibration, the properties of dibutan-2-yl carbonate are contextualized against standard linear carbonates.

Table 1: Physicochemical Properties of Dialkyl Carbonates at 298.15 K

SolventMolecular Weight ( g/mol )Static Dielectric Constant ( εs​ )Dynamic Viscosity ( η , mPa·s)
Dimethyl Carbonate (DMC) 90.083.100.59
Diethyl Carbonate (DEC) 118.132.800.75
Dibutan-2-yl Carbonate 174.24~2.30 - 2.50~1.80 - 2.10

*Note: Values for dibutan-2-yl carbonate are empirically projected baselines based on homologous series scaling. They serve as expected ranges for the validation of the protocols described below.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems. Every measurement must pass an internal calibration check before the data is deemed acceptable.

G cluster_0 Dielectric Protocol cluster_1 Viscosity Protocol A Dibutan-2-yl Carbonate Sample Preparation B1 Broadband Dielectric Spectroscopy A->B1 C1 Ubbelohde Capillary Viscometry A->C1 C2 Vibrating-Tube Densitometry A->C2 B2 Debye Relaxation Fitting B1->B2 B3 Static Dielectric Constant (ε) B2->B3 D System Validation & Data Integrity Check B3->D C3 Dynamic Viscosity Calculation (η) C1->C3 C2->C3 C3->D

Workflow for validating dielectric and viscosity measurements of dibutan-2-yl carbonate.

Protocol A: Dielectric Constant Determination via Broadband Dielectric Spectroscopy (BDS)

Causality & Rationale: Single-frequency LCR meters are highly susceptible to electrode interfacial polarization, which artificially inflates the apparent dielectric constant of slightly conductive organic liquids. By utilizing Broadband Dielectric Spectroscopy (BDS) across a wide frequency range (1 MHz to 20 GHz), we can isolate the true static permittivity ( εs​ ) from non-Debye high-frequency absorption processes ([4]).

Step-by-Step Methodology:

  • Sample Desiccation (Critical): Purify the dibutan-2-yl carbonate via fractional distillation and store it over activated 3Å molecular sieves for 48 hours. Causality: Water has a dielectric constant of ~80. Even trace moisture (ppm levels) will cause a massive positive skew in the measurement of a low-polarity carbonate.

  • System Suitability & Self-Validation: Flush the coaxial liquid test fixture with anhydrous acetone and dry with filtered nitrogen. Measure the dielectric constant of pure cyclohexane ( ε=2.02 ) and anhydrous DMC ( ε=3.10 ). Validation Gate: If the DMC reading deviates by >0.5%, the cell is contaminated and must be recleaned.

  • Data Acquisition: Inject 2 mL of dibutan-2-yl carbonate into the thermostated cell at exactly 298.15 ± 0.01 K. Execute a frequency sweep from 1 MHz to 20 GHz.

  • Mathematical Fitting: Fit the resulting complex permittivity data ( ε∗ ) to the single-relaxation Debye model to extract the static dielectric constant ( εs​ ) at the low-frequency plateau, free from electrode polarization artifacts.

Protocol B: High-Precision Dynamic Viscosity Determination

Causality & Rationale: For low-viscosity Newtonian fluids like dialkyl carbonates, rotational rheometers lack the necessary low-shear precision. An Ubbelohde capillary viscometer is mandated because its suspended-level design makes the measurement independent of the total fluid volume, entirely eliminating the kinetic energy corrections required by standard Ostwald viscometers ([3]).

Step-by-Step Methodology:

  • Density Profiling: Dynamic viscosity ( η ) cannot be measured directly in a capillary; it must be calculated from kinematic viscosity ( ν ) and density ( ρ ). Measure the density of dibutan-2-yl carbonate using a vibrating-tube densitometer (e.g., Anton Paar DMA 5000) at 298.15 K.

  • Viscometer Equilibration: Select a Schott-Geräte Ubbelohde viscometer capillary sized appropriately for the 1–5 cSt range. Load the sample and submerge the viscometer in a precision thermostatic water bath (298.15 ± 0.01 K) for 20 minutes to ensure thermal equilibrium.

  • Efflux Measurement: Draw the fluid above the upper fiducial mark. Using an automated optical timing system, record the efflux time ( t ) it takes for the meniscus to pass between the upper and lower marks.

  • System Suitability & Self-Validation: Repeat the efflux measurement 5 consecutive times. Validation Gate: The standard deviation across the 5 runs must be <0.2%. If variance is higher, particulate contamination is present; filter the sample through a 0.22 µm PTFE syringe filter and restart.

  • Calculation: Calculate kinematic viscosity: ν=K×t (where K is the calibrated viscometer constant). Convert to dynamic viscosity: η=ν×ρ .

References

  • Structure of Alkylcarbonate + n-Alkane Mixed Fluids Source: The Journal of Physical Chemistry B URL:[Link]

  • Viscosities, Ultrasonic Velocities at (288.15 and 298.15) K, and Refractive Indices at (298.15) K of Binary Mixtures of 2,4,6-Trimethyl-1,3,5-trioxane with Dimethyl Carbonate, Diethyl Carbonate, and Propylene Carbonate Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

  • Dibutan-2-yl carbonate | C9H18O3 | CID 545724 Source: PubChem (National Institutes of Health) URL:[Link]

  • Solvation Effects on the Dielectric Constant of 1 M LiPF6 in Ethylene Carbonate: Ethyl Methyl Carbonate 3:7 Source: Lawrence Berkeley National Laboratory (Kristin Persson) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for Synthesizing Dibutan-2-yl Carbonate via Titanium-Catalyzed Transesterification

Here is a comprehensive, expertly structured guide for the synthesis of dibutan-2-yl carbonate via transesterification, designed for researchers and drug development professionals. Introduction & Mechanistic Rationale Di...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive, expertly structured guide for the synthesis of dibutan-2-yl carbonate via transesterification, designed for researchers and drug development professionals.

Introduction & Mechanistic Rationale

Dibutan-2-yl carbonate (commonly known as di-sec-butyl carbonate) is a sterically hindered dialkyl carbonate with significant utility as a specialty green solvent, a lithium-ion battery electrolyte additive, and a versatile intermediate in pharmaceutical synthesis[1]. Historically, the synthesis of dialkyl carbonates relied on the highly toxic phosgenation of alcohols. Modern green chemistry mandates the use of transesterification, utilizing dimethyl carbonate (DMC) as an eco-friendly carbonyl source[2].

The Causality of the Chemical Challenge: The transesterification of DMC with sec-butanol presents two primary challenges:

  • Steric Hindrance: sec-Butanol is a secondary alcohol. The steric bulk around the hydroxyl-bearing carbon significantly reduces its nucleophilicity compared to primary alcohols, leading to sluggish reaction kinetics.

  • Thermodynamic Equilibrium: The reaction is equilibrium-limited. Without a driving force, the conversion stalls at low yields[3].

The Solution: To overcome the kinetic barrier, we employ Titanium(IV) isopropoxide [Ti(O-iPr)4] as a homogeneous Lewis acid catalyst[4]. The highly oxophilic titanium center coordinates with the carbonyl oxygen of DMC, withdrawing electron density and increasing the electrophilicity of the carbonyl carbon, thereby facilitating nucleophilic attack by the hindered sec-butanol. To overcome the thermodynamic barrier, we utilize Le Chatelier’s principle via fractional distillation. Methanol forms a low-boiling azeotrope with DMC (b.p. 63 °C). By continuously distilling off this azeotrope, we irreversibly drive the equilibrium toward the formation of dibutan-2-yl carbonate.

Mechanistic Pathway

Mechanism Ti Ti(O-iPr)4 Catalyst Activation DMC Dimethyl Carbonate (DMC) Ti->DMC Coordinates to C=O SecBuOH sec-Butanol Nucleophilic Attack DMC->SecBuOH Enhances Electrophilicity Intermediate Hemicarbonate Intermediate SecBuOH->Intermediate - MeOH Product Dibutan-2-yl Carbonate + 2 Methanol Intermediate->Product + sec-Butanol - MeOH

Mechanistic pathway of Ti(O-iPr)4 catalyzed transesterification of DMC with sec-butanol.

Materials and Reagents

Reagent / MaterialRoleEquivalentsAmount (for 1 mol scale)Properties
Dimethyl carbonate (DMC) Carbonyl source / Reactant1.5 eq135.1 g (1.5 mol)b.p. 90 °C, forms azeotrope with MeOH
sec-Butanol (Butan-2-ol) Nucleophile / Reactant2.0 eq148.2 g (2.0 mol)b.p. 99 °C, dry (anhydrous)
Titanium(IV) isopropoxide Lewis Acid Catalyst0.02 eq5.7 g (0.02 mol)Moisture sensitive liquid
Toluene Chaser Solvent (Optional)N/A100 mLAids in final distillation

Note: DMC is used in slight excess to compensate for the amount lost during the azeotropic removal of methanol.

Experimental Workflow

G A 1. Reagent Preparation DMC + sec-butanol + Ti(O-iPr)4 B 2. Reflux & Equilibration Heating to 95-105 °C A->B Inert Atmosphere (N2) C 3. Fractional Distillation Removal of MeOH/DMC Azeotrope (63 °C) B->C Shift Equilibrium D 4. Reaction Completion Monitoring via GC-FID C->D Process Control D->C If Conversion < 95% E 5. Catalyst Quenching Addition of H2O / Filtration of TiO2 D->E If Conversion > 95% F 6. Vacuum Distillation Isolation of Dibutan-2-yl Carbonate E->F Organic Phase Recovery

Step-by-step workflow for the synthesis and isolation of dibutan-2-yl carbonate.

Step-by-Step Protocol

Step 1: Reaction Setup and Inertion

  • Equip a 500 mL three-neck round-bottom flask with a magnetic stir bar, a thermocouple, and a fractional distillation column (e.g., Vigreux column) topped with a distillation head, condenser, and receiving flask.

  • Purge the entire system with dry Nitrogen (N2) for 15 minutes. Causality: Ti(O-iPr)4 is highly sensitive to moisture and will rapidly hydrolyze into inactive, insoluble titanium dioxide (TiO2) if exposed to ambient humidity.

  • Charge the flask with anhydrous sec-butanol (148.2 g, 2.0 mol) and anhydrous dimethyl carbonate (135.1 g, 1.5 mol).

  • Syringe in Titanium(IV) isopropoxide (5.7 g, 0.02 mol) under positive N2 flow.

Step 2: Transesterification and Azeotropic Distillation

  • Heat the reaction mixture using an oil bath to an internal temperature of 95–105 °C.

  • As the reaction progresses, methanol is generated. Methanol and DMC form an azeotrope (approx. 30% MeOH / 70% DMC by weight) that boils at ~63 °C.

  • Carefully adjust the heating so that the vapor temperature at the distillation head remains between 63–65 °C. Collect the distillate. Self-Validating Check: The continuous formation and distillation of the 63 °C fraction confirms the reaction is proceeding. If the head temperature drops, the reaction may be stalling or requires more time to generate methanol.

  • Once the head temperature begins to rise above 65 °C (indicating depletion of methanol), add a supplementary portion of DMC (approx. 20 mL) to ensure complete conversion of the sec-butanol, and continue distillation until no more methanol azeotrope is formed.

Step 3: Reaction Monitoring

  • Sample the reaction mixture (0.1 mL) and dilute with ethyl acetate.

  • Analyze via GC-FID. The reaction is considered complete when the sec-butanol peak area is < 2% relative to the product peak.

Step 4: Catalyst Quenching and Workup

  • Cool the reaction mixture to room temperature.

  • Add 5 mL of deionized water to the flask and stir vigorously for 30 minutes. Causality: Water hydrolyzes the soluble Ti(O-iPr)4 catalyst into insoluble, polymeric TiO2. This quenches the catalyst, preventing reverse transesterification (product degradation) during the high temperatures of the final distillation.

  • Filter the mixture through a pad of Celite to remove the white TiO2 precipitate. Rinse the pad with a small amount of toluene.

Step 5: Product Isolation via Vacuum Distillation

  • Transfer the clear filtrate to a clean distillation setup.

  • Remove residual DMC, unreacted sec-butanol, and chasing solvent under mild vacuum (e.g., 50-100 torr).

  • Apply high vacuum (e.g., 5-10 torr) to distill the target dibutan-2-yl carbonate. Collect the main fraction (boiling point will depend on exact vacuum pressure, typically ~80-90 °C at 10 torr).

Analytical Validation (Self-Validating System)

To ensure trustworthiness and systemic validation, the isolated product must be evaluated against expected spectral data to confirm both purity and structural integrity.

Analytical MethodExpected Result for Dibutan-2-yl CarbonatePurpose
GC-FID Single peak, >98% AUCConfirms chemical purity and absence of the hemicarbonate intermediate.
1H-NMR (CDCl3) δ 4.65 (m, 2H, -CH-O), 1.60 (m, 4H, -CH2-), 1.25 (d, 6H, -CH3), 0.95 (t, 6H, -CH3)Verifies the structural integrity of the sec-butyl groups attached to the carbonate center.
13C-NMR (CDCl3) δ 154.5 (C=O), 75.2 (-CH-O), 28.8 (-CH2-), 19.1 (-CH3), 9.5 (-CH3)Confirms the carbonate carbonyl carbon (~154 ppm) and the secondary carbon environment.

Note: The presence of a singlet peak at ~3.7 ppm in 1H-NMR would indicate incomplete transesterification (residual methyl group from the methyl sec-butyl carbonate intermediate).

References

  • Source: google.
  • Source: beilstein-journals.
  • Source: researchgate.
  • Source: google.

Sources

Application

Application Notes and Protocols for the Exploration of Di-sec-butyl Carbonate as a Novel Co-Solvent in Lithium-Ion Battery Electrolytes

Abstract: The continuous demand for lithium-ion batteries with higher energy densities, improved safety, and wider operating temperature ranges necessitates the exploration of novel electrolyte formulations. While conven...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: The continuous demand for lithium-ion batteries with higher energy densities, improved safety, and wider operating temperature ranges necessitates the exploration of novel electrolyte formulations. While conventional electrolytes are typically based on mixtures of cyclic and linear alkyl carbonates, the vast chemical space of potential solvent molecules remains largely unexplored. This document provides a comprehensive guide for researchers on the prospective use of di-sec-butyl carbonate (DSBC) as a co-solvent in lithium-ion battery electrolytes. Due to the limited existing data on DSBC in this application, this guide is structured as a research framework, presenting hypothesized properties based on chemical principles and outlining detailed protocols for its systematic evaluation. We delve into the theoretical underpinnings of how molecular branching may influence key electrolyte characteristics and provide step-by-step experimental procedures to validate these hypotheses, from physicochemical characterization to electrochemical performance testing in laboratory-scale battery cells.

Introduction: The Rationale for Exploring Branched Carbonate Co-Solvents

The electrolyte is a critical component of lithium-ion batteries, dictating ionic conductivity, the stability of the electrode-electrolyte interphases, and overall safety.[1] Conventional electrolytes often consist of a lithium salt, such as lithium hexafluorophosphate (LiPF₆), dissolved in a mixture of a high-permittivity cyclic carbonate like ethylene carbonate (EC) and a low-viscosity linear carbonate like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC).[2][3] The cyclic carbonate ensures efficient salt dissociation, while the linear component reduces viscosity to facilitate ion transport.[2][4]

However, this standard formulation faces challenges, particularly at low temperatures where viscosity increases and ionic conductivity plummets, and at high voltages where linear carbonates can undergo oxidative decomposition.[5] Molecular engineering of the solvent components offers a promising avenue to overcome these limitations.[6] One underexplored area is the effect of alkyl chain branching in linear carbonates. Introducing branched alkyl groups, such as the sec-butyl group in di-sec-butyl carbonate, can significantly alter the physical and chemical properties of the solvent molecule.

This application note focuses on di-sec-butyl carbonate as a case study. We hypothesize that the steric hindrance introduced by the branched sec-butyl groups could:

  • Disrupt solvent packing: This may lead to a lower melting point and improved low-temperature performance compared to its linear isomer, di-n-butyl carbonate.

  • Alter Li⁺ solvation structure: The bulkier sec-butyl groups might create a unique solvation shell around the lithium ion, potentially influencing the desolvation process at the electrode surface and the composition of the Solid Electrolyte Interphase (SEI).[1][7]

  • Increase viscosity: Branching can lead to increased intermolecular interactions and higher viscosity, which could negatively impact ionic conductivity at room temperature.[8]

  • Modify electrochemical stability: The stability of the C-O bonds in the carbonate may be affected by the electron-donating nature of the branched alkyl groups, potentially altering the oxidative and reductive stability of the electrolyte.

This document provides the necessary protocols to systematically investigate these hypotheses and evaluate the potential of di-sec-butyl carbonate as a viable co-solvent in advanced lithium-ion battery electrolytes.

Hypothesized Physicochemical Properties of Di-sec-butyl Carbonate

As there is a scarcity of published data for the specific properties of di-sec-butyl carbonate in an electrolyte context, we can extrapolate from general chemical principles and data for similar molecules. The following table presents a comparison of hypothesized properties for di-sec-butyl carbonate against the well-characterized diethyl carbonate (DEC).

PropertyDiethyl Carbonate (DEC) (Reference)Di-sec-butyl Carbonate (Hypothesized)Rationale for Hypothesis
Molecular Weight 118.13 g/mol 174.24 g/mol Known chemical formula.
Melting Point -74.3 °C< -50 °CIncreased branching and asymmetry are expected to disrupt crystal lattice formation, leading to a lower melting point.
Boiling Point 127 °C~190-210 °CIncreased molecular weight leads to stronger van der Waals forces and a higher boiling point.
Viscosity (at 25°C) 0.75 cP1.5 - 2.5 cPAlkyl chain branching generally increases viscosity due to greater entanglement and intermolecular friction.[8]
Dielectric Constant 2.8~2.5 - 3.0Bulky alkyl groups can reduce the dipole moment per unit volume, potentially lowering the dielectric constant.[9]
Li⁺ Solvation Forms a stable solvation shell.Forms a sterically hindered solvation shell.The bulky sec-butyl groups may lead to a less coordinated or a more easily distorted solvation shell around the Li⁺ ion.
Electrochemical Stability Anodic limit ~4.5 V vs Li/Li⁺Potentially alteredThe inductive effect of the secondary alkyl groups might slightly alter the electron density at the carbonate group, affecting its stability. This requires experimental verification.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the comprehensive evaluation of di-sec-butyl carbonate as an electrolyte co-solvent.

Protocol 1: Electrolyte Formulation

Objective: To prepare a series of electrolytes containing varying concentrations of di-sec-butyl carbonate for comparative analysis.

Materials:

  • Battery-grade ethylene carbonate (EC)

  • Battery-grade ethyl methyl carbonate (EMC)

  • Di-sec-butyl carbonate (DSBC), purity >99.5%

  • Lithium hexafluorophosphate (LiPF₆), battery grade

  • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Precision balance (±0.1 mg)

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • Glovebox Environment: Conduct all electrolyte preparation steps inside an argon-filled glovebox to prevent contamination from moisture and air, which can degrade the LiPF₆ salt and solvents.

  • Solvent Blending:

    • Prepare a baseline electrolyte of 1 M LiPF₆ in EC/EMC (3:7 by weight). This will serve as the control.

    • Prepare the experimental electrolytes by partially substituting EMC with DSBC. For example:

      • Electrolyte A: 1 M LiPF₆ in EC/EMC/DSBC (3:6:1 by weight)

      • Electrolyte B: 1 M LiPF₆ in EC/EMC/DSBC (3:5:2 by weight)

      • Electrolyte C: 1 M LiPF₆ in EC/EMC/DSBC (3:4:3 by weight)

    • To do this, first weigh the required amounts of EC, EMC, and DSBC into a clean, dry beaker on the precision balance.

    • Mix the solvents thoroughly with a magnetic stirrer until a homogeneous solution is formed.

  • Salt Dissolution:

    • Slowly add the pre-weighed LiPF₆ salt to the solvent mixture while stirring continuously. Caution: The dissolution of LiPF₆ is an exothermic process. Add the salt in small portions to control the temperature rise.

    • Continue stirring until the salt is completely dissolved. This may take several hours.

  • Storage: Store the prepared electrolytes in tightly sealed containers inside the glovebox, protected from light.

Causality and Insights: The 3:7 EC/EMC ratio is a common baseline as it offers a good balance of salt dissociation and low viscosity.[3] By systematically replacing the linear carbonate (EMC) with the branched carbonate (DSBC), we can isolate the effects of the branched structure on the electrolyte's properties.

Protocol 2: Physicochemical Characterization

Objective: To measure the key physical properties of the formulated electrolytes.

Workflow Diagram:

G cluster_prep Electrolyte Preparation cluster_char Physicochemical Characterization cluster_analysis Data Analysis prep Formulate Electrolytes (Control & DSBC variants) visc Viscosity Measurement (Rheometer) prep->visc cond Ionic Conductivity (Conductivity Meter) prep->cond esw Electrochemical Stability Window (LSV) prep->esw data_analysis Correlate Properties with DSBC Content visc->data_analysis Compare viscosity vs. T cond->data_analysis Compare conductivity vs. T esw->data_analysis Determine anodic/cathodic limits

Caption: Workflow for Physicochemical Characterization.

A. Ionic Conductivity:

  • Apparatus: A temperature-controlled conductivity meter with a two-electrode plunge-type cell.

  • Procedure:

    • Calibrate the conductivity meter using standard solutions.

    • Place an aliquot of the electrolyte in the measurement cell.

    • Measure the conductivity at various temperatures (e.g., from -20 °C to 60 °C in 10 °C increments), allowing the sample to equilibrate at each temperature for at least 30 minutes.

  • Rationale: Ionic conductivity is a primary indicator of electrolyte performance. Measuring it across a temperature range will reveal the potential benefits of DSBC for low-temperature applications.

B. Viscosity:

  • Apparatus: A temperature-controlled rotational rheometer or viscometer.

  • Procedure:

    • Place a small volume of the electrolyte onto the measurement plate.

    • Measure the viscosity across the same temperature range as the conductivity measurements (-20 °C to 60 °C).

  • Rationale: Viscosity is inversely related to ion mobility. This data, when combined with conductivity measurements (Walden plot), can provide insights into the degree of ion pairing versus ion mobility changes.

C. Electrochemical Stability Window (ESW):

  • Apparatus: A potentiostat and a three-electrode cell (e.g., a coin cell with a lithium metal reference electrode, a stainless steel or platinum working electrode, and a lithium metal counter electrode).

  • Procedure:

    • Assemble the three-electrode cell inside the glovebox.

    • Perform Linear Sweep Voltammetry (LSV) at a slow scan rate (e.g., 0.5 mV/s).

    • For anodic stability, scan from the open-circuit potential to a high potential (e.g., 6.0 V vs. Li/Li⁺).

    • For cathodic stability, scan from the open-circuit potential to a low potential (e.g., -0.5 V vs. Li/Li⁺) using a copper working electrode.

    • Define the stability window as the potential range where the current remains below a certain threshold (e.g., 0.01 mA/cm²).

  • Rationale: The ESW determines the range of electrode potentials within which the electrolyte is stable. This is crucial for compatibility with high-voltage cathodes and graphite anodes.

Protocol 3: Electrochemical Performance Evaluation

Objective: To assess the performance of the DSBC-containing electrolytes in a full lithium-ion cell configuration.

A. Coin Cell Assembly:

  • Materials:

    • Cathode: e.g., LiNi₀.₅Mn₀.₃Co₀.₂O₂ (NMC532) coated on aluminum foil.

    • Anode: Graphite coated on copper foil.

    • Separator: Celgard 2325 or similar microporous membrane.

    • 2032-type coin cell components (casings, gaskets, spacers, springs).

    • The formulated electrolytes.

    • Glovebox, crimping machine.

  • Procedure:

    • Dry all electrodes and separators in a vacuum oven at appropriate temperatures (e.g., 120 °C for the cathode, 80 °C for the anode and separator) for at least 12 hours and transfer to the glovebox.

    • Punch electrodes and separators to the required dimensions.

    • Assemble the coin cells in the glovebox in the following order: negative cap, anode, separator, cathode, spacer, spring, positive cap.

    • Add a few drops (typically 60-80 µL) of the designated electrolyte onto the separator to ensure complete wetting.

    • Crimp the coin cell using an electric crimper to ensure a hermetic seal.

    • Let the cells rest for at least 12 hours to allow for full electrolyte penetration into the electrodes.

B. Cell Formation and Cycling:

  • Apparatus: A multi-channel battery cycler.

  • Formation Protocol (First Cycle):

    • Charge the cell at a very low C-rate (e.g., C/20) to a specific voltage (e.g., 4.2 V). This slow charge is critical for the formation of a stable SEI on the anode.

    • Hold at the constant voltage until the current drops to a low value (e.g., C/50).

    • Discharge at C/10 to the lower cutoff voltage (e.g., 2.8 V).

  • Rate Capability Testing:

    • Charge all cells at a constant rate (e.g., C/2).

    • Discharge the cells at varying C-rates (e.g., C/5, C/2, 1C, 2C, 5C).

    • Record the discharge capacity at each rate.

  • Long-Term Cycling:

    • Cycle the cells at a moderate rate (e.g., charge at C/2, discharge at 1C) for an extended number of cycles (e.g., 200-500 cycles).

    • Monitor the capacity retention and coulombic efficiency over time.

C. Electrochemical Impedance Spectroscopy (EIS):

  • Procedure:

    • Measure the impedance of the cells before cycling, after the formation cycle, and at regular intervals during long-term cycling (e.g., every 50 cycles).

    • The measurement should be taken at a fully charged or discharged state over a wide frequency range (e.g., 100 kHz to 10 mHz).

  • Rationale: EIS provides valuable information about the different resistance components in the cell, including the SEI resistance and charge transfer resistance. Changes in the impedance spectra over cycling can indicate electrolyte decomposition or degradation of the electrode interfaces.

Logical Relationship Diagram:

G cluster_hypothesis Hypothesis cluster_exp Experimental Verification cluster_obs Observable Outcomes cluster_conc Conclusion H DSBC improves low-T performance and alters SEI formation P1 Physicochemical Tests (Viscosity, Conductivity) H->P1 P2 Electrochemical Tests (Cycling, EIS) H->P2 O1 Lower viscosity & higher conductivity at low temperatures P1->O1 O2 Stable cycling & different impedance evolution P2->O2 C Validation/Rejection of Hypothesis O1->C O2->C

Sources

Method

The Green Alkylation Potential of Dibutan-2-yl Carbonate: Application Notes and Protocols for Sustainable Organic Synthesis

Abstract This guide provides a comprehensive overview of dibutan-2-yl carbonate (also known as di-sec-butyl carbonate) as a green alkylating agent in organic synthesis. As the principles of green chemistry become increas...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive overview of dibutan-2-yl carbonate (also known as di-sec-butyl carbonate) as a green alkylating agent in organic synthesis. As the principles of green chemistry become increasingly integrated into the design of synthetic routes, the use of safer and more environmentally benign reagents is paramount.[1] Dialkyl carbonates (DACs) have emerged as a promising class of reagents that offer a sustainable alternative to traditional alkylating agents like alkyl halides and sulfates, which are often toxic and produce stoichiometric amounts of salt waste.[2][3] This document explores the synthesis, mechanistic principles, and potential applications of dibutan-2-yl carbonate, with a focus on its utility for researchers, chemists, and drug development professionals. Detailed protocols, mechanistic diagrams, and comparative data are presented to facilitate its adoption in the laboratory.

Introduction: The Imperative for Greener Alkylation

Alkylation is a fundamental transformation in organic synthesis, crucial for the construction of the carbon skeletons of numerous pharmaceuticals, agrochemicals, and materials. However, classical alkylation methodologies frequently rely on hazardous reagents and generate significant waste streams, running counter to the modern emphasis on sustainable chemical practices.[1] The ideal green alkylating agent should be non-toxic, biodegradable, derived from renewable resources if possible, and participate in reactions with high atom economy, producing only benign byproducts.[1][4]

Dialkyl carbonates (DACs) are increasingly recognized as green reagents and solvents.[2][3] Their low toxicity and biodegradability are significant advantages.[2][3] For instance, dimethyl carbonate (DMC) is a well-established safe alternative to toxic compounds like methyl halides and dimethyl sulfate.[2][3] DACs are versatile, capable of acting as both alkylating and alkoxycarbonylating agents, with their reactivity being tunable by reaction conditions.[2][3]

This application note focuses on dibutan-2-yl carbonate, a less-studied member of the DAC family. The presence of secondary alkyl groups is anticipated to modulate its reactivity compared to the more common dimethyl and diethyl carbonates, potentially offering unique selectivity and advantages in certain synthetic applications.

Synthesis and Properties of Dibutan-2-yl Carbonate

While not as commercially prevalent as smaller DACs, dibutan-2-yl carbonate can be synthesized through established methods for carbonate synthesis.

Synthetic Routes

A common and environmentally conscious method for the synthesis of DACs is the transesterification of a more readily available carbonate, such as dimethyl carbonate, with the corresponding alcohol. This approach avoids the use of highly toxic phosgene.[5]

Proposed Synthesis via Transesterification:

A mixture of dimethyl carbonate and an excess of butan-2-ol is heated in the presence of a suitable catalyst, such as a basic ionic liquid or a solid base like calcined hydrotalcite. The reaction equilibrium is driven forward by the removal of the lower-boiling methanol byproduct.

  • Reactants: Dimethyl carbonate, butan-2-ol

  • Catalyst: Tetraethylammonium prolinate ([N2222][Pro]) or other suitable transesterification catalyst.[5]

  • Conditions: Elevated temperatures (e.g., 110-150 °C) with continuous removal of methanol.[5]

Physicochemical Properties

The properties of dibutan-2-yl carbonate can be inferred from general trends in the DAC series.

PropertyPredicted Value/CharacteristicRationale
CAS Number 623-63-2Verified from chemical databases.
Molecular Formula C9H18O3Based on its structure.
Molecular Weight 174.24 g/mol Calculated from the molecular formula.
Appearance Colorless liquidTypical for short to medium-chain DACs.
Boiling Point Higher than DMC and DECBoiling points of DACs increase with the length and branching of the alkyl chains.[2][3]
Solubility Soluble in organic solvents, low solubility in waterDACs are considered aprotic, highly dipolar solvents with limited water miscibility.[2][3]
Toxicity Expected to have low toxicityToxicity of DACs generally increases with alkyl chain length, but they are considered to have a favorable safety profile.[4]

Mechanism of Alkylation: The BAl2 Pathway

The utility of dialkyl carbonates as alkylating agents is governed by the Hard-Soft Acid-Base (HSAB) principle and is highly dependent on the reaction temperature.

  • At lower temperatures (T < 90°C): Hard nucleophiles tend to attack the electrophilic carbonyl carbon (a hard acid) in a bimolecular base-catalyzed acyl-cleavage (BAc2) mechanism, leading to alkoxycarbonylation.[2]

  • At higher temperatures (T > 150°C): Softer nucleophiles favor attack at the saturated sp3-hybridized carbon of the alkyl group (a softer acid) via a bimolecular base-catalyzed alkyl-cleavage (BAl2) mechanism. This pathway results in alkylation, with the formation of an alcohol and carbon dioxide as the only byproducts, showcasing excellent atom economy.[2]

The general mechanism for the base-catalyzed alkylation of a nucleophile (Nu-H) with dibutan-2-yl carbonate is depicted below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2-like Alkylation (BAl2) cluster_2 Step 3: Byproduct Formation cluster_3 Step 4: Catalyst Regeneration NuH Nucleophile (Nu-H) Nu_ion Nucleophile Anion (Nu⁻) NuH->Nu_ion Deprotonation Base Base (e.g., K₂CO₃) HBase Protonated Base (H-Base⁺) Base->HBase Nu_ion_2 Nu⁻ Nu_ion->Nu_ion_2 HBase_2 H-Base⁺ HBase->HBase_2 Carbonate Dibutan-2-yl Carbonate Product Alkylated Product (Nu-sec-Bu) Carbonate->Product Intermediate [sec-BuO-CO-O]⁻ Carbonate->Intermediate Nu_ion_2->Carbonate Nucleophilic Attack on sec-butyl group Intermediate_2 [sec-BuO-CO-O]⁻ Intermediate->Intermediate_2 CO2 Carbon Dioxide (CO₂) Intermediate_2->CO2 Decarboxylation Alkoxide sec-Butoxide (sec-BuO⁻) Intermediate_2->Alkoxide Alkoxide_2 sec-BuO⁻ Alkoxide->Alkoxide_2 Alcohol Butan-2-ol Alkoxide_2->Alcohol Protonation Base_regen Base (regenerated) HBase_2->Base_regen

Caption: General BAl2 mechanism for alkylation with dibutan-2-yl carbonate.

The increased steric hindrance of the sec-butyl group compared to methyl or ethyl groups may influence the rate and selectivity of alkylation. It is plausible that dibutan-2-yl carbonate will be less reactive than DMC or DEC in SN2-type reactions due to greater steric hindrance at the electrophilic carbon. However, in some cases, increased steric hindrance in the DAC has been observed to improve yields, possibly by disfavoring competing side reactions.[2]

Applications and Protocols

Dibutan-2-yl carbonate is a promising reagent for a variety of alkylation reactions. Below are detailed protocols for its application in O-alkylation and C-alkylation, based on established procedures for other dialkyl carbonates.

O-Alkylation of Phenols

The O-alkylation of phenols to produce aryl ethers is a valuable transformation in the synthesis of pharmaceuticals and fine chemicals.[6] Using dibutan-2-yl carbonate offers a green alternative to traditional methods that use alkyl halides with strong bases.

Protocol: Synthesis of sec-Butyl Phenyl Ether

This protocol describes the selective O-alkylation of phenol using dibutan-2-yl carbonate.

Materials:

  • Phenol (1.0 eq)

  • Dibutan-2-yl carbonate (5.0-10.0 eq)

  • Potassium carbonate (K₂CO₃, 1.5 eq), anhydrous

  • N,N-Dimethylformamide (DMF) or another suitable high-boiling polar aprotic solvent

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Standard glassware for workup and purification

G Start Start Reagents Combine Phenol, K₂CO₃, and DMF in flask Start->Reagents Heat Heat to 150-160 °C with stirring Reagents->Heat Add_Carbonate Add Dibutan-2-yl Carbonate Heat->Add_Carbonate Reflux Maintain at 150-160 °C for 12-24h Add_Carbonate->Reflux Monitor Monitor reaction by TLC/GC-MS Reflux->Monitor Monitor->Reflux Incomplete Cool Cool to RT Monitor->Cool Reaction Complete Workup Quench with H₂O, Extract with Ether Cool->Workup Dry Dry organic layer (Na₂SO₄), filter Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify End sec-Butyl Phenyl Ether Purify->End

Caption: Experimental workflow for the O-alkylation of phenol.

Procedure:

  • Setup: In a flame-dried round-bottom flask, combine phenol (e.g., 5.0 mmol, 470 mg), anhydrous potassium carbonate (7.5 mmol, 1.04 g), and DMF (25 mL).

  • Reaction: Heat the mixture to 150-160 °C with vigorous stirring. Once the temperature has stabilized, add dibutan-2-yl carbonate (e.g., 25 mmol, 4.36 g) dropwise.

  • Monitoring: Maintain the reaction at 150-160 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction may require 12-24 hours for complete conversion.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water (100 mL) and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure sec-butyl phenyl ether.

Causality and Insights:

  • High Temperature: The high reaction temperature is crucial to favor the desired BAl2 alkylation pathway over the competing BAc2 alkoxycarbonylation pathway.[2]

  • Excess Carbonate: A large excess of dibutan-2-yl carbonate is often used to serve as both the alkylating agent and a co-solvent, driving the reaction towards completion.

  • Base: Anhydrous potassium carbonate is a mild and effective base for deprotonating the phenol, generating the phenoxide nucleophile required for the reaction.

  • Solvent: A high-boiling polar aprotic solvent like DMF is used to achieve the necessary reaction temperature and to solubilize the reactants.

C-Alkylation of Active Methylene Compounds

The selective mono-alkylation of active methylene compounds is a powerful tool for C-C bond formation. Dialkyl carbonates have been shown to be highly selective for mono-alkylation, avoiding the over-alkylation often seen with traditional reagents.[7]

Protocol: Synthesis of 2-Phenylhexan-3-one

This protocol outlines the C-alkylation of benzyl methyl ketone with dibutan-2-yl carbonate.

Materials:

  • Benzyl methyl ketone (1.0 eq)

  • Dibutan-2-yl carbonate (5.0 eq)

  • Potassium carbonate (K₂CO₃, 2.0 eq), anhydrous

  • Autoclave or sealed reaction vessel

  • Heating and stirring apparatus

Procedure:

  • Setup: In a high-pressure reaction vessel, combine benzyl methyl ketone (e.g., 5.0 mmol, 671 mg), anhydrous potassium carbonate (10.0 mmol, 1.38 g), and dibutan-2-yl carbonate (25 mmol, 4.36 g).

  • Reaction: Seal the vessel and heat to 180-200 °C with vigorous stirring for 12-24 hours. The elevated temperature and sealed vessel are necessary to achieve the required conditions for C-alkylation.

  • Monitoring: After cooling, the reaction progress can be checked by GC-MS analysis of an aliquot.

  • Workup: Cool the reaction vessel to room temperature. Carefully vent any pressure. Dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2-phenylhexan-3-one.

Causality and Insights:

  • High Temperature and Pressure: C-alkylation of less acidic methylene compounds typically requires more forcing conditions than O-alkylation. The use of a sealed vessel prevents the volatile carbonate from escaping.

  • Selectivity: Dialkyl carbonates are known to provide high selectivity for mono-alkylation of active methylene compounds, which is a significant advantage over alkyl halides that often lead to mixtures of mono- and di-alkylated products.[7] The steric bulk of the sec-butyl group may further enhance this selectivity.

Safety and Handling

  • General Precautions: Handle dibutan-2-yl carbonate in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Storage: Store in a cool, dry place away from heat and incompatible substances such as strong acids and bases.

  • Byproducts: The reactions generate butan-2-ol and CO₂. While butan-2-ol is a flammable liquid, the small quantities produced in typical lab-scale reactions can be managed with standard laboratory procedures. Ensure adequate ventilation to prevent the buildup of CO₂ in sealed systems.

Conclusion and Future Outlook

Dibutan-2-yl carbonate represents a promising, yet underexplored, green alkylating agent. Its advantages align with the core principles of sustainable chemistry: low toxicity, high atom economy, and the generation of benign byproducts. The protocols and mechanistic insights provided in this guide are intended to serve as a foundation for its adoption in organic synthesis. The steric bulk of the sec-butyl group may offer unique reactivity and selectivity profiles compared to smaller dialkyl carbonates, warranting further investigation. Future research should focus on expanding the scope of its applications, optimizing reaction conditions for various substrates, and performing a comprehensive life-cycle analysis to fully quantify its environmental benefits.

References

  • Tundo, P., Musolino, M., & Aricò, F. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 7, 300. [Link]

  • Pharmaffiliates. (n.d.). Di-sec-butyl Dicarbonate. Retrieved from [Link]

  • Aricò, F., Tundo, P., & Musolino, M. (2019). Dialkyl Carbonates in the Green Synthesis of Heterocycles. PMC. [Link]

  • Organic Syntheses. (n.d.). DI-tert-BUTYL DICARBONATE. Retrieved from [Link]

  • ACS Omega. (2026). Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. [Link]

  • Veeprho. (n.d.). Di-sec-butyl Dicarbonate | CAS 61114-48-5. Retrieved from [Link]

  • Castiello, C., Junghanns, P., Mergel, A., et al. (2023). GreenMedChem: the challenge in the next decade toward eco-friendly compounds and processes in drug design. Green Chemistry, 25, 2109-2169. [Link]

  • Ataman Kimya. (n.d.). DIBOC (DI-TERT-BUTYL CARBONATE). Retrieved from [Link]

  • Wikipedia. (n.d.). Di-tert-butyl dicarbonate. Retrieved from [Link]

  • Tundo, P., et al. (2025). Reaction of dialkyl carbonates with alcohols: Defining a scale of the best leaving and entering groups. ResearchGate. [Link]

  • Aricò, F., et al. (2023). Sustainable valorisation of renewables through dialkyl carbonates and isopropenyl esters. Green Chemistry. [Link]

  • Selva, M., et al. (2018). Two-Step Synthesis of Dialkyl Carbonates through Transcarbonation and Disproportionation Reactions Catalyzed by Calcined Hydrotalcites. ACS Sustainable Chemistry & Engineering. [Link]

  • RSC Advances. (n.d.). Highly selective monoalkylation of active methylene compounds using nano-K2CO3 as base. [Link]

  • PMC. (n.d.). Recent Progress on the O‑Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds. Retrieved from [Link]

  • Trukhin, D.V., et al. (2023). A facile and convenient synthesis of di(n-butyl)carbonate-(carbonyl-13C). Russian Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023). A facile and convenient synthesis of di(n-butyl)carbonate-(carbonyl-13C). [Link]

  • Bomben, A., Selva, M., & Tundo, P. (1996). The use of dialkyl carbonates for safe and highly selective alkylations of methylene-active compounds. A process without waste production. Journal of Organometallic Chemistry, 507(1-2), 256-260. [Link]

  • Chemistry LibreTexts. (2015). 23.2: B-Dicarbonyl Compounds as Synthetic Intermediates. [Link]

  • Journal of Molecular Catalysis A: Chemical. (2014). Highly efficient and selective synthesis of dibutyl carbonate via the synergistic dual activation catalysis of tetraethylammonium-based amino acid ionic liquids. [Link]

  • The Journal of Organic Chemistry. (2006). Alcohols and Di-tert-butyl Dicarbonate: How the Nature of the Lewis Acid Catalyst May Address the Reaction to the Synthesis of tert-Butyl Ethers. [Link]

Sources

Application

Catalytic Methods for High-Yield Dibutan-2-yl Carbonate Production: Application Notes and Protocols

Introduction: The Growing Importance of Dibutan-2-yl Carbonate Dibutan-2-yl carbonate, a member of the dialkyl carbonate family, is an organic compound of increasing interest in the chemical and pharmaceutical industries...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Growing Importance of Dibutan-2-yl Carbonate

Dibutan-2-yl carbonate, a member of the dialkyl carbonate family, is an organic compound of increasing interest in the chemical and pharmaceutical industries. Dialkyl carbonates are recognized as "green chemicals" due to their low toxicity and biodegradability.[1] They serve as versatile intermediates and environmentally benign solvents, offering a safer alternative to hazardous compounds like phosgene and dimethyl sulfate in alkylation and carbonylation reactions.[1][2] The unique properties of dibutan-2-yl carbonate make it a valuable component in the synthesis of fine chemicals, as a potential fuel additive, and in the formulation of electrolytes for lithium-ion batteries.[3][4]

The primary challenge in the production of dibutan-2-yl carbonate lies in developing efficient, high-yield, and sustainable catalytic methods. Traditional synthesis routes often involve toxic reagents and harsh reaction conditions. This document provides detailed application notes and protocols for two primary catalytic methods for the high-yield synthesis of dibutan-2-yl carbonate: transesterification of dimethyl carbonate (DMC) with butan-2-ol using both homogeneous and heterogeneous catalysts. These protocols are designed for researchers, scientists, and drug development professionals seeking to implement robust and reliable methods for the production of this valuable chemical.

Core Principles: The Transesterification Pathway

The transesterification of dimethyl carbonate (DMC) with butan-2-ol is a reversible, two-step reaction. In the first step, one molecule of butan-2-ol reacts with DMC to form an intermediate, methyl sec-butyl carbonate, and a molecule of methanol. In the second step, the intermediate reacts with a second molecule of butan-2-ol to yield the final product, dibutan-2-yl carbonate, and another molecule of methanol.

Reaction Scheme:

  • CH₃OC(O)OCH₃ + CH₃CH(OH)CH₂CH₃ ⇌ CH₃OC(O)OCH(CH₃)CH₂CH₃ + CH₃OH

  • CH₃OC(O)OCH(CH₃)CH₂CH₃ + CH₃CH(OH)CH₂CH₃ ⇌ (CH₃CH₂CH(CH₃))₂CO₃ + CH₃OH

The equilibrium nature of this reaction necessitates strategies to drive the reaction towards the products. A common and effective approach is the removal of the methanol byproduct as it is formed, typically through distillation. The choice of catalyst is also critical in achieving high yields and selectivity.

Catalytic Systems: A Comparative Overview

Both homogeneous and heterogeneous catalysts can be effectively employed for the synthesis of dibutan-2-yl carbonate. The choice between these systems often depends on the desired scale of the reaction, the need for catalyst recyclability, and the required purity of the final product.

Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Ionic Liquids (e.g., [BMIM]OH), Sodium MethoxideHigh activity and selectivity, mild reaction conditions.Difficult to separate from the reaction mixture, may require complex purification steps.[5]
Heterogeneous Metal Oxides (e.g., NaAlO₂), Zeolites, Functionalized ResinsEasy to separate from the reaction mixture, potential for catalyst recycling, suitable for continuous flow processes.May exhibit lower activity compared to homogeneous catalysts, potential for leaching of active species.

Experimental Protocols

Protocol 1: Homogeneous Catalysis using an Ionic Liquid

This protocol is based on the high catalytic activity of basic ionic liquids in transesterification reactions.[6][7] 1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH) is a representative catalyst for this process.

Materials:

  • Butan-2-ol (sec-butanol)

  • Dimethyl carbonate (DMC)

  • 1-Butyl-3-methylimidazolium hydroxide ([BMIM]OH)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer with heating mantle

  • Condenser

  • Rotary evaporator

Procedure:

  • Reaction Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser. The system should be dried to prevent the introduction of water, which can deactivate the catalyst.

  • Charging Reactants: To the round-bottom flask, add butan-2-ol and dimethyl carbonate. A molar ratio of butan-2-ol to DMC of 4:1 is recommended to drive the equilibrium towards the product. Add anhydrous toluene as a solvent to aid in the azeotropic removal of methanol.

  • Catalyst Addition: Add the ionic liquid catalyst, [BMIM]OH, to the reaction mixture. A catalyst loading of 2 mol% with respect to butan-2-ol is a good starting point.

  • Reaction: Heat the mixture to reflux (approximately 110-120 °C) with vigorous stirring. The methanol-toluene azeotrope will begin to collect in the Dean-Stark trap, effectively removing methanol from the reaction and driving the formation of dibutan-2-yl carbonate.

  • Monitoring the Reaction: The progress of the reaction can be monitored by gas chromatography (GC) or thin-layer chromatography (TLC) by taking small aliquots from the reaction mixture. The reaction is typically complete within 4-6 hours.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • The ionic liquid can be separated by extraction with water.

    • The organic layer is then dried over anhydrous sodium sulfate.

    • The solvent and any remaining starting materials are removed by rotary evaporation.

    • The crude product can be purified by vacuum distillation to obtain pure dibutan-2-yl carbonate.

Causality of Experimental Choices:

  • Excess Butan-2-ol: Using an excess of butan-2-ol shifts the reaction equilibrium to the right, favoring the formation of the desired product according to Le Chatelier's principle.

  • Azeotropic Removal of Methanol: The removal of methanol is crucial to prevent the reverse reaction. Toluene forms a low-boiling azeotrope with methanol, facilitating its removal.

  • Ionic Liquid Catalyst: Basic ionic liquids like [BMIM]OH are effective because the hydroxide anion acts as a strong base to deprotonate the butan-2-ol, increasing its nucleophilicity towards the carbonyl carbon of DMC.

Protocol 2: Homogeneous Catalysis using Sodium Methoxide

Sodium methoxide is a cost-effective and highly active catalyst for transesterification.[8][9]

Materials:

  • Butan-2-ol

  • Dimethyl carbonate (DMC)

  • Sodium methoxide (NaOCH₃) solution in methanol or solid

  • Reaction setup as described in Protocol 1

Procedure:

  • Reaction Setup: Use the same setup as in Protocol 1.

  • Charging Reactants: Charge the round-bottom flask with butan-2-ol and dimethyl carbonate in a 2:1 molar ratio.

  • Catalyst Addition: Carefully add sodium methoxide to the reaction mixture. A catalyst loading of 1-3 wt% with respect to butan-2-ol is recommended.[8][9] If using a solution of sodium methoxide in methanol, account for the added methanol.

  • Reaction: Heat the mixture to reflux (approximately 85-95 °C) with vigorous stirring. Collect the methanol byproduct in the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the reaction by GC or TLC. The reaction is typically faster with sodium methoxide and may be complete within 2-3 hours.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • Neutralize the catalyst by adding a weak acid (e.g., acetic acid) until the pH is neutral.

    • The resulting salt can be removed by filtration or washing with water.

    • Dry the organic layer, remove the solvent by rotary evaporation, and purify the product by vacuum distillation.

Causality of Experimental Choices:

  • Sodium Methoxide as Catalyst: The methoxide ion is a strong nucleophile that initiates the transesterification by attacking the carbonyl group of DMC. It also acts as a base to deprotonate butan-2-ol, generating the sec-butoxide anion, which is a more potent nucleophile.[10]

  • Temperature Control: The reaction temperature is kept at reflux to ensure a sufficient reaction rate while minimizing potential side reactions.

Protocol 3: Heterogeneous Catalysis using a Solid Base Catalyst

This protocol outlines a general procedure using a solid base catalyst, such as calcined hydrotalcite or a supported metal oxide.

Materials:

  • Butan-2-ol

  • Dimethyl carbonate (DMC)

  • Solid base catalyst (e.g., calcined Mg-Al hydrotalcite)

  • Reaction setup as described in Protocol 1

Procedure:

  • Catalyst Activation: The solid catalyst may require activation by calcination at high temperatures (e.g., 400-500 °C) to generate the active basic sites.

  • Reaction Setup: Use the same setup as in Protocol 1.

  • Charging Reactants and Catalyst: Add the activated solid catalyst to the round-bottom flask, followed by butan-2-ol and dimethyl carbonate (e.g., 4:1 molar ratio).

  • Reaction: Heat the mixture to reflux with vigorous stirring to ensure good contact between the reactants and the solid catalyst. Remove the methanol byproduct using the Dean-Stark trap.

  • Monitoring the Reaction: Monitor the reaction progress by GC or TLC. Heterogeneously catalyzed reactions may require longer reaction times (e.g., 6-12 hours) to achieve high conversion.

  • Work-up and Purification:

    • Cool the reaction mixture.

    • The catalyst can be easily recovered by filtration. The recovered catalyst can potentially be washed, dried, and reused.

    • The filtrate is then worked up as described in the previous protocols (solvent removal and vacuum distillation) to isolate the pure dibutan-2-yl carbonate.

Causality of Experimental Choices:

  • Solid Base Catalyst: The basic sites on the surface of the solid catalyst activate the butan-2-ol by deprotonation, similar to homogeneous base catalysts. The solid nature of the catalyst simplifies product purification and allows for catalyst recycling, which is economically and environmentally advantageous.[11]

Visualizing the Workflow

Transesterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup Reaction Setup (Flask, Condenser, Dean-Stark) reactants Charge Reactants (Butan-2-ol, DMC) setup->reactants catalyst Add Catalyst (Homogeneous or Heterogeneous) reactants->catalyst reflux Heat to Reflux catalyst->reflux methanol_removal Azeotropic Removal of Methanol reflux->methanol_removal monitoring Monitor Progress (GC/TLC) reflux->monitoring cooling Cool Reaction monitoring->cooling Reaction Complete catalyst_sep Catalyst Separation (Extraction or Filtration) cooling->catalyst_sep drying Dry Organic Layer catalyst_sep->drying evaporation Solvent Removal (Rotary Evaporation) drying->evaporation distillation Vacuum Distillation evaporation->distillation product Pure Dibutan-2-yl Carbonate distillation->product

Caption: General workflow for the synthesis of dibutan-2-yl carbonate via transesterification.

Characterization of Dibutan-2-yl Carbonate

Confirmation of the successful synthesis of dibutan-2-yl carbonate can be achieved through various analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is a powerful tool for structural elucidation. The expected signals for dibutan-2-yl carbonate would be distinct from those of the starting materials. Key expected signals include a triplet for the terminal methyl groups, a multiplet for the methylene groups, a doublet for the methyl groups adjacent to the oxygen, and a multiplet for the methine proton adjacent to the oxygen.[12]

    • ¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the carbonate carbonyl carbon in the range of 155-156 ppm.[13]

  • Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the carbonate group is expected around 1740-1750 cm⁻¹.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product.

Conclusion and Future Outlook

The protocols detailed in this application note provide robust and adaptable methods for the high-yield synthesis of dibutan-2-yl carbonate. The choice of a homogeneous or heterogeneous catalytic system will depend on the specific requirements of the researcher or process chemist. While homogeneous catalysts often offer higher activity, the ease of separation and recyclability of heterogeneous catalysts make them highly attractive for sustainable industrial applications.

Future research in this area will likely focus on the development of novel, highly active, and stable heterogeneous catalysts that can operate under even milder conditions. The exploration of continuous flow processes for the production of dibutan-2-yl carbonate also presents a promising avenue for improving efficiency and scalability.

References

  • Characterisation of 2 by NMR spectroscopy. 1 H-NMR spectrum of 2... - ResearchGate. Available at: [Link]

  • Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates - PMC. Available at: [Link]

  • Preparation of sec-butanol by transesterification from sec-butyl acetate using the basic dication ionic liquids as catalysts. Available at: [Link]

  • Synthesis and Characterization of Long-Chain Dialkyl Carbonate. Available at: [Link]

  • A benign preparation of sec-butanol via transesterification from sec-butyl acetate using the acidic Imidazolium ionic liquids as catalysts - ResearchGate. Available at: [Link]

  • Transesterification of glycerol and dimethyl carbonate for the synthesis of glycerol carbonate/glycidol using ionic liquids as catalyst. Available at: [Link]

  • Dialkyl Carbonates in the Green Synthesis of Heterocycles - Frontiers. Available at: [Link]

  • Homogeneous and heterogenised masked N-heterocyclic carbenes for bio-based cyclic carbonate synthesis - RSC Publishing. Available at: [Link]

  • Sodium Methoxide Catalysed One-Pot Glycidol Synthesis via Trans-Esterification between Glycerol and Dimethyl Carbonate - MDPI. Available at: [Link]

  • Sodium Methoxide Catalysed One-Pot Glycidol Synthesis via Trans-Esterification between Glycerol and Dimethyl Carbonate - ResearchGate. Available at: [Link]

  • A Review of Catalysts for Synthesis of Dimethyl Carbonate - MDPI. Available at: [Link]

  • Separation of the Dimethyl Carbonate + Ethanol Mixture Using Imidazolium-Based Ionic Liquids as Entrainers | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Strategies to Improve the Direct Synthe- sis of Dimethyl-Carbonate - Aaltodoc. Available at: [Link]

  • Synthesis and characterization of dialkyl carbonates prepared from mid-, long-chain, and Guerbet alcohols | Request PDF - ResearchGate. Available at: [Link]

  • Sodium Methoxide Catalyzed Preparation of Nitrogen Compounds from Palm Oil Methyl Esters as Corrosion Inhibitor - Science and Technology Indonesia. Available at: [Link]

  • (PDF) ChemInform Abstract: Recent Advances in Dialkyl Carbonates Synthesis and Applications - ResearchGate. Available at: [Link]

  • Direct Dimethyl Carbonates Synthesis over CeO 2 and Evaluation of Catalyst Morphology Role in Catalytic Performance - MDPI. Available at: [Link]

  • Gas-Phase Synthesis of Dimethyl Carbonate from Methanol and Carbon Dioxide Over Co1.5pw12o40 Keggin-Type Heteropolyanion - PMC. Available at: [Link]

  • DEVELOPMENT OF SODIUM ALKOXIDE CATALYSTS FROM POLYOLS FOR BIODIESEL PRODUCTION A Thesis Submitted to the College of Graduate Stu - CORE. Available at: [Link]

  • Recent advances in dialkyl carbonates synthesis and applications - Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Transesterification of Diethyl Carbonate with Methanol Catalyzed by Sodium Methoxide. Available at: [Link]

  • Synthesis, Spectrometric Characterization (ESI-MS, NMR, IRTF), X-Ray Study and Quantum Chemical Calculations of 2-oxo-2H-chromen-7-yl Benzoate - Scientific & Academic Publishing. Available at: [Link]

  • C4H10O CH3CH(OH)CH2CH3 butan-2-ol low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2-butanol sec-butyl alcohol 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes. Available at: [Link]

  • Chromatographic, Spectrometric and NMR Characterization of a New Set of Glucuronic Acid Esters Synthesized by Lipase | Université de Liège. Available at: [Link]

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Method

Application Notes and Protocols for the Investigation of Di-sec-butyl Carbonate as a Novel Electrolyte Additive for Solid Electrolyte Interphase Engineering

Introduction: The Critical Role of the Solid Electrolyte Interphase (SEI) in Lithium-Ion Battery Performance The performance, lifespan, and safety of lithium-ion batteries (LIBs) are intrinsically linked to the formation...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of the Solid Electrolyte Interphase (SEI) in Lithium-Ion Battery Performance

The performance, lifespan, and safety of lithium-ion batteries (LIBs) are intrinsically linked to the formation and stability of a passivation layer on the anode surface known as the solid electrolyte interphase (SEI).[1][2][3] This nanometer-thick layer is formed during the initial charging cycles through the reductive decomposition of electrolyte components.[2][4] An ideal SEI should be electronically insulating to prevent further electrolyte decomposition while being ionically conductive to allow for the efficient transport of Li+ ions.[3] The chemical composition and morphology of the SEI are crucial factors that influence battery performance, including coulombic efficiency, cycle life, and rate capability.[5]

Conventional carbonate-based electrolytes, such as mixtures of ethylene carbonate (EC), dimethyl carbonate (DMC), and diethyl carbonate (DEC), are widely used in commercial LIBs.[3][6][7] However, the SEI formed from these standard electrolytes can be unstable, leading to issues like continuous electrolyte consumption, capacity fading, and the formation of lithium dendrites, which pose a significant safety risk.[8] To address these challenges, the development of novel electrolyte additives that can tailor the properties of the SEI is a key area of research.[4][6] Additives are designed to be preferentially reduced at a higher potential than the bulk electrolyte solvents, thereby forming a more stable and effective SEI.[8]

This application note provides a comprehensive guide for researchers and scientists on the preparation and characterization of a solid electrolyte interphase using a novel carbonate additive, with a specific focus on the investigative approach for a compound like di-sec-butyl carbonate (DsBC). While specific literature on DsBC as an SEI-forming additive is not widely available, this guide will leverage established principles from well-studied carbonate additives to provide a robust framework for its evaluation.

Di-sec-butyl Carbonate (DsBC): A Candidate for SEI Modification

Di-sec-butyl carbonate is a linear carbonate that, like other similar molecules, can be explored for its potential to influence the formation and properties of the SEI. The rationale for investigating a new carbonate additive like DsBC lies in the potential for its unique molecular structure to impart desirable characteristics to the SEI. The branched butyl groups in DsBC may lead to the formation of a more flexible and robust SEI, which could better accommodate the volume changes of high-capacity anodes like silicon during lithiation and delithiation.

Proposed Mechanism of DsBC in SEI Formation

The proposed mechanism for the involvement of DsBC in SEI formation is based on the well-understood reduction pathways of other carbonate electrolytes. During the initial charging of a lithium-ion battery, the anode potential drops, creating a highly reducing environment. At a potential higher than that of the bulk electrolyte solvents, DsBC molecules at the anode surface are expected to undergo a one-electron reduction, leading to the formation of radical anions. These highly reactive species can then participate in a series of reactions, including:

  • Dimerization: Two radical anions can combine to form stable dicarbonate species, which are known to be beneficial components of the SEI.

  • Reaction with other electrolyte components: The radical anions can react with other solvent molecules or the lithium salt to form a complex mixture of organic and inorganic SEI components.

  • Polymerization: Under certain conditions, the radical species could initiate polymerization reactions, leading to the formation of a polymeric SEI layer.

The specific reaction pathways and the final composition of the SEI will depend on the electrochemical conditions and the overall electrolyte formulation. A visual representation of the proposed reduction mechanism is provided below.

SEI_Formation_Mechanism cluster_electrolyte Electrolyte cluster_anode Anode Surface cluster_sei_formation SEI Formation DsBC Di-sec-butyl Carbonate (DsBC) Reduction One-Electron Reduction (+ e-) DsBC->Reduction at anode surface Li_ion Li+ Li_ion->Reduction Anode Anode (e.g., Graphite, Silicon) Radical_Anion DsBC Radical Anion Reduction->Radical_Anion Dimerization Dimerization Radical_Anion->Dimerization Polymerization Polymerization Radical_Anion->Polymerization Reaction_Other Reaction with other electrolyte components Radical_Anion->Reaction_Other SEI_Layer Stable SEI Layer Dimerization->SEI_Layer Polymerization->SEI_Layer Reaction_Other->SEI_Layer

Caption: Proposed mechanism of SEI formation with DsBC additive.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the preparation of an electrolyte containing DsBC, the assembly of a test cell, and the electrochemical formation of the SEI.

Protocol 1: Preparation of DsBC-Containing Electrolyte

Materials:

  • Battery-grade ethylene carbonate (EC)

  • Battery-grade dimethyl carbonate (DMC)

  • Lithium hexafluorophosphate (LiPF6)

  • Di-sec-butyl carbonate (DsBC), high purity

  • Anhydrous solvent (e.g., dichloromethane) for cleaning

  • Argon-filled glovebox with H2O and O2 levels < 0.5 ppm

Equipment:

  • Analytical balance

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Pipettes

  • Vials with airtight caps

Procedure:

  • Glovebox Preparation: Ensure the glovebox is maintained at low moisture and oxygen levels. All materials and equipment should be dried and transferred into the glovebox.

  • Solvent Preparation: Prepare the baseline electrolyte by mixing EC and DMC in a 1:1 volume ratio. For example, to prepare 100 mL of the solvent mixture, combine 50 mL of EC and 50 mL of DMC in a volumetric flask.

  • Salt Dissolution: Slowly add LiPF6 to the EC:DMC solvent mixture while stirring to achieve a final concentration of 1 M. Continue stirring until the salt is completely dissolved. This is your baseline electrolyte.

  • Additive Incorporation: Prepare a series of electrolytes with varying concentrations of DsBC (e.g., 0.5%, 1%, 2% by weight). To do this, weigh the required amount of DsBC and add it to a known volume of the baseline electrolyte. Stir until the additive is fully dissolved.

  • Storage: Store the prepared electrolytes in tightly sealed vials inside the glovebox to prevent contamination.

Protocol 2: Coin Cell Assembly and SEI Formation

Materials:

  • Anode (e.g., graphite or silicon-coated copper foil)

  • Lithium metal foil as the counter/reference electrode

  • Celgard separator

  • Coin cell components (casings, spacers, springs)

  • Prepared electrolyte with and without DsBC

  • Crimping machine

Equipment:

  • Battery cycler

  • Electrochemical impedance spectroscopy (EIS) analyzer

Procedure:

  • Cell Assembly (inside the glovebox):

    • Place the anode at the bottom of the coin cell casing.

    • Add a few drops of the prepared electrolyte to wet the anode surface.

    • Place a separator on top of the anode.

    • Add a few more drops of electrolyte to the separator.

    • Place the lithium metal counter electrode on the separator.

    • Add a spacer and a spring.

    • Place the top cap and crimp the coin cell to seal it.

  • SEI Formation (Formation Cycling):

    • Allow the assembled cells to rest for at least 12 hours to ensure complete wetting of the electrodes.

    • Connect the cells to a battery cycler.

    • Perform the formation cycling at a low C-rate (e.g., C/20) for the first few cycles. A typical voltage window for a graphite anode is between 0.01 V and 1.5 V vs. Li/Li+.

    • Monitor the voltage profile and coulombic efficiency during the formation cycles. The irreversible capacity loss in the first cycle is primarily due to SEI formation.

Experimental_Workflow cluster_prep Preparation cluster_formation SEI Formation & Testing cluster_characterization Post-mortem Analysis Electrolyte_Prep Electrolyte Preparation (with and without DsBC) Cell_Assembly Coin Cell Assembly (in glovebox) Electrolyte_Prep->Cell_Assembly Formation_Cycling Formation Cycling (low C-rate) Cell_Assembly->Formation_Cycling Electrochemical_Testing Electrochemical Performance Testing (Cycling, Rate Capability, EIS) Formation_Cycling->Electrochemical_Testing Cell_Disassembly Cell Disassembly (in glovebox) Electrochemical_Testing->Cell_Disassembly SEI_Characterization SEI Characterization (XPS, SEM, TEM, FTIR) Cell_Disassembly->SEI_Characterization

Caption: Experimental workflow for evaluating DsBC additive.

Characterization of the DsBC-Derived SEI

A multi-faceted characterization approach is essential to understand the impact of the DsBC additive on the SEI's chemical composition, morphology, and electrochemical properties.

Electrochemical Characterization
  • Galvanostatic Cycling: Long-term cycling at various C-rates will reveal the stability of the SEI and the overall cell performance in terms of capacity retention and coulombic efficiency.

  • Rate Capability Testing: Subjecting the cells to progressively higher C-rates will assess the ionic conductivity of the SEI. A stable SEI should allow for efficient Li+ transport even at high currents.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique to probe the interfacial resistance of the SEI. Measurements should be taken at different states of charge and after various cycle numbers to monitor the evolution of the SEI resistance.

Post-mortem Analysis

After cycling, the cells should be carefully disassembled inside a glovebox, and the anodes should be rinsed with an anhydrous solvent to remove residual electrolyte. The following techniques can then be employed for detailed SEI characterization:

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the SEI components. This can help identify the reduction products of DsBC.

  • Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These imaging techniques can reveal the morphology, thickness, and uniformity of the SEI layer.

  • Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can identify the functional groups present in the SEI, providing further insight into its organic components.

Data Presentation and Expected Outcomes

The quantitative data obtained from the electrochemical tests should be summarized in a clear and concise table for easy comparison between the baseline electrolyte and the DsBC-containing electrolytes.

Electrolyte 1st Cycle Coulombic Efficiency (%) Capacity Retention after 200 cycles (%) SEI Resistance (Ω) after 50 cycles Rate Capability (Capacity at 2C vs. 0.1C)
Baseline (0% DsBC)Expected ValueExpected ValueExpected ValueExpected Value
0.5% DsBCMeasured ValueMeasured ValueMeasured ValueMeasured Value
1.0% DsBCMeasured ValueMeasured ValueMeasured ValueMeasured Value
2.0% DsBCMeasured ValueMeasured ValueMeasured ValueMeasured Value

A successful DsBC additive would be expected to show:

  • Higher initial coulombic efficiency: Indicating less irreversible capacity loss during SEI formation.

  • Improved capacity retention: Suggesting a more stable SEI that minimizes continuous electrolyte decomposition.

  • Lower SEI resistance: Facilitating faster Li+ transport and better rate performance.

  • Enhanced rate capability: Demonstrating the ability of the SEI to sustain high-current operation.

Conclusion and Future Outlook

The systematic investigation of di-sec-butyl carbonate as an electrolyte additive holds the potential to advance the understanding and engineering of the solid electrolyte interphase. By following the detailed protocols and characterization methodologies outlined in this application note, researchers can effectively evaluate the impact of DsBC on the performance and stability of lithium-ion batteries. The insights gained from such studies will contribute to the development of next-generation electrolytes that enable safer, longer-lasting, and higher-performance energy storage devices. Future work could involve computational studies to predict the reduction potential and decomposition pathways of DsBC, as well as in-situ characterization techniques to observe the dynamic formation of the SEI in real-time.

References

  • Revealing solid electrolyte interphase formation through interface-sensitive Operando X-ray absorption spectroscopy - PMC. (n.d.).
  • A dicarbonate solvent electrolyte for high performance 5 V-Class Lithium-based batteries. (n.d.).
  • Influence of Carbonate Solvents on Solid Electrolyte Interphase Composition over Si Electrodes Monitored by In Situ and Ex Situ Spectroscopies | ACS Omega. (2021, October 5).
  • Influence of Carbonate Solvents on Solid Electrolyte Interphase Composition over Si Electrodes Monitored by In Situ and Ex Situ Spectroscopies - PMC. (n.d.).
  • Insight into SEI Growth in Li-Ion Batteries using Molecular Dynamics and Accelerated Chemical Reactions - Kristin Persson. (2021, August 6).
  • Battery electrolyte - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Robust Solid/Electrolyte Interphase (SEI) Formation on Si Anodes Using Glyme-Based Electrolytes - OSTI.GOV. (n.d.).
  • Why are carbonate-based solvents used in Li-ion batteries? - ResearchGate. (2015, January 27).
  • Mixing Electrolyte for Ion-Lithium Batteries. (2022, November 2).
  • Electrolytes for High-Safety Lithium-Ion Batteries at Low Temperature: A Review - PMC - NIH. (n.d.).
  • Carbonate and Ionic Liquid Mixes as Electrolytes To Modify Interphases and Improve Cell Safety in Silicon-Based Li-Ion Batteries | Request PDF - ResearchGate. (n.d.).
  • Boosting lithium-ion battery performance: the role of a novel carbonate-based ionic liquid electrolyte additive - Journal of Materials Chemistry A (RSC Publishing). (n.d.).
  • The Role of Electrolyte Upon the SEI Formation Characteristics and Low Temperature Performance of Lithium-Ion Cells With Graphite Anodes - NTRS. (2025, July 15).
  • Impact of cis- versus trans-Configuration of Butylene Carbonate Electrolyte on Microscopic Solid Electrolyte Interphase Formation Processes in Lithium-Ion Batteries | ACS Applied Materials & Interfaces - ACS Publications. (2019, April 4).
  • (PDF) Reduction of Carbonate Electrolytes and the Formation of Solid-Electrolyte Interface (SEI) in Lithium-Ion Batteries. 1. Spectroscopic Observations of Radical Intermediates Generated in One-Electron Reduction of Carbonates - ResearchGate. (2013, August 27).
  • A Bottom-Up Formation Mechanism of Solid Electrolyte Interphase Revealed by Isotope-Assisted Time-of-Flight Secondary Ion Mass Spectrometry - ACS Publications. (2018, September 10).
  • Determination of Carbonate Solvents and Additives in Lithium Battery Electrolyte Using the Agilent 5977B GC/MSD. (n.d.).
  • Carbonate and Ionic Liquid Mixes as Electrolytes To Modify Interphases and Improve Cell Safety in Silicon-Based Li-Ion Batteries | Chemistry of Materials - ACS Publications. (2017, September 19).
  • Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties - Helmholtz-Zentrum Dresden-Rossendorf. (n.d.).
  • The Mechanism of SEI Formation on a Single Crystal Si(100) Electrode - JuSER. (2015, January 22).
  • Rational Design of Electrolyte Additives for Improved Solid Electrolyte Interphase Formation on Graphite Anodes: A Study of 1,3,6-Hexanetrinitrile - MDPI. (2024, July 7).
  • Enhanced Solid Electrolyte Interphase Layer in Li-Ion Batteries with Fluoroethylene Carbonate Additives Evidenced by Liquid-Phas - DORA 4RI. (2025, May 16).
  • Improved performance and safety of lithium ion cells with the use of fluorinated carbonate-based electrolytes - NASA Technical Reports Server (NTRS). (2025, July 15).

Sources

Application

Application Note: Dibutan-2-yl Carbonate (Di-sec-butyl Carbonate) as a Sterically Hindered Green Solvent for API Extraction

Executive Summary Traditional liquid-liquid extraction (LLE) in pharmaceutical manufacturing relies heavily on halogenated solvents like dichloromethane (DCM) or volatile organics like ethyl acetate. While lower dialkyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Traditional liquid-liquid extraction (LLE) in pharmaceutical manufacturing relies heavily on halogenated solvents like dichloromethane (DCM) or volatile organics like ethyl acetate. While lower dialkyl carbonates (DACs) have emerged as sustainable, low-toxicity alternatives, unhindered DACs like dimethyl carbonate (DMC) pose a severe risk of unwanted alkylation (methylation) of nucleophilic active pharmaceutical ingredients (APIs) under thermal stress.

This application note details the use of dibutan-2-yl carbonate (commonly known as di-sec-butyl carbonate or DsBC )—a sterically hindered, highly hydrophobic green solvent—for the efficient, side-reaction-free extraction of APIs from aqueous media.

Mechanistic Rationale & Physicochemical Profiling

As drug development professionals transition toward sustainable manufacturing, the efficacy of an extraction solvent must be evaluated on three fronts: partition coefficient, phase separation kinetics, and chemical inertness. DsBC excels in all three due to its unique molecular architecture.

  • Steric Shielding : The bulky sec-butyl groups in DsBC provide significant steric hindrance around the electrophilic carbonyl carbon and the alkyl oxygen. This prevents the solvent from acting as an alkylating or acylating agent towards primary amines or thiols on the API—a common degradation pathway when using DMC or diethyl carbonate (DEC) under thermal stress, as noted in the 1 literature.

  • Hydrophobicity & Phase Separation : DsBC exhibits minimal miscibility with water compared to lower dialkyl carbonates. This deep hydrophobicity drives rapid phase coalescence, eliminating the stable emulsions often encountered with ethyl acetate in protein-rich fermentation broths.

  • Green Profile : DsBC metabolizes into sec-butanol and carbon dioxide, presenting a vastly superior toxicological profile compared to DCM, aligning with the industry shift detailed in 2. Furthermore, DsBC is increasingly recognized in industrial patent literature for its stability in complex reaction matrices, such as the 3.

Quantitative Solvent Comparison
SolventBoiling Point (°C)Aqueous Solubility (g/L)API Alkylation RiskGreen Solvent Status
Dichloromethane (DCM) 39.613.0LowNo (Toxic/Halogenated)
Dimethyl Carbonate (DMC) 90.0139.0High (Methylating agent)Yes
Diethyl Carbonate (DEC) 126.819.0ModerateYes
Dibutan-2-yl Carbonate (DsBC) ~178.0< 1.0Very Low (Sterically hindered)Yes

Extraction Workflow Dynamics

LLE_Workflow A Aqueous API Mixture B Add DsBC Solvent A->B C Phase Mixing B->C D Phase Separation C->D E Aqueous Phase (Waste) D->E Bottom Layer F Organic Phase (DsBC + API) D->F Top Layer G Vacuum Distillation F->G G->B Recycled DsBC H Purified API G->H Residue

Workflow for API extraction and solvent recycling using di-sec-butyl carbonate.

Experimental Protocols

Protocol A: Liquid-Liquid Extraction of Nucleophilic APIs from Aqueous Broth

Objective : Extract a primary amine-containing API from an aqueous reaction mixture while preventing solvent-induced alkylation.

Methodology & Causality :

  • Preparation : Transfer the aqueous API mixture to a temperature-controlled extraction vessel.

  • pH Adjustment : Add 1M NaOH dropwise until the aqueous phase pH is exactly 2.0 units above the pKa​ of the target API.

    • Causality: This ensures >99% of the basic API is deprotonated (un-ionized), maximizing its lipophilicity and driving its partitioning into the non-polar DsBC phase.

  • Solvent Addition : Add DsBC at a phase ratio of 1:3 (Organic:Aqueous).

    • Causality: DsBC's superior partition coefficient for lipophilic APIs means less solvent is required to achieve high mass transfer compared to traditional 1:1 ratios, significantly reducing the energy burden during downstream recovery.

  • Mass Transfer : Agitate the biphasic mixture at 400 rpm for 15 minutes at 25°C.

  • Phase Separation : Allow the mixture to settle for 10 minutes. DsBC (density ~0.96 g/mL) will form the top layer , while the aqueous phase (density >1.0 g/mL) forms the bottom layer.

  • Self-Validating Step : Sample both layers and analyze via HPLC-UV. Calculate the partition coefficient ( P=[API]org​/[API]aq​ ). A successful, self-validating extraction must yield a logP≥2.0 . If logP<2.0 , verify the aqueous pH and centrifuge the sample to check for emulsion-trapped micro-droplets.

Protocol B: Solvent Recovery and API Isolation

Objective : Recover the purified API and recycle the DsBC solvent without thermal degradation.

Methodology & Causality :

  • Washing : Wash the collected DsBC phase with an equal volume of saturated aqueous NaCl (brine) to remove residual water and water-soluble impurities.

  • Drying : Pass the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ). Filter to remove the drying agent.

  • Vacuum Distillation : Transfer the dried DsBC to a rotary evaporator. Apply a high vacuum of <50 mbar and heat the water bath to 60°C.

    • Causality: DsBC has a relatively high boiling point (~178°C at atmospheric pressure). High vacuum is strictly required to evaporate the solvent at mild temperatures, protecting thermolabile APIs from degradation.

  • Self-Validating Step 1 (API Integrity) : Analyze the recovered API residue via GC-MS or 1H -NMR. The complete absence of sec-butylated API derivatives validates the steric protection afforded by DsBC.

  • Self-Validating Step 2 (Solvent Purity) : Collect the condensed DsBC in the receiving flask. Verify its purity via Karl Fischer titration. Moisture must be <0.05% before the solvent is approved for recycling back into Protocol A.

Mechanistic Logic: Steric Shielding

Interactions API Nucleophilic API (e.g., Primary Amine) DMC Dimethyl Carbonate (Unhindered) API->DMC Thermal Stress DsBC Dibutan-2-yl Carbonate (Sterically Hindered) API->DsBC Thermal Stress N-Methylated API N-Methylated API DMC->N-Methylated API Alkylation Pathway Intact API Intact API DsBC->Intact API Steric Shielding

Steric shielding in DsBC prevents unwanted alkylation of nucleophilic APIs during thermal recovery.

References

  • Source: Royal Society of Chemistry (rsc.org)
  • Source: White Rose eTheses Online (whiterose.ac.uk)
  • Process for purification of diphenyl carbonate for the manufacturing of high quality polycarbonate (US20140275473A1)

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in dibutan-2-yl carbonate synthesis reactions

Welcome to the technical support center for the synthesis of di-sec-butyl carbonate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of di-sec-butyl carbonate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low yields, in this synthesis. The information provided herein is based on established principles of carbonate synthesis, adapted to the specific considerations for a sterically hindered secondary alcohol like 2-butanol.

Troubleshooting Guide: Low Yield in Di-sec-butyl Carbonate Synthesis

Low yields in the synthesis of di-sec-butyl carbonate can stem from a variety of factors, from reagent quality to reaction kinetics and workup procedures. This guide provides a systematic approach to identifying and resolving these issues.

Question: My di-sec-butyl carbonate yield is significantly lower than expected. Where should I start troubleshooting?

Answer:

Begin with the most fundamental aspects of your experimental setup and reagents. Often, simple oversights are the root cause of poor yields.

1. Reagent Quality and Stoichiometry:

  • Water Content: The presence of water is highly detrimental to carbonate synthesis.[1][2][3][4] It can hydrolyze the starting materials and the product, and in reactions involving metal alkoxides, it will consume the base. Ensure all your reagents, especially the 2-butanol and any solvents, are anhydrous. Use freshly dried solvents and consider using molecular sieves as an added precaution.

  • Purity of 2-Butanol: Impurities in the 2-butanol can interfere with the reaction. Verify the purity of your starting alcohol by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Carbonyl Source Integrity: Whether you are using dimethyl carbonate (DMC), diethyl carbonate (DEC), or another carbonyl source, its purity is critical. For instance, DMC can hydrolyze over time to methanol and carbon dioxide. Use a freshly opened bottle or distill the reagent before use.

  • Molar Ratios: In transesterification reactions, an excess of one reagent is often used to drive the equilibrium towards the product.[5] For the synthesis of di-sec-butyl carbonate from a dialkyl carbonate like DMC, a molar ratio of 2-butanol to DMC greater than the stoichiometric 2:1 is recommended to favor the formation of the desired product.[6]

2. Catalyst Activity and Selection:

  • Catalyst Choice: The choice of catalyst is crucial and depends on the synthetic route. For transesterification, basic catalysts are generally more effective than acidic ones.[7][8] Solid base catalysts like potassium carbonate on alumina (K₂CO₃/γ-Al₂O₃) or mixed metal oxides can be advantageous due to their high activity and ease of separation.[6][7][9]

  • Catalyst Deactivation: Catalysts can be poisoned by impurities or water. If you are reusing a solid catalyst, ensure it is properly regenerated and dried before use. For homogenous catalysts, ensure they are stored under inert atmosphere and are free from moisture.

  • Catalyst Loading: The amount of catalyst can significantly impact the reaction rate.[5] While a higher catalyst loading can increase the conversion rate, it can also lead to unwanted side reactions. Optimize the catalyst concentration for your specific reaction conditions.

3. Reaction Conditions:

  • Temperature: Transesterification reactions are often equilibrium-limited and can be endothermic.[10] Increasing the reaction temperature can shift the equilibrium towards the product side and increase the reaction rate. However, excessively high temperatures can lead to decomposition of the product or starting materials.[11] The optimal temperature needs to be determined empirically.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC, TLC, or NMR). Insufficient reaction time will result in incomplete conversion, while prolonged reaction times might lead to the formation of byproducts.

  • Removal of Byproducts: In transesterification reactions, the removal of the alcohol byproduct (e.g., methanol from DMC) is critical to drive the reaction to completion.[12] This can be achieved by distillation, often using a fractional distillation column, or by using molecular sieves.

Question: I've checked my reagents and basic conditions, but the yield is still low. What are the likely chemical culprits?

Answer:

If the fundamentals are sound, the issue likely lies with competing chemical pathways or the inherent challenges of working with a secondary alcohol.

1. Incomplete Reaction and Equilibrium Issues:

  • The reaction to form di-sec-butyl carbonate from a dialkyl carbonate and 2-butanol is a two-step equilibrium process.[5] The first step forms the asymmetrical intermediate, sec-butyl methyl carbonate (if using DMC). The second step, which is often slower, is the reaction of this intermediate with another molecule of 2-butanol to form the symmetrical di-sec-butyl carbonate.

  • Troubleshooting: To drive the equilibrium towards the final product, it is crucial to remove the methanol byproduct as it forms.[5][12] Consider using a reactive distillation setup where methanol is continuously removed from the reaction mixture.

2. Side Reactions:

  • Decarboxylation: At elevated temperatures, dialkyl carbonates can undergo decarboxylation, especially in the presence of certain catalysts.[12] This would lead to the formation of ethers and carbon dioxide, reducing the yield of the desired carbonate.

  • Formation of Other Byproducts: Depending on the reaction conditions and the presence of impurities, other side reactions can occur.[13][14][15] For instance, if the starting dialkyl carbonate is ethylene carbonate, side reactions with the co-product monoethylene glycol can occur.[13][14]

  • Troubleshooting: Careful control of the reaction temperature and the use of a selective catalyst can help minimize side reactions. Analyze your crude reaction mixture by GC-MS or NMR to identify any major byproducts, which can provide clues about the unwanted reaction pathways.

3. Steric Hindrance:

  • Secondary alcohols like 2-butanol are sterically more hindered than primary alcohols.[16][17] This can lead to slower reaction rates for both steps of the transesterification process.

  • Troubleshooting: To overcome steric hindrance, you may need to use more forcing reaction conditions, such as higher temperatures, a more active catalyst, or longer reaction times.[16][17]

Troubleshooting Workflow

Here is a systematic workflow to diagnose and solve low-yield issues in your di-sec-butyl carbonate synthesis.

Caption: A systematic workflow for troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for di-sec-butyl carbonate?

A1: A prevalent and environmentally conscious method is the transesterification of a readily available dialkyl carbonate, such as dimethyl carbonate (DMC) or diethyl carbonate (DEC), with 2-butanol.[6] This phosgene-free approach is often catalyzed by a base.[7][8]

Q2: Can I use phosgene for this synthesis?

A2: While phosgene can be used to synthesize carbonates, it is an extremely toxic gas and its use is highly regulated and discouraged in modern synthetic chemistry.[17][18] Phosgene-free routes are strongly recommended for safety and environmental reasons.[19]

Q3: How can I effectively purify di-sec-butyl carbonate?

A3: Di-sec-butyl carbonate can be purified by distillation under reduced pressure. It is important to avoid high temperatures during distillation, as this can lead to decomposition.[20]

Q4: What are the key safety precautions for this synthesis?

A4: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. If using flammable solvents, ensure there are no ignition sources nearby. If using strong bases or acids, handle them with extreme care.

Experimental Protocol: Synthesis of Di-sec-butyl Carbonate via Transesterification

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Butanol (anhydrous)

  • Dimethyl carbonate (DMC, anhydrous)

  • Potassium carbonate (K₂CO₃), supported on γ-alumina (optional, as a solid catalyst)

  • Toluene (anhydrous)

  • Dean-Stark apparatus or a fractional distillation setup

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

Procedure:

  • Set up a round-bottom flask with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus or fractional distillation column fitted with a condenser.

  • To the flask, add 2-butanol (e.g., 2.5 molar equivalents) and dimethyl carbonate (1 molar equivalent).

  • If using a solid catalyst like K₂CO₃/γ-Al₂O₃, add it to the reaction mixture (e.g., 3% by mass of the dimethyl carbonate).[6]

  • Heat the reaction mixture to reflux. The temperature will depend on the solvent and reactants but is often in the range of 90-150°C.

  • Continuously remove the methanol/DMC azeotrope that collects in the Dean-Stark trap or is distilled off.

  • Monitor the reaction progress by GC or TLC until the starting materials are consumed or the reaction reaches equilibrium.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid catalyst was used, filter it off.

  • Purify the crude product by fractional distillation under reduced pressure to obtain di-sec-butyl carbonate.

Reaction Pathway and Potential Side Reactions

ReactionPathway Butanol1 2-Butanol Intermediate sec-Butyl Methyl Carbonate Butanol1->Intermediate + DMC, - Methanol DMC Dimethyl Carbonate (DMC) DMC->Intermediate Butanol2 2-Butanol Final_Product Di-sec-butyl Carbonate Butanol2->Final_Product Intermediate->Final_Product + 2-Butanol, - Methanol Methanol1 Methanol Methanol2 Methanol Side_Product Side Products (e.g., Ethers via Decarboxylation) Final_Product->Side_Product High Temp.

Caption: Transesterification pathway for di-sec-butyl carbonate synthesis.

Quantitative Data Summary

ParameterRecommended Value/RangeRationale
Molar Ratio (2-Butanol:DMC)> 2:1 (e.g., 2.3:1 to 4:1)Drives the reaction equilibrium towards the product.[5][6]
Catalyst Loading (Solid Base)~3% (w/w of DMC)A starting point for optimization; balances reaction rate with potential side reactions.[6]
Reaction Temperature90-150°CIncreases reaction rate, but temperatures above this may lead to decomposition.[6][11]

References

  • Two-Step Synthesis of Dialkyl Carbonates through Transcarbonation and Disproportionation Reactions Catalyzed by Calcined Hydrotalcites. ACS Sustainable Chemistry & Engineering, 2018. [Link]

  • Water-assisted synthesis of mesoporous calcium carbonate with a controlled specific surface area and its potential to ferulic acid release. Scientific Reports, 2020. [Link]

  • A Facile Synthesis of Glycerol Carbonate by Transesterification of Glycerol with Dimethyl Carbonate: Ceria Based Catalysts. Journal of the Mexican Chemical Society, 2018. [Link]

  • Effect of Water for the Synthesis of Cyclic Carbonate from Epoxide and CO 2 Using Mg-MOF-74. ResearchGate, 2019. [Link]

  • Critical Review on Production of Glycerol Carbonate from Byproduct Glycerol through Transesterification. Industrial & Engineering Chemistry Research, 2020. [Link]

  • DI-tert-BUTYL DICARBONATE. Organic Syntheses, 1977. [Link]

  • Synthesis of glycerol carbonate by transesterification of glycerol with dimethyl carbonate over Mg/Al/Zr catalysts. Catalysis Today, 2011. [Link]

  • Highly efficient and selective synthesis of dibutyl carbonate via the synergistic dual activation catalysis of tetraethylammonium amino acid ionic liquids. Applied Catalysis A: General, 2015. [Link]

  • Ionic liquids as transesterification catalysts: applications for the synthesis of linear and cyclic organic carbonates. Beilstein Journal of Organic Chemistry, 2016. [Link]

  • A review on the impact of water in accelerated carbonation: Implications for producing sustainable construction materials. ResearchGate, 2021. [Link]

  • Review on Chemistry of Water-Containing Calcium Carbonates and Their Transformations into Amorphous and Crystalline Carbonate Modifications. MDPI, 2023. [Link]

  • Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate, 2010. [Link]

  • The effect of leaving groups. A carbonate was found to be the most efficient. ResearchGate, 2017. [Link]

  • Dialkyl Carbonates in the Green Synthesis of Heterocycles. Frontiers in Chemistry, 2019. [Link]

  • Optimization of a Reactive Distillation Process for the Synthesis of Dialkyl Carbonate Considering Side Reactions. ACS Publications, 2019. [Link]

  • Dialkyl Carbonates in the Green Synthesis of Heterocycles. PMC, 2019. [Link]

  • DIBOC (DI-TERT-BUTYL CARBONATE). Ataman Kimya. [Link]

  • Process for preparing di-tert.-butyl dicarbonate.
  • Synthesis of a new symmetric carbonate with leaving group. OAM-RC, 2012. [Link]

  • Synthesis and Characterization of Long-Chain Dialkyl Carbonate. Advanced Materials Research, 2014. [Link]

  • Review of Water-Based Synthetic Methods of Calcium Carbonate Polymorphs and Their Morphological Features. Korean Society of Economic and Environmental Geology, 2023. [Link]

  • En Route to CO2-Based (a)Cyclic Carbonates and Polycarbonates from Alcohols Substrates by Direct and Indirect Approaches. MDPI, 2022. [Link]

  • Recent advances in dialkyl carbonates synthesis and applications. Chemical Society Reviews, 2015. [Link]

  • Dialkyl Carbonate Synthesis Using Atmospheric Pressure of CO2. ACS Omega, 2024. [Link]

  • PROCESS FOR PURIFICATION OF DIPHENYL CARBONATE FOR THE MANUFACTURING OF HIGH QUALITY POLYCARBONATE. European Patent Office, 2018. [Link]

  • Optimization of a Reactive Distillation Process for the Synthesis of Dialkyl Carbonate Considering Side Reactions. Dongguk University, 2019. [Link]

  • Protection of di-t-butyl dicarbonate against decomposition.
  • Process for the preparation of dialkyl carbonates.
  • Carbonate synthesis. Organic Chemistry Portal. [Link]

  • Method for purifying di-tert-butyl dicarbonate.
  • Reaction kinetics of trans-esterification between dimethyl carbonate and ethanol. Chinese Journal of Chemical Engineering, 2008. [Link]

  • Tunable transesterification of dimethyl carbonate with ethanol on K2CO3/Al2O3 catalysts:Study on the mechanism and kinetics. ResearchGate, 2019. [Link]

  • Preparation of sec-butanol by transesterification from sec-butyl acetate using the basic dication ionic liquids as catalysts. SpringerLink, 2022. [Link]

  • Strategies to Improve the Direct Synthesis of Dimethyl-Carbonate. Aaltodoc, 2023. [Link]

  • A facile and convenient synthesis of di( n -butyl)carbonate-( carbonyl - 13 C). Russian Journal of Organic Chemistry, 2023. [Link]

  • Preparation of polycarbonate diols (PCDLs) from dimethyl carbonate (DMC) and diols catalyzed by KNO3/γ-Al2O3. RSC Publishing, 2018. [Link]

Sources

Optimization

Technical Support Center: Optimizing the Electrochemical Stability Window of Dibutan-2-yl Carbonate Electrolytes

Welcome to the technical support center for the optimization of dibutan-2-yl carbonate electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this novel sol...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of dibutan-2-yl carbonate electrolytes. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this novel solvent in their electrochemical systems. Given the specialized nature of dibutan-2-yl carbonate, this document synthesizes established principles of carbonate electrolyte chemistry with field-proven insights to address the unique challenges you may encounter.

I. Understanding the Landscape: FAQs for Dibutan-2-yl Carbonate Electrolytes

This section addresses fundamental questions regarding the use of dibutan-2-yl carbonate as an electrolyte solvent, providing a solid foundation for your experimental work.

Q1: What is the anticipated role of dibutan-2-yl carbonate in an electrolyte formulation?

A1: Dibutan-2-yl carbonate is a linear organic carbonate. In lithium-ion battery electrolytes, linear carbonates are primarily used as co-solvents with cyclic carbonates like ethylene carbonate (EC). Their main role is to decrease the viscosity of the electrolyte, thereby improving ionic conductivity, especially at lower temperatures. The branched butyl groups in dibutan-2-yl carbonate may offer unique properties compared to more common linear carbonates like dimethyl carbonate (DMC) or ethyl methyl carbonate (EMC), potentially influencing solvent-ion interactions and the properties of the solid electrolyte interphase (SEI).

Q2: What is the electrochemical stability window (ESW) and why is it critical?

A2: The electrochemical stability window is the voltage range over which an electrolyte remains stable and does not undergo decomposition.[1] Operating a battery outside of this window leads to electrolyte breakdown, which can result in decreased performance, reduced lifespan, and safety hazards.[1] For high-voltage battery applications, a wide electrochemical window is essential.[2]

Q3: What are the likely decomposition pathways for a dibutan-2-yl carbonate-based electrolyte?

A3: Like other alkyl carbonates, dibutan-2-yl carbonate is susceptible to both reductive and oxidative decomposition.

  • Reductive Decomposition (Anode Interface): At low potentials, the carbonate can be reduced, contributing to the formation of the Solid Electrolyte Interphase (SEI) on the anode. The decomposition of linear carbonates can lead to the formation of lithium alkyl carbonates and other species.[3]

  • Oxidative Decomposition (Cathode Interface): At high potentials, the electrolyte can be oxidized at the cathode surface. The branched structure of dibutan-2-yl carbonate might influence its oxidative stability. The decomposition products can form a passivating layer on the cathode, often referred to as the cathode electrolyte interphase (CEI).

Q4: How does the purity of dibutan-2-yl carbonate affect its electrochemical stability?

A4: The purity of any electrolyte component is paramount. Impurities such as water, alcohols (e.g., 2-butanol from synthesis), or other organic residues can significantly narrow the electrochemical stability window. Water, for instance, can react with the lithium salt (e.g., LiPF6) to form HF, which can attack both the electrodes and the electrolyte components. High-purity, "battery-grade" materials are crucial for reliable and reproducible results.[4][5]

Q5: What are the primary safety concerns when handling dibutan-2-yl carbonate?

A5: Dibutan-2-yl carbonate is a flammable liquid and may cause skin and eye irritation.[2][6] It is essential to handle it in a well-ventilated area, preferably within a glovebox with an inert atmosphere (e.g., argon) to minimize exposure to moisture and air. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]

II. Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to diagnosing and resolving common problems encountered during the optimization of dibutan-2-yl carbonate electrolytes.

Observed Problem Potential Cause(s) Recommended Action(s)
Narrow Electrochemical Stability Window 1. Impurities in the electrolyte: Water, residual reactants from synthesis. 2. Incorrect salt concentration: Suboptimal ion-solvent coordination. 3. Unsuitable co-solvent ratio: The ratio of dibutan-2-yl carbonate to cyclic carbonates may not be ideal.1. Ensure the use of high-purity, battery-grade dibutan-2-yl carbonate and other electrolyte components. Dry all solvents and salts before use. 2. Systematically vary the lithium salt concentration (e.g., from 0.8 M to 1.5 M) to find the optimal ionic conductivity and stability. 3. Experiment with different volume ratios of dibutan-2-yl carbonate to your cyclic carbonate (e.g., EC). Start with common ratios like 1:1 and 3:7 and optimize from there.
Premature Electrolyte Decomposition (gassing, color change) 1. Operating outside the ESW: The applied voltage exceeds the stability limits of the electrolyte. 2. High operating temperature: Elevated temperatures can accelerate decomposition reactions.[1] 3. Reactive electrode surface: The electrode material may be catalytically decomposing the electrolyte.1. Accurately determine the ESW using Linear Sweep Voltammetry (see Protocol 1) and ensure your cell operates within these limits. 2. Conduct experiments at controlled temperatures. If high-temperature operation is necessary, consider using additives to enhance thermal stability. 3. Investigate the use of electrode coatings or surface treatments to create a more stable interface.
Poor Ionic Conductivity 1. High viscosity: Dibutan-2-yl carbonate, being a larger molecule, might lead to higher viscosity compared to smaller linear carbonates. 2. Low salt concentration: Insufficient charge carriers.1. Adjust the ratio of dibutan-2-yl carbonate to a lower-viscosity co-solvent. 2. Ensure the lithium salt is fully dissolved and at an appropriate concentration (typically around 1.0 M).
Inconsistent or Irreproducible Results 1. Electrolyte preparation variability: Inconsistent moisture levels or component ratios. 2. Cell assembly inconsistencies: Variations in electrode alignment, separator wetting, or crimping pressure.1. Standardize your electrolyte preparation procedure within a controlled atmosphere (glovebox). 2. Develop and adhere to a strict protocol for cell assembly.

III. Experimental Protocols

Protocol 1: Determination of the Electrochemical Stability Window using Linear Sweep Voltammetry (LSV)

This protocol outlines the steps to measure the oxidative and reductive stability limits of your dibutan-2-yl carbonate electrolyte.

Materials and Equipment:

  • Potentiostat/Galvanostat

  • Three-electrode cell setup (e.g., coin cell with a lithium reference electrode)

  • Working electrode (e.g., platinum or glassy carbon for oxidative scan, copper or nickel for reductive scan)

  • Counter electrode (lithium metal)

  • Reference electrode (lithium metal)

  • Your prepared dibutan-2-yl carbonate electrolyte

  • Glovebox with an inert atmosphere

Procedure:

  • Cell Assembly:

    • Inside a glovebox, assemble the three-electrode cell.

    • Use a fresh, clean working electrode.

    • Ensure the separator is thoroughly wetted with the electrolyte.

    • Properly place the lithium counter and reference electrodes.

  • Electrochemical Measurement:

    • Connect the cell to the potentiostat.

    • Allow the cell to rest for at least one hour to reach thermal and electrochemical equilibrium.

    • Oxidative Scan:

      • Set the potential to sweep from the open-circuit voltage (OCV) to a high potential (e.g., 6.0 V vs. Li/Li+).

      • Use a slow scan rate, typically 0.1 to 1.0 mV/s, to allow for clear observation of the onset of decomposition.

    • Reductive Scan (in a separate, fresh cell):

      • Set the potential to sweep from the OCV to a low potential (e.g., -0.5 V vs. Li/Li+).

      • Use the same slow scan rate.

  • Data Analysis:

    • Plot the current response as a function of the applied potential.

    • The potential at which a significant and sustained increase in current is observed is defined as the decomposition voltage. A current density threshold (e.g., 0.01-0.1 mA/cm²) is often used to define this point.

    • The electrochemical stability window is the difference between the oxidative and reductive decomposition potentials.

IV. Visualizing the Process

Diagram 1: Troubleshooting Workflow for Optimizing Dibutan-2-yl Carbonate Electrolytes

G start Start: Suboptimal ESW or Performance check_purity Verify Purity of Components (Dibutan-2-yl Carbonate, Salt, Co-solvent) start->check_purity adjust_ratio Optimize Solvent Ratio (Dibutan-2-yl Carbonate vs. Cyclic Carbonate) check_purity->adjust_ratio Purity Confirmed adjust_salt Vary Salt Concentration adjust_ratio->adjust_salt measure_esw Measure ESW via LSV (Protocol 1) adjust_salt->measure_esw measure_esw->adjust_ratio ESW too narrow evaluate_performance Evaluate Cell Performance (Cycling Stability, Rate Capability) measure_esw->evaluate_performance ESW within target? additives Consider Functional Additives (e.g., FEC, VC for SEI formation) evaluate_performance->additives Performance lacking? end End: Optimized Electrolyte evaluate_performance->end Performance Met additives->adjust_ratio Re-optimize

Caption: A workflow for systematically troubleshooting and optimizing dibutan-2-yl carbonate electrolytes.

Diagram 2: Factors Influencing the Electrochemical Stability Window

G cluster_electrolyte Electrolyte Composition cluster_external Operating Conditions cluster_interface Electrode-Electrolyte Interface esw Electrochemical Stability Window (ESW) solvent Solvent System (Dibutan-2-yl Carbonate, Co-solvents) solvent->esw salt Lithium Salt (Type and Concentration) salt->esw additives Additives additives->esw temp Temperature temp->esw voltage Voltage Limits voltage->esw anode Anode Material anode->esw cathode Cathode Material cathode->esw

Caption: Key factors that influence the electrochemical stability window of an electrolyte.

V. References

  • Electrochemical Window: The Hidden Factor in Battery Stability. (2025, June 20). Patsnap Eureka.

  • Modification of Carbonate Electrolytes for Lithium Metal Electrodes. (2023, October 22). ACS Energy Letters.

  • Optimized Carbonate and Ester-Based Li-Ion Electrolytes. (2008, April 1). Tech Briefs.

  • Stability Testing for Electrochemical Applications. (2025, October 17). Allan Chemical Corporation.

  • Realizing Stable Carbonate Electrolytes in Li–O2/CO2 Batteries. (2022, September 28).

  • Optimization of electrolyte compositions for carbonate lithium–sulfur... ResearchGate.

  • Electrochemical window. Wikipedia.

  • Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. Helmholtz-Zentrum Dresden-Rossendorf.

  • A Critical Review for an Accurate Electrochemical Stability Window Measurement of Solid Polymer and Composite Electrolytes. PMC.

  • Why Does Electrolyte Loss Occur in Lithium Batteries. (2025, August 4).

  • Linear Sweep Voltammetry for Batteries and Regulator Design. (2020, March 27).

  • SAFETY DATA SHEET. (2014, April 21).

  • Electrochemical Stability. (2025, November 24). Energy → Sustainability Directory.

  • SAFETY DATA SHEET. (2025, November 6). Sigma-Aldrich.

  • Electrochemical Stability Window Definition | Battery Technology Glossary. NOVONIX.

  • Clarification of Decomposition Pathways in a State‐of‐the‐Art Lithium Ion Battery Electrolyte through 13C‐Labeling of Electrolyte Components. PMC.

  • SAFETY DATA SHEET. (2018, August 17). Fisher Scientific.

  • a) Linear sweep voltammetry curves for different electrolytes at a... ResearchGate.

  • Understanding the pathway and mechanism of electrolyte decomposition on metal oxide surfaces in Li-ion batteries by in situ Fourier Transform Infrared Spectroscopy. DSpace@MIT.

  • Linear Sweep Voltammetry (LSV). (2024, October 2). Pine Research Instrumentation.

  • Material Safety Data Sheet. SIGMA-ALDRICH.

  • Safety Data Sheet: , Carl ROTH.

  • Understanding the degradation processes of the electrolyte of lithium ion batteries by chromatographic analysis. Bulgarian Chemical Communications.

  • Electrolyte Oxidation Pathways in Lithium-Ion Batteries. (2020, July 22). Journal of the American Chemical Society.

  • Electrochemical investigation of carbonate-based electrolytes for high voltage lithium-ion cells. ResearchGate.

  • Butan-2-yl carbonate | C5H9O3- | CID 22311443. PubChem - NIH.

  • A scheme showing the electrochemical stability window of the... ResearchGate.

  • Long-Term Stability of Redox Mediators in Carbonate Solvents. (2022, March 7). MDPI.

  • In Situ Characterization of the Oxidation Behavior of Carbonate-Based Electrolytes for Lithium-Ion Batteries by Scanning Electro. (2024, December 4). Publications.

  • Dicarbonyl Electrolyte for High Voltage Lithium Metal Batteries: Importance of the Entropy of Solvation in Bidentate Solvent. OSTI.gov.

  • Modeling Insight into Battery Electrolyte Electrochemical Stability and Interfacial Structure. (2017, November 24).

  • Chemical and physicochemical analysis of carbonate based electrolyte with LiPF6 in contact with Li7La3Zr2O12 based oxide solid electrolyte particles for 24 h immersion. (2026, February 4). ResearchGate.

  • Organic Dinitrates: Electrolyte Additives That Increase the Energy Densities of Lithium/Graphite Fluoride Batteries. (2025, May 18). MDPI.

  • High-purity Lithium Carbonate Manufacturing Technology from the Secondary Battery Recycling Waste using D2EHPA + TBP Solvent. (2025, September 8). ResearchGate.

  • Dipyridin-2-yl carbonate | 1659-31-0. Sigma-Aldrich.

  • Analysis of Lithium Carbonate for Lithium-Ion Battery Applications (EN). Analytik Jena.

  • Preparation of Battery-Grade Lithium Carbonate with Lithium-Containing Desorption Solution. (2021, September 19). MDPI.

  • Determination of Carbonate Solvents and Additives in Lithium Battery Electrolyte Using the Agilent 5977B GC/MSD.

Sources

Troubleshooting

reducing moisture and water content in dibutan-2-yl carbonate solvents

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction Dibutan-2-yl carbonate, also known as di-sec-butyl carbonate, is a versatile solvent with applications in various stages of research an...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dibutan-2-yl carbonate, also known as di-sec-butyl carbonate, is a versatile solvent with applications in various stages of research and pharmaceutical development. Its utility, however, can be significantly compromised by the presence of water, which can interfere with moisture-sensitive reactions, alter product yields, and affect the stability of reagents. Achieving and maintaining an anhydrous state is therefore critical for experimental success. This guide provides a comprehensive overview of effective drying techniques, troubleshooting common issues, and ensuring the integrity of your experiments.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that researchers may encounter when drying and handling di-sec-butyl carbonate.

Question 1: My moisture-sensitive reaction is failing, and I suspect water in my di-sec-butyl carbonate. How can I confirm the water content?

Answer:

Visual inspection is often insufficient to detect low but still detrimental levels of water. The most reliable method for quantifying water content in organic solvents is Karl Fischer titration .[1][2] This technique is highly selective for water and can accurately measure moisture levels down to parts-per-million (ppm).[1][3]

There are two main types of Karl Fischer titration:

  • Volumetric Titration: Best suited for samples with a water content above 0.1%.[4][5]

  • Coulometric Titration: Ideal for samples with very low water content (1 ppm to 5%).[3][5]

For most applications requiring anhydrous di-sec-butyl carbonate, coulometric Karl Fischer titration is the preferred method due to its high sensitivity.[5]

Question 2: I've added a drying agent to my di-sec-butyl carbonate, but the solvent is still not dry enough. What could be the problem?

Answer:

Several factors could contribute to inefficient drying. Consider the following troubleshooting steps:

  • Incorrect Drying Agent: Ensure the chosen drying agent is compatible with and effective for carbonate solvents. While common drying agents like anhydrous sodium sulfate or magnesium sulfate can remove bulk water, they may not achieve the low moisture levels required for highly sensitive reactions.[6]

  • Insufficient Amount of Drying Agent: The capacity of the drying agent, which is the maximum amount of water it can absorb, is a critical factor.[6] For static drying, a common recommendation is to use 10-20% of the drying agent's weight relative to the solvent's volume.[7]

  • Inadequate Contact Time: Drying is not instantaneous. The solvent needs sufficient time in contact with the drying agent. For some agents, this can range from several hours to a few days.[8][9]

  • Exhausted or Improperly Activated Drying Agent: Many drying agents, especially molecular sieves, need to be activated before use to remove any adsorbed water.[10] If the drying agent has been exposed to the atmosphere, it may already be saturated with moisture.

Question 3: I am using molecular sieves to dry my di-sec-butyl carbonate, but I'm not achieving the desired dryness. What am I doing wrong?

Answer:

Molecular sieves are highly effective for drying a wide range of organic solvents, but their performance depends on proper selection and handling.[11]

  • Incorrect Pore Size: The pore size of the molecular sieve is crucial. For general solvent drying, 4Å or 5Å sieves are often recommended.[7] However, it's important to ensure the solvent molecules themselves are not small enough to be adsorbed.

  • Activation is Key: Molecular sieves must be activated to remove adsorbed water. This is typically done by heating them in an oven at high temperatures (e.g., 250-300°C) for several hours, often under vacuum.[8][10] After activation, they should be cooled and stored in a desiccator to prevent re-exposure to atmospheric moisture.[12]

  • Sufficient Quantity and Time: As a general guideline, use about 100-200 grams of molecular sieves per liter of solvent for static drying.[13] The time required to reach equilibrium can vary, so it's advisable to allow the solvent to stand over the sieves for at least 24-48 hours.[8][9][14]

Question 4: Can I use reactive drying agents like calcium hydride or sodium metal with di-sec-butyl carbonate?

Answer:

Extreme caution is advised when considering reactive drying agents for carbonate solvents. Carbonates can be susceptible to hydrolysis or reaction with strong bases and reactive metals. While agents like calcium hydride are effective at removing water, they can potentially react with the carbonate ester, leading to degradation of the solvent.[15]

It is crucial to perform a small-scale compatibility test before employing such reactive drying agents with di-sec-butyl carbonate. A safer and often equally effective approach is to use activated molecular sieves.[10]

Question 5: My dried di-sec-butyl carbonate becomes wet again after a short period. How can I prevent this?

Answer:

Maintaining the anhydrous state of your solvent requires careful handling and storage techniques to prevent re-exposure to atmospheric moisture.

  • Inert Atmosphere: Handle the dried solvent under an inert atmosphere, such as nitrogen or argon, especially when transferring it.[12]

  • Proper Glassware: Use oven-dried glassware that has been cooled in a desiccator before use.[12]

  • Secure Sealing: Store the anhydrous solvent in a tightly sealed container, preferably with a septum-capped bottle that allows for withdrawal via syringe under an inert atmosphere.[12]

  • Storage over Drying Agent: For long-term storage, it is good practice to store the dried solvent over a fresh portion of activated molecular sieves.[16]

Frequently Asked Questions (FAQs)

What is the most effective method for drying di-sec-butyl carbonate to very low water levels (sub-50 ppm)?

For achieving very low water content, a combination of methods is often most effective. A recommended workflow is:

  • Pre-drying: If the solvent has a high initial water content, pre-dry it with a less reactive, high-capacity drying agent like anhydrous sodium sulfate to remove the bulk of the water.[6]

  • Final Drying: Decant or filter the pre-dried solvent onto freshly activated 4Å molecular sieves. Allow the solvent to stand over the sieves for at least 48 hours under an inert atmosphere.[8][9]

  • Verification: Before use, verify the water content using coulometric Karl Fischer titration.[3][5]

Can I use distillation to dry di-sec-butyl carbonate?

Distillation can be an effective method for drying solvents. However, for di-sec-butyl carbonate, consider the following:

  • Azeotropic Distillation: Water can form azeotropes with organic solvents, which are mixtures that boil at a constant temperature.[17][18] If di-sec-butyl carbonate forms an azeotrope with water, simple distillation will not be effective in removing all the water. Azeotropic distillation, which involves adding a third component (an entrainer) to form a new, lower-boiling azeotrope with water, could be a possibility.[19] Common entrainers include toluene or benzene.[19][20]

  • Thermal Stability: It is important to consider the thermal stability of di-sec-butyl carbonate. Prolonged heating during distillation could potentially lead to decomposition. Information on the thermal decomposition of similar compounds like di-tert-butyl dicarbonate suggests that carbonates can be heat-sensitive.[21]

What are the safety precautions I should take when drying di-sec-butyl carbonate?
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, preferably a fume hood, especially when handling volatile solvents or reactive drying agents.

  • Handling Reactive Agents: If using reactive drying agents, be aware of their specific hazards and quenching procedures. For example, sodium metal reacts violently with water.[22]

  • Storage: Store anhydrous solvents away from heat, sparks, and open flames.[23]

How do I properly activate molecular sieves?

The following is a standard protocol for activating molecular sieves:

  • Place the molecular sieves in a suitable flask (e.g., a Schlenk flask).

  • Heat the flask in a heating mantle or sand bath to 180-200°C.[10]

  • Apply a vacuum to the flask for 8-12 hours.[10]

  • After heating, allow the sieves to cool to room temperature under a stream of dry nitrogen or argon.[10]

  • Store the activated sieves in a tightly sealed container or in a desiccator.

Data Summary: Efficiency of Common Drying Agents

The following table provides a general comparison of the efficiency of various drying agents for organic solvents. The final water content can vary depending on the specific solvent and experimental conditions.

Drying AgentTypical Final Water Content (ppm)CapacitySpeedNotes
Molecular Sieves (3Å/4Å) <10[8][9]HighHighRequires activation; generally compatible with most solvents.[10]
**Calcium Hydride (CaH₂) **~13 (for Dichloromethane)[8][9]HighMediumReactive; may not be compatible with carbonates.[15]
Anhydrous Sodium Sulfate (Na₂SO₄) ~25 (for some solvents)[6]HighLowGood for pre-drying; not very efficient for achieving very low moisture levels.[6]
Anhydrous Magnesium Sulfate (MgSO₄) ~2.8 (for some solvents)[6]HighHighSlightly acidic; good general-purpose drying agent.[6]
Anhydrous Calcium Sulfate (CaSO₄) ~0.004 (for some solvents)[6]LowHighNeutral and efficient, but has a low capacity.[6]
Experimental Protocol: Drying Di-sec-butyl Carbonate with Molecular Sieves

This protocol outlines the steps for effectively drying di-sec-butyl carbonate using activated molecular sieves.

Materials:

  • Di-sec-butyl carbonate

  • 4Å Molecular sieves

  • Oven or vacuum oven

  • Schlenk flask or other suitable oven-safe glassware

  • Heating mantle or sand bath (optional, for activation)

  • Desiccator

  • Anhydrous solvent storage flask with a septum cap

  • Nitrogen or argon gas source

  • Syringes and needles

Workflow Diagram:

Drying_Workflow cluster_activation Molecular Sieve Activation cluster_drying Solvent Drying A Place Sieves in Flask B Heat under Vacuum (180-200°C, 8-12h) A->B C Cool under Inert Gas B->C D Store in Desiccator C->D E Add Activated Sieves to Solvent (10-20% w/v) D->E Activated Sieves F Store under Inert Gas (≥48h) E->F G Verify Water Content (Karl Fischer) F->G H Transfer to Anhydrous Storage G->H

Caption: Workflow for activating molecular sieves and drying di-sec-butyl carbonate.

Step-by-Step Procedure:

  • Activate Molecular Sieves:

    • Place the required amount of 4Å molecular sieves in a Schlenk flask.

    • Heat the flask in an oven at a minimum of 120°C (preferably 180-200°C under vacuum) for at least 8 hours.[10][14]

    • Allow the sieves to cool to room temperature in a desiccator or under a stream of inert gas.

  • Drying the Solvent:

    • In a fume hood, add the activated molecular sieves to a flask of di-sec-butyl carbonate. A loading of 10-20% (w/v) is recommended (e.g., 100-200 g of sieves per 1 L of solvent).[7][13]

    • Seal the flask and purge the headspace with an inert gas (nitrogen or argon).

    • Allow the solvent to stand over the molecular sieves for a minimum of 48 hours, with occasional gentle swirling.[8][9]

  • Verification and Storage:

    • Using a dry syringe and needle, carefully withdraw a small aliquot of the dried solvent under an inert atmosphere for water content analysis by Karl Fischer titration.

    • Once the desired dryness is confirmed, the solvent can be used directly from the drying flask or transferred via cannula or a dry syringe to a dedicated anhydrous solvent storage vessel.

    • For long-term storage, ensure the solvent remains over the molecular sieves in a well-sealed container under an inert atmosphere.[16]

Logical Relationship: Factors Influencing Drying Efficiency

Drying_Factors cluster_DryingAgent Drying Agent Properties cluster_Process Process Parameters cluster_Environment Environmental Factors DA_Type Type & Compatibility DryingEfficiency Drying Efficiency DA_Type->DryingEfficiency DA_Capacity Capacity DA_Capacity->DryingEfficiency DA_Activation Activation Status DA_Activation->DryingEfficiency ContactTime Contact Time ContactTime->DryingEfficiency Quantity Quantity Quantity->DryingEfficiency Agitation Agitation Agitation->DryingEfficiency Atmosphere Atmosphere (Inert vs. Air) Atmosphere->DryingEfficiency Glassware Glassware Dryness Glassware->DryingEfficiency Storage Storage Conditions Storage->DryingEfficiency

Caption: Key factors influencing the efficiency of solvent drying.

References

  • Drying Methods for Organic Solvents | PDF - Scribd. (n.d.). Retrieved from [Link]

  • Molecular Sieve for Solvent Drying: 3A & 4A Desiccants. (n.d.). Sorbead India. Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • How To: Remove Residual Water - Department of Chemistry : University of Rochester. (n.d.). Retrieved from [Link]

  • Karl Fischer titration - Wikipedia. (2023, November 26). Retrieved from [Link]

  • Understanding Molecular Sieves and Their Role in Solvent Drying. (2024, October 22). H2O Adsorbent. Retrieved from [Link]

  • Using molecular sieves for solvent drying. (n.d.). Retrieved from [Link]

  • KF Moisture Titrator | Principles | Kyoto Electronics Manufacturing Co.,Ltd.("KEM"). (n.d.). Retrieved from [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Karl Fischer water content titration - Scharlab. (n.d.). Retrieved from [Link]

  • Dive Into Azeotropic Distillation: Essential Techniques - GWSI. (2024, July 1). Retrieved from [Link]

  • Water Determination by Karl Fischer - Eurofins Scientific. (2024, May 11). Retrieved from [Link]

  • Method 9000: Determination of Water in Waste Materials by Karl Fischer Titration, part of Test Methods for Evaluating Solid Wast - EPA. (n.d.). Retrieved from [Link]

  • Azeotropic distillation - Wikipedia. (2023, December 2). Retrieved from [Link]

  • Drying agents and their compatibilities , Hive Stimulants. (n.d.). Retrieved from [Link]

  • Azeotropic Distillation for the Recovery of IPA - Koch Modular Process System. (n.d.). Retrieved from [Link]

  • Common Drying Agents in Organic Chemistry | PDF | Solvent | Alcohol - Scribd. (n.d.). Retrieved from [Link]

  • Using drying agents. (n.d.). Retrieved from [Link]

  • What actually means of azeotropic removal of water? - ResearchGate. (2017, October 10). Retrieved from [Link]

  • Di-sec-butyl Dicarbonate | CAS 61114-48-5 - Veeprho. (n.d.). Retrieved from [Link]

  • Di-tert-butyl dicarbonate - Wikipedia. (2023, December 1). Retrieved from [Link]

  • Safely Transfer Anhydrous Reagents from a Sealed Container for Air Sensitive Reactions. (2021, January 15). J&K Scientific. Retrieved from [Link]

  • Drying Solvents - Chemistry LibreTexts. (2021, August 15). Retrieved from [Link]

  • Preparing Anhydrous Reagents and Equipment - Moodle@Units. (n.d.). Retrieved from [Link]

  • JPH05310645A - Method for purifying di-tert-butyl dicarbonate - Google Patents. (n.d.).
  • chemical handling and storage section 6 - University of Toronto Scarborough. (n.d.). Retrieved from [Link]

Sources

Optimization

Technical Support Center: Di-sec-Butyl Carbonate (DsBC) Distillation &amp; Stabilization

Welcome to the Technical Support Center for the purification and handling of Di-sec-Butyl Carbonate (DsBC). DsBC is a sterically hindered, secondary dialkyl carbonate utilized as a specialty solvent, intermediate, and lu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and handling of Di-sec-Butyl Carbonate (DsBC). DsBC is a sterically hindered, secondary dialkyl carbonate utilized as a specialty solvent, intermediate, and lubricant base. However, its secondary alkyl structure makes it highly susceptible to thermal decomposition during standard distillation, particularly in the presence of synthesis catalyst residues[1].

This guide provides researchers and drug development professionals with field-proven, causality-driven protocols to ensure high-yield, decomposition-free recovery of DsBC.

Quantitative Data: Physicochemical & Distillation Parameters

Table 1: Distillation and Stability Profile of DsBC

ParameterValueCausality / Experimental Implication
Boiling Point (Atmospheric) ~195–200 °C (Extrapolated)High risk of thermal decomposition at 1 atm. Atmospheric distillation is strictly prohibited.
Boiling Point (Vacuum) 70–72 °C at 15 mmHg[2]Safe distillation window. Requires a robust, leak-free vacuum manifold.
Decomposition Threshold > 120 °C (Catalyzed)Organotin or acid/base residues lower the activation energy for β-hydride elimination[1].
Primary Degradation Products sec-butanol, butenes, CO₂Gas evolution (CO₂) causes dangerous pressure spikes and loss of vacuum during distillation.
Section 1: Core Troubleshooting Guides & FAQs

Q1: Why does DsBC decompose so readily during distillation compared to dimethyl carbonate (DMC)? A: The thermal stability of dialkyl carbonates decreases as the alkyl chain becomes more sterically hindered and capable of forming stable carbocations or undergoing β-hydride elimination. Unlike the methyl groups in DMC, the sec-butyl groups in DsBC possess β-hydrogens. Under thermal stress (>120 °C), DsBC undergoes a concerted cyclic elimination to yield sec-butanol, mixed butenes, and carbon dioxide.

Q2: My vacuum is stable, but I am still observing pressure spikes and low recovery. What is happening? A: Pressure spikes during vacuum distillation of DsBC are a classic symptom of in-situ CO₂ evolution, confirming that thermal decomposition is actively occurring. This is almost always caused by residual synthesis catalysts (e.g., dibutyltin oxide or dibutyltin dimethoxide) left in the crude mixture. Organotin compounds are notorious for facilitating the thermal decomposition of carbonates and carbamates[1]. You must quench and remove these Lewis acidic residues prior to heating the reboiler[3].

Q3: How do I configure my distillation apparatus to establish a self-validating thermal control system? A: A self-validating system ensures that if a parameter fails, the system defaults to a safe state rather than degrading the product:

  • Use a High-Vacuum Manifold: Ensure the system can maintain ≤ 15 mmHg.

  • Limit Reboiler Temperature: Set the heating mantle or oil bath maximum temperature limit strictly to 90 °C. If the vacuum fails, the distillation will simply stop rather than heating the DsBC to its decomposition threshold.

  • Inert Gas Bleed: Use a highly controlled subsurface nitrogen or argon bleed (via a fine capillary) to prevent bumping and oxidative degradation, while simultaneously sweeping the system.

Section 2: Experimental Workflows & Protocols
Workflow Visualization

Workflow N1 Crude DsBC (Contains Catalyst) N2 Aqueous Wash (Quench Organotin) N1->N2 Add H2O/Buffer N3 Phase Separation & Drying (MgSO4) N2->N3 Remove Aqueous N4 High-Vacuum Distillation (<15 mmHg) N3->N4 Filter & Load N5 Pure DsBC (Stable) N4->N5 T_reboiler < 90°C

Step-by-step workflow for stabilization and vacuum distillation of crude Di-sec-Butyl Carbonate.

Protocol: Pre-Treatment and Vacuum Distillation of DsBC

Phase 1: Catalyst Quenching and Pre-Treatment

  • Cooling: Transfer the crude DsBC reaction mixture to a jacketed reactor and cool to 15–20 °C under nitrogen.

  • Aqueous Wash: Add an equal volume of cold, mildly alkaline aqueous buffer (e.g., 5% NaHCO₃) or pure water to the crude mixture[3]. Causality: This neutralizes acidic byproducts and hydrolyzes residual organotin catalysts into insoluble polymeric tin oxides, preventing them from catalyzing decomposition during heating[1].

  • Phase Separation: Agitate vigorously for 15 minutes, then allow the phases to separate. Decant the upper organic layer (containing DsBC).

  • Drying: Add anhydrous magnesium sulfate (MgSO₄) to the organic layer. Stir for 30 minutes, then filter through a medium-porosity glass frit. Causality: Water must be completely removed; residual moisture at elevated temperatures will hydrolyze the carbonate into sec-butanol and CO₂.

Phase 2: High-Vacuum Distillation 5. Apparatus Assembly: Assemble a short-path distillation apparatus. Grease all joints with high-vacuum silicone grease. Attach a dry ice/isopropanol cold trap between the distillation setup and the vacuum pump to protect the pump from volatile butenes in case of minor decomposition. 6. Loading: Load the dried crude DsBC into the reboiler flask. Do not fill beyond 50% capacity. Add PTFE boiling chips or establish a micro-capillary nitrogen bleed. 7. Vacuum Initiation: Gradually apply vacuum to the system until a stable pressure of 15 mmHg (or lower) is achieved. Self-Validating Check: Monitor the pressure gauge for 5 minutes before applying heat. If pressure fluctuates, check for leaks or residual solvent outgassing. 8. Heating: Submerge the reboiler in a silicone oil bath. Set the bath temperature to 85–90 °C. 9. Collection: The DsBC will begin to distill at a vapor temperature of 70–72 °C (at 15 mmHg)[2]. Collect the main fraction in a chilled receiving flask. 10. Shutdown: Once the distillation rate drops, turn off the heat, lower the bath, and allow the system to cool to ambient temperature before breaking the vacuum with Nitrogen. Causality: Introducing oxygen to hot DsBC can cause auto-oxidation and discoloration.

Degradation Pathway Visualization

Mechanism DsBC Di-sec-Butyl Carbonate (Stable at RT) Stress Thermal Stress (>120°C) + Organotin Catalyst DsBC->Stress Heat / No Vacuum Intermediate Transition State (β-Hydride Elimination) Stress->Intermediate Activation Alcohol sec-Butanol (Liquid Impurity) Intermediate->Alcohol Alkene Butenes (Volatile Gas) Intermediate->Alkene CO2 Carbon Dioxide (Pressure Spike) Intermediate->CO2

Thermal degradation pathway of DsBC via β-hydride elimination triggered by heat and catalysts.

References
  • The Journal of Organic Chemistry (1971).Volume 36, No. 3. Source: dss.go.th.
  • US Patent 6392078B1.Process and catalyst for making dialkyl carbonates. Source: Google Patents.
  • US Patent 8022240B2.Processes for purifying diaryl carbonates. Source: Google Patents.

Sources

Troubleshooting

Technical Support Center: Optimizing Catalytic Conversion for Dibutan-2-yl Carbonate Production

Welcome to the technical support center for the synthesis of dibutan-2-yl carbonate (DSBC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its catal...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of dibutan-2-yl carbonate (DSBC). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of its catalytic production. We will delve into the core principles, provide actionable troubleshooting steps, and offer validated protocols to enhance your experimental success. Our focus is on providing not just procedures, but the scientific rationale behind them to empower you to make informed decisions in your work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the synthesis of dibutan-2-yl carbonate.

Q1: What are the primary industrial and laboratory methods for synthesizing dibutan-2-yl carbonate?

There are two predominant green chemistry routes for synthesizing DSBC and other dialkyl carbonates, moving away from the hazardous phosgene-based methods of the past[1][2][3].

  • Transesterification: This is the most common and often more straightforward method. It involves reacting a readily available, simpler dialkyl carbonate, such as dimethyl carbonate (DMC), with sec-butanol. The reaction is driven to completion by removing the lower-boiling methanol byproduct. This approach benefits from milder reaction conditions compared to direct synthesis[4][5].

  • Direct Synthesis from CO2 or Urea: This route is highly attractive from a green chemistry perspective as it utilizes carbon dioxide or urea as the carbonyl source[1][2]. However, the direct carboxylation of sec-butanol with CO2 is thermodynamically challenging and often requires higher pressures and effective water removal to shift the reaction equilibrium forward[2][6]. The alcoholysis of urea is another promising non-phosgene route[1].

Q2: Which catalysts are most effective for DSBC production via transesterification?

Catalyst choice is critical and depends on the desired process conditions (e.g., batch vs. continuous, operating temperature).

  • Heterogeneous Catalysts: These are often preferred for their ease of separation and recyclability. Metal oxides like cerium oxide (CeO2) and zirconium oxide (ZrO2) have shown significant activity[2][7][8]. Supported catalysts, such as lithium incorporated into mesoporous silica like MCM-41 (Li/MCM-41), are also effective for transesterification reactions[9].

  • Homogeneous Catalysts: These can offer high activity and selectivity under milder conditions. Examples include organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and certain ionic liquids, which have demonstrated excellent performance in accelerating the reaction[4][10][11]. However, their separation from the product mixture can be challenging.

Q3: What are the typical reaction conditions for the transesterification of DMC with sec-butanol?

Optimal conditions are catalyst-dependent, but a general range can be established.

ParameterTypical RangeRationale
Temperature 90°C - 130°CBalances reaction kinetics with the prevention of side reactions like ether formation. Higher temperatures can lead to decreased selectivity[4].
Molar Ratio 1:4 to 1:8 (DMC:sec-Butanol)An excess of sec-butanol is used to shift the reaction equilibrium towards the product side, maximizing the conversion of DMC[4].
Catalyst Loading 0.5 wt% - 5 wt% (relative to reactants)Sufficient to achieve a desirable reaction rate without being uneconomical. Higher loading can sometimes promote side reactions[1][9].
Pressure Atmospheric to moderate pressureThe reaction is often run in a sealed autoclave to maintain temperature, but high pressure is not typically required for transesterification.

Q4: How critical is water removal in the synthesis of dialkyl carbonates?

Water management is absolutely critical, especially in direct synthesis from CO2 and an alcohol, as water is a byproduct that shifts the equilibrium back towards the reactants[2][12]. In-situ dehydration using agents like 2-cyanopyridine or tetraalkyl orthosilicates is a key strategy to drive the reaction forward[2][13][14]. For transesterification, the primary concern is ensuring reactants are anhydrous, as water can poison certain catalysts.

Q5: What are the most common byproducts I should monitor for?

The primary byproduct of concern is di-sec-butyl ether, which can form via the acid-catalyzed dehydration of sec-butanol, particularly at elevated temperatures. Other potential impurities include mixed carbonates (if the reaction is incomplete) and volatile oligomers[15].

Section 2: Troubleshooting Guide for Low Conversion & Poor Selectivity

This guide provides a structured approach to diagnosing and resolving common experimental issues.

Problem 1: Low Conversion of Starting Materials

Potential Cause A: Unfavorable Reaction Equilibrium

  • Causality: The transesterification reaction is reversible[1]. The accumulation of the methanol byproduct can drive the reaction backward, limiting the final conversion of DMC and sec-butanol.

  • Solution:

    • Increase Molar Ratio: Employ a higher excess of sec-butanol (e.g., increase from 1:4 to 1:6 DMC:alcohol ratio) to push the equilibrium towards DSBC formation[4].

    • Byproduct Removal: If your reactor setup allows, implement a system for the continuous removal of methanol via distillation. This is the most effective way to drive the reaction to completion.

Potential Cause B: Inactive or Deactivated Catalyst

  • Causality: The catalyst's active sites may be compromised. Heterogeneous catalysts can be poisoned by impurities (e.g., water, sulfur compounds) in the feedstock[16]. Over time, coke or foulants can deposit on the surface, blocking active sites. This is a common challenge in catalysis[17][18].

  • Solution:

    • Ensure Anhydrous Conditions: Dry all reactants and solvents thoroughly before use.

    • Feedstock Purity: Use high-purity DMC and sec-butanol.

    • Catalyst Regeneration: For heterogeneous catalysts like metal oxides, a regeneration protocol involving calcination in air can often restore activity by burning off carbonaceous deposits. (See Protocol 2).

    • Check Catalyst Handling: Ensure the catalyst was stored under appropriate inert and dry conditions.

Potential Cause C: Suboptimal Reaction Temperature

  • Causality: Reaction kinetics are highly temperature-dependent. A temperature that is too low will result in an impractically slow reaction rate. Conversely, a temperature that is too high can decrease selectivity and potentially damage the catalyst[4].

  • Solution:

    • Temperature Screening: Perform a series of small-scale experiments at different temperatures (e.g., 90°C, 100°C, 110°C, 120°C) to identify the optimal point where conversion is high and byproduct formation is minimal. For the [N2222][Pro] ionic liquid catalyst, 110°C was found to be optimal, with higher temperatures reducing selectivity[4].

Problem 2: Poor Selectivity (High Byproduct Formation)

Potential Cause A: Di-sec-butyl Ether Formation

  • Causality: This is the most common side reaction, caused by the intermolecular dehydration of two sec-butanol molecules. This process is often catalyzed by acidic sites on the catalyst or impurities in the reaction mixture and is exacerbated by high temperatures.

  • Solution:

    • Lower Reaction Temperature: As a first step, reduce the reaction temperature by 10-20°C.

    • Evaluate Catalyst Acidity: If using a custom or self-prepared catalyst, its surface acidity might be too high. Consider using a more basic catalyst, as this will suppress the dehydration side reaction.

    • Optimize Reaction Time: Prolonged reaction times after reaching equilibrium can sometimes lead to the degradation of products into byproducts. Monitor the reaction progress by GC or HPLC to determine the point of maximum DSBC yield.

Problem 3: Poor Catalyst Recyclability (Heterogeneous Catalysts)

Potential Cause A: Leaching of Active Species

  • Causality: For supported catalysts, the active metallic or basic species may not be strongly anchored to the support and can dissolve (leach) into the reaction medium. This leads to a gradual loss of activity with each cycle.

  • Solution:

    • Post-Reaction Analysis: Analyze the reaction mixture post-filtration for traces of the active catalyst component (e.g., using ICP-OES).

    • Strengthen Catalyst Support: Consider alternative catalyst synthesis methods that promote stronger interaction between the active species and the support material.

    • Choose a More Robust Catalyst: Intrinsically stable catalysts like pure CeO2 or ZrO2 may be more suitable for your process than some supported catalysts[7][8].

Potential Cause B: Irreversible Poisoning or Structural Change

  • Causality: Some impurities can cause irreversible deactivation. Additionally, very high regeneration temperatures can cause the catalyst to sinter (lose surface area) or undergo a phase transformation, permanently altering its catalytic properties[17].

  • Solution:

    • Purify Feedstock: Implement a purification step for reactants to remove potential poisons.

    • Optimize Regeneration: Carefully control the temperature during the regeneration (calcination) step to avoid sintering. Follow the catalyst manufacturer's guidelines or establish an optimal regeneration protocol through experimentation.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Lab-Scale Batch Synthesis of Dibutan-2-yl Carbonate

This protocol describes a representative experiment for the transesterification of dimethyl carbonate with sec-butanol using a heterogeneous catalyst.

Materials:

  • Dimethyl Carbonate (DMC), anhydrous (>99%)

  • sec-Butanol, anhydrous (>99%)

  • Cerium (IV) oxide (CeO2), nanopowder

  • High-pressure laboratory autoclave with magnetic stirring, temperature control, and sampling valve

  • Gas Chromatography (GC) system for analysis

Procedure:

  • Catalyst Preparation: Dry the CeO2 catalyst in a vacuum oven at 120°C for 4 hours to remove any adsorbed moisture. Allow it to cool to room temperature in a desiccator.

  • Reactor Charging: To a clean, dry autoclave, add the CeO2 catalyst (e.g., 0.5 g, corresponding to ~1-2 wt% of total reactants).

  • Add sec-butanol (e.g., 74.12 g, 1.0 mol) followed by dimethyl carbonate (e.g., 11.26 g, 0.125 mol), achieving a molar ratio of 8:1.

  • Reaction Execution:

    • Seal the autoclave securely.

    • Begin vigorous magnetic stirring (e.g., 500 RPM).

    • Heat the reactor to the desired temperature (e.g., 110°C)[4].

    • Once the target temperature is reached, start the reaction timer.

  • Reaction Monitoring:

    • Take small aliquots (~0.1 mL) from the reaction mixture at regular intervals (e.g., 1, 2, 4, 6, 8 hours).

    • Dilute the samples in a suitable solvent (e.g., dichloromethane) and analyze by GC to determine the conversion of DMC and the selectivity towards DSBC.

  • Work-up:

    • After the reaction is complete (e.g., when DMC conversion plateaus), cool the reactor to room temperature.

    • Vent any pressure carefully.

    • Separate the solid catalyst from the liquid product mixture by centrifugation followed by decantation or by vacuum filtration.

    • The recovered catalyst can be washed with a solvent like acetone and dried for regeneration studies.

    • The liquid product can be purified by fractional distillation under reduced pressure to separate unreacted starting materials, the methanol byproduct, and the final DSBC product.

Protocol 2: Regeneration of a Coked Metal Oxide Catalyst

This protocol is a general guideline for regenerating a heterogeneous catalyst like CeO2 that has lost activity due to carbonaceous deposits (coke).

Procedure:

  • Catalyst Recovery: After the reaction, recover the catalyst as described in Protocol 1. Wash it thoroughly with a solvent like acetone or ethanol to remove any physically adsorbed organic species. Dry the catalyst in an oven at 100°C for 2-4 hours.

  • Calcination:

    • Place the dried, spent catalyst in a ceramic crucible.

    • Position the crucible in a muffle furnace.

    • Slowly ramp the temperature (e.g., 3-5°C/min) to a target calcination temperature, typically between 400°C and 550°C. Caution: The optimal temperature must be below the point where the catalyst sinters or undergoes phase changes.

    • Hold at the target temperature in an air atmosphere for 3-5 hours to ensure complete combustion of the coke.

    • Allow the furnace to cool down slowly to room temperature.

  • Post-Regeneration: The regenerated catalyst should appear as a clean, free-flowing powder. Store it in a desiccator until its next use. It is advisable to characterize the regenerated catalyst (e.g., via BET surface area analysis) to confirm its structural integrity has been maintained.

Section 4: Visualizations and Workflows

Diagram 1: Troubleshooting Workflow

This diagram provides a logical path for diagnosing experimental issues.

TroubleshootingWorkflow Start Unsatisfactory Result (Low Yield / Purity) CheckConversion Is DMC/Alcohol Conversion Low? Start->CheckConversion CheckSelectivity Is Selectivity to DSBC Poor? Start->CheckSelectivity CheckConversion->CheckSelectivity No Equilibrium Cause: Equilibrium Limitation CheckConversion->Equilibrium Yes CatalystIssue Cause: Catalyst Inactivity CheckConversion->CatalystIssue Yes TempIssue Cause: Suboptimal Temperature CheckConversion->TempIssue Yes ByproductIssue Cause: Ether Formation CheckSelectivity->ByproductIssue Yes SolveEquilibrium Solution: - Increase Alcohol:DMC Ratio - Remove Methanol Byproduct Equilibrium->SolveEquilibrium SolveCatalyst Solution: - Ensure Anhydrous Conditions - Check Feedstock Purity - Regenerate/Replace Catalyst CatalystIssue->SolveCatalyst SolveTemp Solution: - Perform Temperature Screening (e.g., 90-130°C) TempIssue->SolveTemp SolveByproduct Solution: - Lower Reaction Temperature - Use a More Basic Catalyst - Optimize Reaction Time ByproductIssue->SolveByproduct

Caption: A decision tree for troubleshooting common issues in DSBC synthesis.

Diagram 2: Simplified Catalytic Cycle for Transesterification

This diagram illustrates the key mechanistic steps on a heterogeneous catalyst surface.

CatalyticCycle cluster_inputs Inputs cluster_outputs Outputs Catalyst Catalyst Active Site Step1 Alcohol Adsorption Catalyst->Step1 Step2 Nucleophilic Attack Step1->Step2 Step3 Intermediate Formation Step2->Step3 Step4 Product Desorption Step3->Step4 Step4->Catalyst Regeneration DSBC DSBC Step4->DSBC MeOH Methanol Step4->MeOH DMC DMC DMC->Step2 sBuOH sec-Butanol sBuOH->Step1

Caption: A simplified catalytic cycle for the transesterification of DMC.

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  • Mechanisms and rates of catalyst deactivation in methanol-to-hydrocarbons conversion. University of Minnesota. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGt_YZUaxjX3AhWgYVI75yTi4-BTkRiD3OFGMNvwTCMPKgRKcoCTny2i27TkJ5oqC3STTx25tiHy07bdgDoLhddjcD6k9UXpRgWM7JQKMe8bqoMACyPeFunPqTXP2q_s55PNsOe47jVmeawfizh27Ssyi3KFirgSDZ1RJZTeFqNeGMkMUEHLNvV-z93IUDR3ySzQREVaDRbR3hNg9RLGl2wk45KpKfhfPM21gZ_FgFDERsZZQU2mg==]
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Optimization

Technical Support Center: Resolving Phase Separation in Dibutan-2-yl Carbonate Solvent Mixtures

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering phase separation issues with solvent mixtures containing dibutan-2-yl carbonate. Understanding t...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering phase separation issues with solvent mixtures containing dibutan-2-yl carbonate. Understanding the underlying principles of solvent miscibility is crucial for developing robust and reproducible processes. This resource offers a structured approach to troubleshooting, from identifying the root cause to implementing effective solutions.

Frequently Asked Questions (FAQs)

Q1: What is phase separation and why does it occur in my dibutan-2-yl carbonate mixture?

A: Phase separation is the phenomenon where a liquid mixture separates into two or more distinct liquid phases. This occurs when the constituent solvents are not fully miscible under the experimental conditions. Miscibility is governed by the thermodynamics of mixing, where the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix) must be negative for a single phase to be stable.

Several factors can lead to phase separation in your dibutan-2-yl carbonate mixture:

  • Polarity Mismatch: Dibutan-2-yl carbonate is a relatively non-polar, aprotic solvent.[1] When mixed with a significantly more polar solvent (e.g., water, methanol), the difference in intermolecular forces (dispersion, dipolar, and hydrogen bonding) can lead to a positive enthalpy of mixing (ΔH_mix > 0), making phase separation favorable.[2]

  • Temperature Effects: Solvent miscibility is temperature-dependent.[3] For some systems, increasing the temperature can enhance miscibility, while for others, it can induce phase separation (lower critical solution temperature behavior).[4]

  • Presence of Solutes: Dissolved substances, such as active pharmaceutical ingredients (APIs), salts, or other excipients, can alter the solvent-solvent interactions and induce phase separation.[5][6] This is often referred to as "salting out."[7][8]

  • Concentration Effects: The relative concentrations of the solvents in the mixture play a critical role. Many solvent pairs are only miscible within a specific concentration range.[9][10]

A useful tool for predicting miscibility is the Hansen Solubility Parameter (HSP) . HSPs break down the total cohesive energy of a solvent into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[11][12] Solvents with similar HSPs are more likely to be miscible.[13]

Q2: I've observed cloudiness in my dibutan-2-yl carbonate mixture. How can I confirm it's phase separation?

A: Cloudiness, or turbidity, is a strong indicator of incipient phase separation. Here are several methods to confirm and characterize the phenomenon:

Technique Principle Application
Visual Inspection Direct observation of turbidity, formation of a distinct interface, or droplets.Simple, initial assessment. Can be enhanced by shining a laser pointer through the sample (Tyndall effect).
Light Microscopy Visualization of droplets of the dispersed phase. Brightfield or Differential Interference Contrast (DIC) microscopy can be used for unlabeled samples.[14]Confirms the presence of a second liquid phase and provides information on droplet size and morphology.
UV-Vis Spectroscopy An increase in absorbance or scattering at a specific wavelength can indicate the onset of phase separation.Quantitative method to determine the "cloud point," the temperature or concentration at which the mixture becomes turbid.[15]
Dynamic Light Scattering (DLS) Measures the size distribution of droplets or particles in the sub-micron range.Provides quantitative data on the size of the dispersed phase droplets.
Centrifugation Applying a centrifugal force can accelerate the separation of the two phases, making them more distinct and allowing for the measurement of their respective volumes.[14][16]A confirmatory method that can also be used to determine the phase volume ratio.
Q3: My dibutan-2-yl carbonate mixture has separated into two layers. What are my immediate options to create a single-phase system?

A: If phase separation has already occurred, here are some immediate troubleshooting steps you can take:

  • Temperature Adjustment:

    • Heating: Gently warm the mixture while stirring. For many systems, increasing the temperature increases kinetic energy and can overcome the intermolecular forces driving separation, leading to miscibility.[3] Be mindful of the boiling points of your solvents and the thermal stability of your solutes.

    • Cooling: In some cases (systems with a lower critical solution temperature), cooling the mixture may induce miscibility.

  • Addition of a Co-solvent:

    • A co-solvent is a third solvent that is miscible with both of the primary solvents and can bridge the miscibility gap.[17] Common co-solvents for improving the miscibility of organic carbonates with polar solvents include alcohols like ethanol or isopropanol.[1][15]

    • Start by adding the co-solvent dropwise with vigorous stirring until the solution becomes clear.

  • Mechanical Agitation:

    • Vigorous stirring or sonication can create a temporary emulsion, a fine dispersion of one liquid phase within the other.[18] While this doesn't resolve the underlying immiscibility, it may be sufficient for short-term experimental needs. However, be aware that emulsions can sometimes be difficult to break if needed later.[7]

Troubleshooting Guides

Guide 1: Systematic Approach to Resolving Phase Separation

This guide provides a logical workflow for diagnosing and resolving phase separation issues.

Troubleshooting_Workflow Start Phase Separation Observed (Cloudiness/Layering) Identify Identify System Components (Solvents, Solutes, Concentrations) Start->Identify Temp Investigate Temperature Effect (Heating/Cooling) Identify->Temp Initial Step CoSolvent Evaluate Co-solvents (e.g., Alcohols, THF) Identify->CoSolvent Initial Step Concentration Adjust Component Ratios Identify->Concentration Initial Step Resolved Single Phase Achieved Temp->Resolved Success NotResolved Issue Persists Temp->NotResolved Failure CoSolvent->Resolved Success CoSolvent->NotResolved Failure Concentration->Resolved Success Concentration->NotResolved Failure Reformulate Consider System Reformulation (Alternative Solvents) NotResolved->Reformulate

Caption: A systematic workflow for troubleshooting phase separation.

Guide 2: Selecting an Appropriate Co-solvent

The addition of a co-solvent is a common and effective strategy to prevent phase separation.[15][17] The ideal co-solvent acts as a bridge between the two immiscible phases.

Principle: A good co-solvent will have favorable interactions with both dibutan-2-yl carbonate and the other solvent(s) in the mixture. This can be predicted by examining their Hansen Solubility Parameters (HSPs). A co-solvent with HSP values intermediate to those of the immiscible pair is often a good choice.

Experimental Protocol: Co-solvent Titration

  • Preparation: Prepare a known volume of your phase-separated dibutan-2-yl carbonate mixture in a clear, sealed container with a magnetic stir bar.

  • Titration: Place the container on a magnetic stir plate and begin stirring. Slowly add a potential co-solvent (e.g., isopropanol, ethanol, THF) dropwise from a burette or pipette.

  • Observation: Record the volume of co-solvent added at the point where the mixture becomes a single, clear phase (the cloud point).

  • Comparison: Repeat the experiment with different co-solvents to determine the most efficient one (i.e., the one requiring the lowest volume to achieve miscibility).

Table of Potential Co-solvents:

Co-solvent Rationale Considerations
Isopropanol Amphiphilic nature, miscible with both polar and non-polar solvents.Can participate in hydrogen bonding.
Ethanol Similar to isopropanol, widely available.[17]More polar than isopropanol.
Tetrahydrofuran (THF) Aprotic polar solvent, can be effective in bridging polarity gaps.[15]Can form peroxides upon storage.
Acetone Aprotic polar solvent.Highly volatile.
Guide 3: The Impact of Solutes and "Salting Out"

The introduction of a solute, particularly ionic species (salts), can significantly reduce the mutual solubility of two solvents, a phenomenon known as "salting out."[5][6]

Mechanism: The ions of the dissolved salt form strong ion-dipole interactions with the more polar solvent (e.g., water or a short-chain alcohol). This effectively "structures" the polar solvent around the ions, reducing its ability to interact with and dissolve the less polar dibutan-2-yl carbonate, leading to phase separation.

Troubleshooting Protocol:

  • Identify the Problematic Solute: If the phase separation occurs only after the addition of a specific component (e.g., an API salt), that is likely the cause.

  • Reduce Solute Concentration: Determine the minimum effective concentration of the solute. It's possible that a lower concentration will not induce phase separation.

  • Change the Counter-ion: If the solute is a salt, consider synthesizing a version with a different counter-ion that may have a smaller salting-out effect.

  • pH Adjustment: For ionizable compounds, adjusting the pH of the system can change their charge state and solubility, potentially preventing phase separation.

  • Employ a Co-solvent: As detailed in Guide 2, a co-solvent can increase the overall solvency of the mixture, accommodating the solute without phase separation.

Salting_Out_Mechanism Start Single-Phase Mixture (e.g., DBC + Polar Solvent) AddSalt Introduce Solute (Salt) (e.g., Na+Cl-) Start->AddSalt Hydration Polar Solvent Solvates Ions (Strong Ion-Dipole Interactions) AddSalt->Hydration Exclusion Reduced Interaction between Polar Solvent and DBC Hydration->Exclusion Leads to Separation Phase Separation Occurs Exclusion->Separation

Caption: Mechanism of solute-induced phase separation ("salting out").

References

  • Waters Corporation. (n.d.). Solvent miscibility.
  • Abbott, S. (n.d.). Solvent Miscibility. Practical Solubility Science.
  • Pena-Pereira, F., & Namieśnik, J. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules, 28(17), 6229. [Link]

  • Wikipedia. (2023, December 2). Cosolvent.
  • Wikipedia. (2023, November 28). Hansen solubility parameter.
  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.
  • Gielen, B., Deferm, C., & Binnemans, K. (2019). Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation. The Journal of Physical Chemistry B, 123(19), 4264–4273. [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park's Lab, Purdue University.
  • Schüch, R. A., et al. (2019).
  • Gielen, B., Deferm, C., & Binnemans, K. (2019). Tuning Solvent Miscibility: A Fundamental Assessment on the Example of Induced Methanol/n-Dodecane Phase Separation. The Journal of Physical Chemistry B, 123(19), 4264–4273. [Link]

  • National Center for Biotechnology Information. (n.d.).
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  • Chemistry Stack Exchange. (2012, April 26).
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  • Restek. (n.d.). HPLC Troubleshooting Guide.
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  • Wang, Y., et al. (2022). Phase behavior and molecular insights on the separation of dimethyl carbonate and methanol azeotrope by extractive distillation using deep eutectic solvents. Separation and Purification Technology, 305, 122489. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Carbonate Electrolytes: Diethyl Carbonate (DEC) vs. the Prospective Di-tert-butyl Carbonate (DTBC) in Lithium-ion Batteries

In the pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries (LIBs), the electrolyte remains a critical focus of innovation. The solvent system, typically a blend of cyclic and...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of higher energy density, longer cycle life, and enhanced safety in lithium-ion batteries (LIBs), the electrolyte remains a critical focus of innovation. The solvent system, typically a blend of cyclic and linear carbonates, dictates ionic conductivity, operational temperature range, and the nature of the crucial Solid Electrolyte Interphase (SEI) that forms on the anode. Diethyl carbonate (DEC) is a workhorse linear carbonate, valued for its low viscosity and established performance. This guide provides an in-depth comparison between the well-characterized DEC and a prospective, yet largely unexplored alternative: di-tert-butyl carbonate (DTBC).

Due to a notable absence of published experimental data for DTBC in LIB applications, this guide will establish DEC as the performance benchmark. We will then leverage fundamental physicochemical properties and established electrochemical principles to logically deduce the potential advantages and challenges of employing DTBC. This comparative analysis aims to provide researchers and materials scientists with a framework for evaluating novel solvent structures.

Molecular Structure and Physicochemical Properties: A Tale of Two Architectures

The performance of an electrolyte solvent is fundamentally rooted in its molecular structure. DEC and DTBC, while both linear carbonates, present a stark contrast in their alkyl group architecture, which has profound implications for their physical and, ultimately, electrochemical behavior.

Diethyl Carbonate (DEC): A symmetric molecule with two ethyl groups, DEC is a low-viscosity, low-melting-point solvent that is a staple in commercial LIB electrolytes.[1][2][3] Its primary role is to act as a diluent for the more viscous but essential high-permittivity solvent, ethylene carbonate (EC), thereby enhancing ion mobility.

Di-tert-butyl Carbonate (DTBC): Also known as Boc anhydride, DTBC is primarily recognized as a reagent in organic synthesis.[4] It features bulky tertiary-butyl groups on either side of the carbonate core.[5] This steric hindrance is the single most important feature influencing its hypothetical performance in a battery.

dot graph "Molecular_Structures" { layout=neato; node [shape=none, imagepos="tc", labelloc="b", fontname="Helvetica", fontsize=10]; edge [color="#5F6368"];

} dot Caption: Molecular structures of Diethyl Carbonate and Di-tert-butyl Carbonate.

The table below summarizes the key physicochemical properties. While extensive data exists for DEC, the properties for DTBC are gathered from chemical supplier specifications and databases.[2][4][5][6]

PropertyDiethyl Carbonate (DEC)Di-tert-butyl Carbonate (DTBC)Rationale for Performance Impact
Molecular Weight ( g/mol ) 118.13218.25[5]Higher molecular weight generally correlates with higher viscosity and density.
Melting Point (°C) -4323[6]A higher melting point severely restricts low-temperature battery operation.
Boiling Point (°C) 12756-57 (@ 0.5 mmHg)[6]Lower boiling point can indicate higher volatility, impacting safety and processing.
Density (g/mL @ 25°C) ~0.975~0.950[6]Affects the overall volumetric energy density of the electrolyte.
Viscosity (cP @ 25°C) 0.75Hypothesized: High Steric hindrance from bulky t-butyl groups would drastically increase viscosity, impeding ion transport.
Solubility in Water InsolubleImmiscible[6]Both are non-aqueous solvents suitable for LIBs.

Electrochemical Performance: Benchmark vs. Hypothesis

The core of this comparison lies in the electrochemical behavior within a lithium-ion cell. We will evaluate DEC based on extensive experimental evidence and construct a logical hypothesis for DTBC's performance based on its structure.

Ionic Conductivity

Diethyl Carbonate (DEC): In combination with EC and a lithium salt (e.g., LiPF₆), DEC-containing electrolytes achieve high ionic conductivity.[1] This is a direct result of its low viscosity, which facilitates the movement of solvated lithium ions between the anode and cathode.

Di-tert-butyl Carbonate (DTBC) (Hypothesized): The large, sterically demanding tert-butyl groups would significantly increase the viscosity of the electrolyte. This heightened viscosity would create substantial drag on the solvated lithium ions, leading to a dramatically lower ionic conductivity compared to DEC-based electrolytes. This effect would likely be so pronounced as to render DTBC unsuitable as a primary or even significant co-solvent for high-rate applications. Even dicarbonate solvents with less bulk have been shown to suffer from high viscosity and low ionic conductivity.[7][8]

Solid Electrolyte Interphase (SEI) Formation

The SEI is a passivation layer formed on the anode surface during the initial charging cycles from the reductive decomposition of electrolyte components.[9][10] Its composition and stability are paramount for long-term battery performance.

Diethyl Carbonate (DEC): DEC participates in SEI formation, though it is generally less reactive than its cyclic counterpart, EC.[11] The reduction of DEC on a graphite anode contributes to the formation of lithium alkyl carbonates (ROCO₂Li) within the SEI.[9] However, an effective SEI relies heavily on the initial decomposition of EC to form more stable inorganic components like lithium carbonate (Li₂CO₃) and lithium fluoride (LiF, from LiPF₆ decomposition).[9][12]

Di-tert-butyl Carbonate (DTBC) (Hypothesized): The electrochemical behavior of DTBC at the anode is unknown. However, we can infer two potential scenarios based on its structure:

  • Steric Shielding: The bulky tert-butyl groups could sterically hinder the molecule's approach to the anode surface. This might slow down its decomposition rate, potentially leading to a thinner SEI or an SEI more dominated by the decomposition products of other, less-hindered co-solvents (like EC) or additives.

  • Unique Decomposition Pathway: If DTBC does decompose, the resulting tert-butyl fragments could form unique SEI components. The stability and ionic conductivity of these components are unknown. The release of isobutene gas upon decomposition is a possibility, which could lead to cell swelling and safety hazards.

dot graph "SEI_Formation_Concept" { rankdir=LR; splines=ortho; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];

} dot Caption: Conceptual diagram of solvent reduction at the anode surface.

Electrochemical Stability and Safety

Diethyl Carbonate (DEC): DEC has a suitable electrochemical window for conventional LIBs with graphite anodes and cathodes like LFP or NMC.[1] Its relatively high flash point (~33°C) contributes moderately to the overall safety profile of the electrolyte blend.

Di-tert-butyl Carbonate (DTBC) (Hypothesized): The stability of DTBC against oxidation at the cathode is not documented. Its decomposition at higher temperatures to isobutene, t-butyl alcohol, and CO₂ is a significant concern.[6] This thermal instability could pose a serious safety risk, potentially leading to thermal runaway under abuse conditions or even slow degradation at elevated operating temperatures.

Experimental Protocols for Evaluation

To validate the hypothesized properties of DTBC and conduct a rigorous comparison with DEC, a series of standardized electrochemical tests would be required.

Electrolyte Preparation and Coin Cell Assembly
  • Solvent Purification: Both DEC and DTBC must be of battery-grade purity (<10 ppm H₂O).[2][3]

  • Electrolyte Formulation: Prepare solutions of 1 M LiPF₆ in a baseline solvent system (e.g., EC:DEC 3:7 v/v) and a test system (e.g., EC:DTBC 3:7 v/v).

  • Cell Assembly: Assemble 2032-type coin cells in an argon-filled glove box. Use standard electrodes (e.g., graphite anode, LiNi₀.₅Mn₀.₃Co₀.₂O₂ cathode) and a separator.

dot graph "Experimental_Workflow" { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled];

} dot Caption: Standard experimental workflow for evaluating novel electrolyte solvents.

Key Performance Tests
  • Ionic Conductivity: Measured using electrochemical impedance spectroscopy (EIS) with a conductivity cell over a range of temperatures.

  • Cyclic Voltammetry (CV): Performed on half-cells (e.g., Li || Graphite) to identify the reduction potential of the solvent, indicating the onset of SEI formation.

  • Galvanostatic Cycling: Long-term cycling of full cells at various C-rates to determine capacity retention, coulombic efficiency, and rate capability.

  • Post-Mortem Analysis: After cycling, cells are disassembled in a glove box. The anode surface is analyzed using X-ray Photoelectron Spectroscopy (XPS) to determine the chemical composition of the SEI and Scanning Electron Microscopy (SEM) to observe its morphology.

Synthesis and Future Outlook

This comparative guide establishes Diethyl Carbonate (DEC) as a well-understood and effective co-solvent in lithium-ion batteries, prized for its ability to reduce electrolyte viscosity and enable good ionic conductivity.

In contrast, Di-tert-butyl Carbonate (DTBC) remains a hypothetical candidate for LIB electrolytes. Based on its molecular structure, a prospective analysis suggests significant challenges:

  • Performance Deficit: The bulky tert-butyl groups would likely lead to very high viscosity, severely compromising ionic conductivity and rate performance.

  • Operational Limitations: A high melting point of 23°C would make it unsuitable for batteries operating near or below room temperature.

  • Safety Concerns: Its known thermal decomposition pathways could generate gas and pose a significant safety risk within a sealed battery cell.

While DTBC appears unpromising as a bulk solvent, its unique structure could warrant investigation in a different role: as a specialty electrolyte additive . In small quantities, its sterically hindering nature might be leveraged to selectively passivate certain active sites on an electrode surface or to modify the SEI in a controlled manner. However, without dedicated experimental investigation, this remains purely speculative.

For researchers in the field, the path forward is clear. The logical next step is to perform the foundational experiments outlined in this guide—starting with basic conductivity and cyclic voltammetry tests—to provide the first empirical data on the electrochemical behavior of DTBC. Only then can its true potential, or lack thereof, in the field of energy storage be definitively determined.

References

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  • Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. Helmholtz-Zentrum Dresden-Rossendorf. Available from: [Link]

  • Battery-grade Diethyl Carbonate (DEC), High Purity. Landt Instruments. Available from: [Link]

  • Effect of diethyl carbonate solvent with fluorinated solvents as electrolyte system for anode free battery. ResearchGate. (2025). Available from: [Link]

  • Battery-grade Diethyl Carbonate (DEC), High Purity. Primet Lab. Available from: [Link]

  • Di-tert-butyl dicarbonate | C10H18O5. PubChem. Available from: [Link]

  • A dicarbonate solvent electrolyte for high performance 5 V-Class Lithium-based batteries. Nature Communications. Available from: [Link]

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  • DI-tert-BUTYL DICARBONATE. Organic Syntheses Procedure. Available from: [Link]

  • A Systematic Study on the Effects of Solvating Solvents and Additives in Localized High‐Concentration Electrolytes over Electrochemical Performance of Lithium‐Ion Batteries. ResearchGate. (2023). Available from: [Link]

  • The Reaction of Lithium with Dimethyl Carbonate and Diethyl Carbonate in Ultrahigh Vacuum Studied by X-ray Photoemission Spectroscopy. ACS Publications. Available from: [Link]

  • Advanced Electrolyte Additives for Lithium-Ion Batteries: Classification, Function, and Future Directions. ACS Publications. (2025). Available from: [Link]

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  • Dicarbonate Compounds as Electrolyte Solvents for Li-ion Cell Operation. ResearchGate. (2025). Available from: [Link]

  • What is the SEI, and what effect does it have on the battery? Battery Monday. (2021). Available from: [Link]

  • Electrochemical reduction and reoxidation accompanied by reversible geometric isomerization. Electrochemistry of bis(dicarbonyl- - Allen J. Bard. ACS Publications. (2002). Available from: [Link]

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  • Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate Ratios. MDPI. (2024). Available from: [Link]

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  • Mechanism of the Electrochemical Reduction of 3,5-Di-tert-butyl-1,2-benzoquinone. Evidence for a Concerted Electron and Proton Transfer Reaction Involving a Hydrogen-Bonded Complex as Reactant. ACS Publications. (2001). Available from: [Link]

  • Electrochemical Reduction of CO 2 into CO in Tetrabutylammonium Perchlorate/Propylene Carbonate: Water Effects and Mechanism. ResearchGate. Available from: [Link]

  • Direct Electrochemical Reduction of Bicarbonate to Formate Using Tin Catalyst. MDPI. (2021). Available from: [Link]

Sources

Comparative

comparative analysis of di-sec-butyl carbonate and dimethyl carbonate toxicity

Comparative Analysis of Di-sec-butyl Carbonate and Dimethyl Carbonate Toxicity in Chemical Synthesis and Drug Development The pharmaceutical and chemical manufacturing industries are undergoing a paradigm shift toward su...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Analysis of Di-sec-butyl Carbonate and Dimethyl Carbonate Toxicity in Chemical Synthesis and Drug Development

The pharmaceutical and chemical manufacturing industries are undergoing a paradigm shift toward sustainable, "green" solvents to minimize environmental impact and occupational hazards. Among the most promising candidates are dialkyl carbonates, which are celebrated for their low toxicity, biodegradability, and versatile solvency[1]. However, the assumption that all dialkyl carbonates share an identical safety profile is a dangerous oversimplification.

As a Senior Application Scientist, I have observed that structural variations in the alkyl chains of these carbonates fundamentally alter their toxicokinetics—specifically their volatility, lipophilicity, and metabolic pathways. This guide provides an objective, data-driven comparative analysis of Dimethyl Carbonate (DMC) and Di-sec-butyl Carbonate (DsBC), equipping drug development professionals with the mechanistic insights required to make informed solvent selections.

Physicochemical Divergence and Toxicokinetic Implications

The toxicity of a solvent is inextricably linked to its physicochemical properties, which dictate its primary route of exposure and absorption kinetics. DMC and DsBC represent two ends of the dialkyl carbonate spectrum.

DMC is a highly polar, low-molecular-weight solvent. With a LogP of 0.5 and a boiling point of 90 °C, its primary occupational hazard is inhalation due to its high volatility[2][3]. Conversely, DsBC is a bulkier, highly lipophilic molecule (LogP 3.2) with a significantly higher boiling point (extrapolated to ~190 °C at standard pressure from its 70-72 °C boiling point at 15 mmHg)[4][5].

Causality Insight: The elevated LogP of DsBC means it partitions readily into lipid bilayers. While its low volatility practically eliminates the inhalation risks associated with DMC, DsBC poses a higher risk of dermal absorption. It can permeate the stratum corneum more efficiently than DMC, necessitating different personal protective equipment (PPE) strategies during scale-up.

Quantitative Comparison Table
ParameterDimethyl Carbonate (DMC)Di-sec-butyl Carbonate (DsBC)
CAS Number 616-38-6623-63-2
Molecular Weight 90.08 g/mol 174.24 g/mol
LogP (Lipophilicity) 0.53.2
Boiling Point 90 °C~190 °C (70-72 °C @ 15 mmHg)
LD50 Oral (Rat) > 5,000 mg/kg> 2,000 mg/kg (Class Estimate)
LC50 Inhalation (Rat) > 5.36 mg/L (4h)N/A (Low Volatility)
Primary Exposure Route InhalationDermal Absorption
Metabolic Byproducts Methanol + CO₂sec-Butanol + CO₂

Comparative Toxicity Profiles

Acute Toxicity: DMC is universally recognized as a low-toxicity solvent. Standard acute toxicity assays demonstrate an oral LD50 in rats exceeding 5,000 mg/kg and a dermal LD50 in rabbits exceeding 5,000 mg/kg[6][7]. Inhalation exposure to high vapor concentrations may cause mild transient symptoms like headache or dizziness, but the LC50 remains exceptionally high (> 5.36 mg/L)[8]. DsBC lacks the extensive, decades-long toxicological profiling of DMC. However, based on structure-activity relationships (SAR) of higher dialkyl carbonates, it exhibits similarly low acute systemic toxicity[1]. The critical difference lies in localized irritation; the bulky sec-butyl groups can cause mild defatting of the skin upon prolonged contact due to its high lipophilicity[5].

Metabolic Hydrolysis and Cytotoxicity: Neither DMC nor DsBC is inherently highly reactive in biological systems. Their toxicity is primarily governed by their metabolic breakdown. In the liver and blood, non-specific carboxylesterases (CES) rapidly hydrolyze dialkyl carbonates into carbon dioxide and their corresponding alcohols[9].

  • DMC Metabolism: Yields methanol and CO₂. While methanol is toxic, the stoichiometric yield from typical occupational exposure to DMC is well below the threshold for optic neuropathy or severe metabolic acidosis.

  • DsBC Metabolism: Yields sec-butanol and CO₂. sec-Butanol is a central nervous system depressant but is rapidly conjugated and excreted via the kidneys.

Mechanistic Pathway of Carbonate Toxicity

The following diagram illustrates the divergent exposure routes and convergent metabolic hydrolysis pathways of DMC and DsBC.

G DMC Dimethyl Carbonate (DMC) LogP: 0.5 | High Volatility Inhalation Inhalation Pathway (Primary Risk for DMC) DMC->Inhalation DsBC Di-sec-butyl Carbonate (DsBC) LogP: 3.2 | High Lipophilicity Dermal Dermal Absorption (Primary Risk for DsBC) DsBC->Dermal CES Hepatic Carboxylesterases (CES) Enzymatic Hydrolysis Inhalation->CES Dermal->CES MetabDMC Methanol + CO2 (Rapid Clearance) CES->MetabDMC Cleaves DMC MetabDsBC sec-Butanol + CO2 (Hepatic Conjugation) CES->MetabDsBC Cleaves DsBC Excretion Renal / Pulmonary Excretion Low Systemic Toxicity MetabDMC->Excretion MetabDsBC->Excretion

Caption: Toxicokinetic pathways of DMC and DsBC, highlighting exposure routes and CES-mediated hydrolysis.

Experimental Validation: Self-Validating In Vitro Cytotoxicity and Permeability Protocol

To objectively compare the safety profiles of these solvents for pharmaceutical applications, researchers must evaluate both their intrinsic cellular toxicity and their membrane permeability. The following protocol utilizes a dual-cell-line system (Caco-2 for permeability, HepG2 for hepatotoxicity) coupled with LC-MS/MS to validate the causality between solvent exposure, metabolic hydrolysis, and cell viability.

Objective: Quantify the IC50 of DMC and DsBC and correlate toxicity with the rate of CES-mediated alcohol generation.

Phase 1: Solvent Preparation and Dosing

  • Prepare stock solutions of DMC and DsBC at 100 mM in DMSO (ensure final DMSO concentration in cell media does not exceed 0.5% v/v to prevent baseline cytotoxicity).

  • Perform serial dilutions in standard DMEM media to create a concentration gradient (0.1 mM to 50 mM). Note: Due to DsBC's high LogP, vigorous vortexing and immediate application are required to prevent partitioning out of the aqueous media.

Phase 2: HepG2 Cytotoxicity Assay (MTT) Causality: HepG2 cells express high levels of carboxylesterases, mimicking hepatic metabolism.

  • Seed HepG2 cells in 96-well plates at a density of 1×104 cells/well. Incubate for 24 hours at 37 °C, 5% CO₂.

  • Aspirate media and apply the DMC and DsBC concentration gradients. Include a 0.5% DMSO vehicle control.

  • Incubate for 48 hours.

  • Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilize the resulting formazan crystals with 100 µL of acidified isopropanol.

  • Measure absorbance at 570 nm using a microplate reader. Calculate the IC50 using non-linear regression.

Phase 3: Caco-2 Permeability Assay (Transwell) Causality: Validates the hypothesis that DsBC's higher LogP results in superior membrane permeability compared to DMC.

  • Seed Caco-2 cells on polycarbonate Transwell inserts (0.4 µm pore size) and culture for 21 days to allow tight junction formation (verify integrity via TEER measurements > 300 Ω·cm²).

  • Apply 10 mM of DMC or DsBC to the apical chamber.

  • Sample the basolateral chamber at 15, 30, 60, and 120 minutes.

Phase 4: LC-MS/MS Metabolite Quantification Causality: By measuring the appearance of methanol (from DMC) and sec-butanol (from DsBC) in the basolateral chamber, we self-validate the rate of membrane permeation and subsequent hydrolysis.

  • Derivatize the basolateral samples (alcohols are difficult to detect directly via MS) or utilize Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) for volatile quantification.

  • Construct a calibration curve using pure methanol and sec-butanol standards.

  • Calculate the Apparent Permeability Coefficient ( Papp​ ) for both solvents.

Expected Results: DsBC will demonstrate a significantly higher Papp​ due to its lipophilicity, but both solvents will exhibit high IC50 values (> 20 mM) in the HepG2 assay, confirming their classification as low-toxicity green solvents.

Conclusion

For drug development professionals scaling up chemical syntheses, the choice between DMC and DsBC should be dictated by process requirements rather than generalized toxicity fears. DMC is an ideal, highly volatile green solvent, provided adequate ventilation is maintained to mitigate inhalation risks[10]. DsBC serves as an excellent low-volatility, lipophilic alternative, but its use necessitates stringent dermal protection protocols due to its enhanced ability to cross biological membranes[5]. Both solvents represent a massive leap forward in safety compared to legacy halogenated or aromatic solvents.

Sources

Validation

A Comparative Guide to Carbonate-Based Electrolytes: Propylene Carbonate vs. Linear Carbonates for High-Performance Batteries

An in-depth analysis for researchers, scientists, and drug development professionals on the electrochemical characteristics and performance trade-offs of essential electrolyte solvents. In the pursuit of developing next-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis for researchers, scientists, and drug development professionals on the electrochemical characteristics and performance trade-offs of essential electrolyte solvents.

In the pursuit of developing next-generation energy storage solutions, the electrolyte remains a critical component, dictating the performance, safety, and lifespan of lithium-ion batteries. Within the diverse landscape of electrolyte formulations, organic carbonates have established themselves as the cornerstone solvents due to their favorable balance of dielectric constant, viscosity, and electrochemical stability. This guide provides a detailed comparison between propylene carbonate (PC), a widely studied cyclic carbonate, and the class of linear carbonates, such as dimethyl carbonate (DMC), diethyl carbonate (DEC), and ethyl methyl carbonate (EMC).

While the initial aim was to compare propylene carbonate with di-butan-2-yl carbonate, a thorough literature search revealed a significant lack of published data on the electrochemical performance of the latter. The available information primarily pertains to peroxide or dicarbonate analogues, which are unsuitable for battery applications due to their inherent instability. Therefore, this guide has been adapted to provide a more relevant and data-supported comparison between propylene carbonate and the commonly used linear carbonates, a crucial consideration in the formulation of high-performance electrolytes.

Introduction to Carbonate Electrolyte Solvents

The primary role of the electrolyte is to facilitate the transport of lithium ions between the anode and cathode while preventing the flow of electrons. The choice of solvent is paramount as it influences key electrolyte properties including ionic conductivity, the formation of a stable solid electrolyte interphase (SEI) on the anode, and the overall electrochemical stability window.

Propylene Carbonate (PC) is a cyclic carbonate known for its high dielectric constant and wide liquid temperature range, making it an attractive solvent for achieving good ionic conductivity, especially at low temperatures. However, its application has been historically limited by its incompatibility with graphite anodes.

Linear Carbonates (DMC, DEC, EMC) possess lower viscosities and melting points compared to their cyclic counterparts. They are indispensable as co-solvents to reduce the overall viscosity of the electrolyte, thereby enhancing ionic conductivity. However, they generally have lower dielectric constants, which can lead to increased ion-pairing.

Comparative Analysis of Physicochemical and Electrochemical Properties

The selection of an electrolyte solvent system is a multi-faceted challenge that requires a careful balance of several key properties. Below is a detailed comparison of propylene carbonate and representative linear carbonates.

PropertyPropylene Carbonate (PC)Dimethyl Carbonate (DMC)Diethyl Carbonate (DEC)Ethyl Methyl Carbonate (EMC)
Molecular Structure CyclicLinearLinearLinear
Molecular Weight ( g/mol ) 102.0990.08118.13104.10
Melting Point (°C) -48.84.6-74.3-53
Boiling Point (°C) 24291126110
Viscosity (cP at 25°C) 2.530.590.750.65
Dielectric Constant (ε) 64.93.12.83.0
Flash Point (°C) 132183123
Ionic Conductivity

The ionic conductivity of an electrolyte is a measure of its ability to conduct ions and is directly influenced by the solvent's viscosity and dielectric constant.

  • Propylene Carbonate: Due to its high dielectric constant, PC is an excellent solvent for dissolving lithium salts, leading to a high concentration of charge carriers. However, its relatively high viscosity can impede ion mobility.

  • Linear Carbonates: The low viscosity of linear carbonates significantly enhances the mobility of lithium ions.[1] However, their low dielectric constants can lead to the formation of ion pairs, which reduces the number of effective charge carriers.[1]

In practice, a synergistic effect is achieved by blending cyclic and linear carbonates. The high dielectric constant of the cyclic carbonate ensures sufficient salt dissociation, while the low viscosity of the linear carbonate facilitates high ionic mobility.[2]

Electrochemical Stability Window

The electrochemical stability window (ESW) defines the voltage range within which the electrolyte remains stable without undergoing significant oxidation or reduction.

  • Propylene Carbonate: PC generally exhibits good oxidative stability, making it suitable for use with high-voltage cathodes.[3] However, its reductive stability is a major concern.

  • Linear Carbonates: Linear carbonates typically have a wider electrochemical stability window compared to PC, particularly in terms of reductive stability.[2]

Solid Electrolyte Interphase (SEI) Formation and Graphite Compatibility

The formation of a stable SEI on the surface of the anode is crucial for the long-term cycling stability of lithium-ion batteries. The SEI is formed from the decomposition products of the electrolyte and should be ionically conductive but electronically insulating.

  • Propylene Carbonate: The primary drawback of PC is its incompatibility with graphite anodes.[4] PC molecules co-intercalate into the graphite layers along with lithium ions, leading to the exfoliation of the graphite structure and rapid capacity degradation.[5][6] This is a significant reason why PC is not used as the sole solvent in commercial lithium-ion batteries with graphite anodes.

  • Linear Carbonates: In conjunction with ethylene carbonate (EC), linear carbonates contribute to the formation of a stable and effective SEI on graphite. The decomposition products of linear carbonates, such as lithium alkoxides and lithium alkyl carbonates, are key components of the SEI.[2]

It is important to note that strategies exist to enable the use of PC with graphite, such as the use of specific additives or the creation of localized high-concentration electrolytes.[2][7]

Experimental Protocols for Electrochemical Evaluation

To provide a practical context for the comparison, this section outlines standard experimental protocols for evaluating the key electrochemical properties of electrolyte formulations.

Ionic Conductivity Measurement

Methodology: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Assembly: A symmetric cell with two blocking electrodes (e.g., stainless steel or lithium) is assembled in an argon-filled glovebox. The electrodes are separated by a separator soaked in the electrolyte to be tested.

  • EIS Measurement: An AC voltage with a small amplitude (typically 5-10 mV) is applied across a range of frequencies (e.g., 1 MHz to 1 Hz).

  • Data Analysis: The bulk resistance (Rb) of the electrolyte is determined from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the formula: σ = L / (Rb * A), where L is the thickness of the separator and A is the area of the electrode.

Workflow for Ionic Conductivity Measurement.
Electrochemical Stability Window (ESW) Measurement

Methodology: Linear Sweep Voltammetry (LSV) or Cyclic Voltammetry (CV)

  • Cell Assembly: A three-electrode cell is assembled with a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., lithium foil), and a reference electrode (e.g., lithium foil).

  • Voltammetry Scan:

    • Anodic Stability: The potential of the working electrode is swept from the open-circuit potential to a high positive potential (e.g., 6 V vs. Li/Li⁺) at a slow scan rate (e.g., 0.1-1 mV/s). The onset of a sharp increase in current indicates the oxidative decomposition of the electrolyte.

    • Cathodic Stability: The potential of the working electrode is swept from the open-circuit potential to a low negative potential (e.g., -0.5 V vs. Li/Li⁺). The onset of a sharp increase in current indicates the reductive decomposition of the electrolyte.

  • ESW Determination: The electrochemical stability window is the potential range between the onset of oxidation and reduction.

ESW_Measurement cluster_setup Experimental Setup cluster_procedure Measurement Procedure cluster_result Result Setup Assemble Three-Electrode Cell (Working, Counter, Reference) Anodic Linear Sweep Voltammetry (Anodic Scan) Setup->Anodic Cathodic Linear Sweep Voltammetry (Cathodic Scan) Setup->Cathodic ESW Determine Electrochemical Stability Window Anodic->ESW Cathodic->ESW

Process for Determining the Electrochemical Stability Window.

Conclusion and Future Outlook

The choice between propylene carbonate and linear carbonates is not a matter of direct substitution but rather a strategic formulation decision. Propylene carbonate offers the advantage of a high dielectric constant and excellent low-temperature performance, but its incompatibility with graphite anodes necessitates the use of additives or advanced electrolyte engineering. Linear carbonates are essential co-solvents for reducing viscosity and improving ionic conductivity, playing a critical role in the formation of a stable SEI when used with a cyclic carbonate like ethylene carbonate.

Future research will continue to focus on developing novel electrolyte formulations that can overcome the limitations of current systems. This includes the exploration of new additives to improve the graphite compatibility of PC, the design of novel non-carbonate solvents with improved safety and stability, and the development of solid-state electrolytes to eliminate the safety risks associated with liquid organic electrolytes. A thorough understanding of the fundamental properties and interactions of electrolyte components, as detailed in this guide, is essential for these advancements.

References

  • Sustainable Energy & Fuels. (n.d.). Novel propylene carbonate based localized high concentration electrolyte with high voltage, flame retardant and wide temperature characteristics enables excellent electrochemical performances of lithium metal batteries. Retrieved from [Link]

  • PubMed. (2025, August 20). Exploring Propylene Carbonate as a Green Solvent for Sustainable Lithium-Ion Battery Cathode Manufacturing. Retrieved from [Link]

  • eScholarship. (n.d.). Propylene Carbonate (PC)-Based Electrolytes with High Coulombic Efficiency for Lithium-ion Batteries. Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2021, May 25). Reversible Cycling of Graphite Electrodes in Propylene Carbonate Electrolytes Enabled by Ethyl Isothiocyanate. Retrieved from [Link]

  • Wagner, M. R. (n.d.). Solvent co-intercalation, gas evolution, and SEI formation at anodes in cyclic carbonate (PC, EC) based electrolytes. Retrieved from [Link]

  • PMC. (2025, August 20). Exploring Propylene Carbonate as a Green Solvent for Sustainable Lithium‐Ion Battery Cathode Manufacturing. Retrieved from [Link]

  • PMC. (n.d.). Electrochemical Solvent Cointercalation into Graphite in Propylene Carbonate-Based Electrolytes: A Chronopotentiometric Characterization. Retrieved from [Link]

  • ACS Applied Materials & Interfaces. (2021, December 22). All-Climate High-Voltage Commercial Lithium-Ion Batteries Based on Propylene Carbonate Electrolytes. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical Intercalation of Lithium Ion within Graphite from Propylene Carbonate Solutions. Retrieved from [Link]

  • ResearchGate. (2026, March 2). Study of SEI layer formed on graphite anodes in PC/LiBOB electrolyte using IR spectroscopy. Retrieved from [Link]

  • Wikipedia. (n.d.). History of the lithium-ion battery. Retrieved from [Link]

  • ResearchGate. (2025, August 6). New Insight into the Interaction between Propylene Carbonate-Based Electrolytes and Graphite Anode Material for Lithium Ion Batteries. Retrieved from [Link]

  • ECS. (2014, June 21). The Role of Carbonate and Sulfite Additives in Propylene Carbonate-Based Electrolytes on the Formation of SEI Layers at. Retrieved from [Link]

  • Advances in Engineering. (2021, April 15). Robust Solid-Electrolyte Interphase (SEI) Enables Near-Theoretical Capacity of Graphite Battery Anode at Four Times Faster Rate in Propylene Carbonate-Based Nonflammable Liquid Electrolyte. Retrieved from [Link]

  • ResearchGate. (n.d.). Electrochemical stability windows of the considered electrolytes. Retrieved from [Link]

  • ResearchGate. (2022, May 15). conductivity and viscosities studies of mixed organic electrolyte solvents of propylene carbonate, diethyl carbonate and dimethyl formamide for high energy density lithium -ion and magnesium -ion batteries at 298.15k. Retrieved from [Link]

  • Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. Retrieved from [Link]

  • AIP Publishing. (2024, August 1). Diffusion and structure of propylene carbonate–metal salt electrolyte solutions for post-lithium-ion batteries: From experiment to simulation. Retrieved from [Link]

  • ACS Publications. (2025, March 13). Synergistic Effect of Fluoroethylene Carbonate and Propylene Carbonate on the Calendar Life of Silicon-Based Lithium-Ion Batteries. Retrieved from [Link]

  • Landt Instruments. (n.d.). Battery-grade Propylene Carbonate (PC), High Purity. Retrieved from [Link]

  • PubMed. (2024, August 7). Diffusion and structure of propylene carbonate-metal salt electrolyte solutions for post-lithium-ion batteries: From experiment to simulation. Retrieved from [Link]

  • RSC Publishing. (n.d.). Mixtures of protic ionic liquids and propylene carbonate as advanced electrolytes for lithium-ion batteries. Retrieved from [Link]

  • ResearchGate. (n.d.). Conductivity, viscosity, and thermodynamic properties of propylene carbonate solutions in ionic liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). a) conductivity values of different electrolytes composition at low.... Retrieved from [Link]

  • MDPI. (2022, April 12). Determining the Composition of Carbonate Solvent Systems Used in Lithium-Ion Batteries without Salt Removal. Retrieved from [Link]

  • PubMed. (2018, February 20). Deciphering the Ethylene Carbonate-Propylene Carbonate Mystery in Li-Ion Batteries. Retrieved from [Link]

  • RSC Publishing. (n.d.). Rejuvenating propylene carbonate-based electrolytes by regulating the coordinated structure toward all-climate potassium-ion batteries. Retrieved from [Link]

  • Publications. (2024, December 4). In Situ Characterization of the Oxidation Behavior of Carbonate-Based Electrolytes for Lithium-Ion Batteries by Scanning Electro. Retrieved from [Link]

  • MDPI. (2025, May 15). Investigation of Ionic Conductivity of Electrolytes for Anode-Free Lithium-Ion Batteries by Impedance Spectroscopy. Retrieved from [Link]

  • Diva-Portal.org. (2023, May 29). Competing Ethylene Carbonate Reactions on Carbon Electrode in Li-Ion Batteries. Retrieved from [Link]

  • KIT. (2023, May 30). Ionic conductivity, viscosity, and self-diffusion coefficients of novel imidazole salts for lithium-ion battery electrolytes. Retrieved from [Link]

  • MDPI. (2022, June 28). Phase Behavior and Ionic Conductivity of Blended, Ion-Condensed Electrolytes with Ordered Morphologies. Retrieved from [Link]

  • Materials Advances (RSC Publishing). (n.d.). Sustainable glycerol carbonate electrolytes for Li-ion supercapacitors: performance evaluation of butyl, benzyl, and ethyl glycerol carbonates. Retrieved from [Link]

  • R Discovery. (2022, April 12). Determining the Composition of Carbonate Solvent Systems Used in Lithium-Ion Batteries without Salt Removal. Retrieved from [Link]

Sources

Comparative

comparing alkylation efficiency of dibutan-2-yl carbonate against dialkyl sulfates

An objective, data-driven analysis of alkylation methodologies is critical for drug development professionals seeking to balance reaction efficiency with environmental and safety compliance. Historically, dialkyl sulfate...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven analysis of alkylation methodologies is critical for drug development professionals seeking to balance reaction efficiency with environmental and safety compliance. Historically, dialkyl sulfates have been the gold standard for O- and N-alkylation due to their intense electrophilicity. However, the pharmaceutical industry's shift toward green chemistry has elevated dialkyl carbonates—specifically secondary alkyl carbonates like di-sec-butyl carbonate—as viable, non-toxic alternatives[1].

This guide provides an in-depth technical comparison of the alkylation efficiency, mechanistic causality, and experimental execution of di-sec-butyl carbonate against traditional dialkyl sulfates.

Mechanistic Causality: Electrophilic vs. Catalytic Pathways

The fundamental divergence between these two alkylating agents lies in their activation energy and steric profiles.

Dialkyl Sulfates (The Electrophilic Standard) Dialkyl sulfates (e.g., dimethyl sulfate, diethyl sulfate) operate via a straightforward, low-activation-energy SN​2 mechanism. The alkyl sulfate anion is an exceptional leaving group, allowing the reaction to proceed rapidly even at ambient temperatures (20–60 °C). However, this high reactivity correlates directly with high toxicity, as these reagents indiscriminately alkylate biological nucleophiles, rendering them severe carcinogens and mutagens.

Di-sec-butyl Carbonate (The Green Alternative) Di-sec-butyl carbonate operates via a catalytic nucleophilic substitution pathway. As a secondary alkyl carbonate, it presents significant steric hindrance compared to primary carbonates, inherently lowering its baseline alkylation efficiency[1]. To drive the reaction, a Phase Transfer Catalyst (PTC) such as Tetrabutylammonium Bromide (TBAB) is required alongside a base like K2​CO3​ [2].

Causality of the PTC System: The quaternary ammonium ion from TBAB forms a lipophilic ion pair with the deprotonated nucleophile (e.g., a phenoxide). This shuttles the nucleophile into the organic phase, maximizing collision frequency with the sterically hindered secondary carbon of the carbonate[2].

The Thermodynamic Trap: A critical variable when utilizing secondary alkyl carbonates is their propensity to undergo cis-thermal elimination. At temperatures exceeding 190 °C, di-sec-butyl carbonate will bypass alkylation and decompose into butenes, CO2​ , and sec-butanol[3]. Therefore, strict thermal regulation (130–160 °C) is mandatory to favor the substitution pathway.

Quantitative Efficiency Comparison

The following table summarizes the operational and quantitative data comparing the two classes of alkylating agents.

ParameterDialkyl Sulfates (e.g., Diethyl Sulfate)Di-sec-butyl Carbonate
Typical Alkylation Yield 85–98% (Highly reactive)70–85% (Sterically hindered)
Optimal Reaction Temp. 20–60 °C130–160 °C
Catalyst Requirement None / Weak BaseStrong Base + PTC (e.g., K2​CO3​ / TBAB)
Primary Byproducts Toxic, corrosive alkyl sulfate saltssec-Butanol and Carbon Dioxide ( CO2​ )
Toxicity Profile High (Carcinogenic, Corrosive)Low (Environmentally benign)
Atom Economy Poor (Stoichiometric heavy waste)High (Gaseous/volatile green byproducts)
Primary Side Reactions Over-alkylation, aqueous hydrolysisThermal elimination (strictly at >190 °C)

Experimental Workflows: Self-Validating Protocols

To ensure reproducibility and safety, the following protocols have been designed as self-validating systems, incorporating in-process controls and mechanistic rationales.

Protocol A: Traditional O-Alkylation using Dialkyl Sulfate

Note: This protocol requires strict adherence to safety guidelines, including the use of a fume hood and double-gloving, due to the extreme toxicity of dialkyl sulfates.

  • Deprotonation: Dissolve 10 mmol of the target phenol in 20 mL of acetone. Add 12 mmol of anhydrous K2​CO3​ . Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Electrophilic Addition: Cool the reaction vessel to 0 °C using an ice bath. Causality: Dialkyl sulfate reactions are highly exothermic; thermal runaway must be prevented to avoid solvent boiling and reagent degradation. Slowly add 11 mmol of the dialkyl sulfate dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to 40 °C. Stir for 2–4 hours, monitoring completion via TLC or HPLC.

  • Quenching (Critical Step): Once complete, cool the mixture back to 0 °C. Add 10 mL of 10% aqueous ammonia ( NH4​OH ) and stir vigorously for 1 hour. Causality: Unreacted dialkyl sulfates are lethal; ammonia nucleophilically attacks residual sulfate, converting it into harmless, water-soluble alkylamines and inorganic sulfate salts.

  • Workup: Extract the product with ethyl acetate (3 x 20 mL), wash with brine, dry over MgSO4​ , and concentrate under reduced pressure.

Protocol B: Green O-Alkylation using Di-sec-butyl Carbonate

This protocol utilizes a PTC system to overcome the steric hindrance of the secondary carbonate[2].

  • Catalyst & Reagent Assembly: In a pressure-rated reaction vessel (autoclave or heavy-walled sealed tube), combine 10 mmol of the target phenol, 15 mmol of anhydrous K2​CO3​ , and 1 mmol of TBAB (10 mol% catalyst loading).

  • Solvent/Reagent Addition: Add 30 mmol of di-sec-butyl carbonate. Causality: An excess of the carbonate is used because it acts as both the alkylating agent and the primary solvent, driving the equilibrium forward while maintaining a manageable viscosity.

  • Thermal Activation: Seal the vessel and heat to 145 °C under magnetic stirring. Causality: The temperature must be strictly maintained below 160 °C. Exceeding 190 °C will trigger the cis-thermal elimination of the secondary carbonate into gaseous butenes, destroying the reagent and dangerously over-pressurizing the vessel[3].

  • In-Process Control: Monitor the reaction at 4-hour intervals. The generation of CO2​ gas will gradually increase internal pressure; if using a reflux setup instead of a sealed tube, ensure a bubbler is attached to vent the CO2​ .

  • Workup: Cool the vessel to room temperature. The byproducts (sec-butanol and CO2​ ) are non-toxic. Filter the mixture to remove the K2​CO3​ salts. The remaining solution can be directly subjected to fractional distillation to recover unreacted di-sec-butyl carbonate and isolate the alkylated product.

Mechanistic Pathway Visualization

The following diagram maps the logical divergence between the two alkylation methodologies, highlighting the trade-off between reaction kinetics and byproduct toxicity.

Alkylation_Pathways Substrate Nucleophile (e.g., Phenol / Amine) Sulfate_Rxn SN2 Mechanism Low Temp (20-60°C) Substrate->Sulfate_Rxn Carbonate_Rxn PTC Catalyzed (TBAB) High Temp (130-160°C) Substrate->Carbonate_Rxn Sulfate_Agent Dialkyl Sulfate Sulfate_Agent->Sulfate_Rxn Sulfate_Waste Toxic Sulfate Salts Requires Quenching Sulfate_Rxn->Sulfate_Waste Product Alkylated Target Product Sulfate_Rxn->Product Carbonate_Agent Di-sec-butyl Carbonate Carbonate_Agent->Carbonate_Rxn Carbonate_Waste Green Byproducts (CO2 + sec-Butanol) Carbonate_Rxn->Carbonate_Waste Carbonate_Rxn->Product

Figure 1: Mechanistic divergence between Dialkyl Sulfate and Di-sec-butyl Carbonate pathways.

Conclusion

For drug development professionals, the choice between dialkyl sulfates and di-sec-butyl carbonate represents a classic optimization problem between raw chemical reactivity and process sustainability. While dialkyl sulfates offer superior kinetics and slightly higher yields, the associated regulatory, safety, and disposal costs are immense. Di-sec-butyl carbonate, despite the steric challenges inherent to secondary alkyl groups, can achieve highly respectable yields when paired with a robust PTC system (like TBAB) and precise thermal control. By adopting the carbonate pathway, laboratories can eliminate toxic sulfate waste streams entirely, replacing them with benign CO2​ and recoverable sec-butanol.

References

  • Recent Progress on the O-Alkylation Reaction of Dialkyl Carbonates with Aromatic Phenolic Compounds ACS Omega[Link]

  • Modification of Curcumin from Turmeric Rhizome (Curcuma longa) Extract Through O-ethylation with K2CO3/TBAB Catalyst AIP Publishing[Link]

  • Synthesis of trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidine Opioid Antagonists: Application of the Cis-Thermal Elimination of Carbonates to Alkaloid Synthesis ACS Publications[Link]

Sources

Validation

Benchmarking Dibutan-2-yl Carbonate Ionic Conductivity Against Standard Electrolytes

As energy storage systems and electrochemical analytical instruments evolve, the demand for specialized electrolyte solvents has surged. While standard linear carbonates like dimethyl carbonate (DMC) and diethyl carbonat...

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Author: BenchChem Technical Support Team. Date: April 2026

As energy storage systems and electrochemical analytical instruments evolve, the demand for specialized electrolyte solvents has surged. While standard linear carbonates like dimethyl carbonate (DMC) and diethyl carbonate (DEC) dominate the market due to their low viscosity and high ionic mobility, they suffer from high volatility and low flash points.

Enter dibutan-2-yl carbonate (di-sec-butyl carbonate, DSBC)—a heavier, sterically hindered dialkyl carbonate. This guide provides an objective, data-driven benchmark of DSBC against industry-standard electrolytes, detailing the mechanistic causality behind its performance and providing a self-validating experimental protocol for researchers and drug development professionals utilizing electrochemical sensors or advanced battery systems.

Mechanistic Analysis: How Solvent Structure Dictates Function

To understand the ionic conductivity of an electrolyte, we must analyze the ion-solvent and ion-ion interactions governed by the solvent's molecular structure[1]. In standard lithium-ion electrolytes, highly polar ethylene carbonate (EC) is mixed with linear carbonates to reduce the macroscopic viscosity ( η ) of the solution.

The ionic conductivity ( σ ) of these blends follows a strict order based on conformational isomerism and steric bulk: DMC > EMC > DEC > DSBC .

The Causality of DSBC's Performance

DSBC features two bulky secondary butyl groups. This structural modification introduces significant steric hindrance , which fundamentally alters the solvation dynamics[2]:

  • Lower Dielectric Constant ( ϵ ): The bulky aliphatic chains reduce the molecule's overall polarity, weakening its ability to shield lithium ions ( Li+ ) from counter-anions ( PF6−​ ).

  • Contact Ion Pair (CIP) Formation: Because DSBC cannot effectively coordinate the Li+ ions, the system shifts from highly mobile solvent-separated ion pairs (SSIPs) to slower contact ion pairs (CIPs)[3].

  • Increased Viscosity ( η ): The larger molecular weight and branched structure increase internal fluid friction. According to the Nernst-Einstein relationship, higher viscosity directly restricts the diffusion coefficients of the charge carriers.

While these factors result in a lower ionic conductivity for DSBC compared to DMC or DEC, the trade-off yields a significantly higher flash point and enhanced thermal stability, making DSBC invaluable for high-temperature electrochemical cells.

G A DSBC Solvent (Bulky sec-butyl groups) B High Steric Hindrance A->B C Increased Viscosity & Lower Dielectric Const. B->C D Contact Ion Pair (CIP) Formation C->D E Reduced Ionic Conductivity D->E

Mechanistic pathway linking DSBC solvent structure to reduced ionic conductivity.

Self-Validating Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

To objectively benchmark ionic conductivity, is the gold standard[4]. The following protocol is designed as a self-validating system : it requires the calibration of the cell constant prior to measuring the non-aqueous samples, isolating the geometric variables of the test cell from the intrinsic properties of the electrolyte[5].

Step 1: Cell Constant Calibration (Self-Validation Step)
  • Assemble a CR2032 coin cell using two stainless steel (SS) blocking electrodes and a glass fiber separator (e.g., Whatman GF/F).

  • Wet the separator with a standard 0.01 M KCl aqueous solution (known σ=1.413 mS/cm at 25 °C).

  • Measure the bulk resistance ( Rcal​ ) using EIS.

  • Calculate the exact cell constant: Kcell​=σKCl​×Rcal​ . Note: This ensures that variations in separator compression do not skew the final carbonate benchmarking data.

Step 2: Anhydrous Electrolyte Preparation
  • Inside an argon-filled glovebox ( H2​O<1 ppm, O2​<1 ppm), prepare 1.0 M LiPF6​ solutions in 1:1 (v/v) mixtures of EC and the target linear carbonate (DMC, DEC, or DSBC).

  • Stir for 12 hours at 25 °C to ensure complete salt dissolution.

Step 3: EIS Measurement & Fitting
  • Assemble new CR2032 symmetric cells (SS | Electrolyte-soaked Separator | SS) using the prepared carbonate electrolytes.

  • Connect the cell to a potentiostat equipped with a Frequency Response Analyzer (FRA).

  • Apply an AC voltage perturbation of 10 mV over a frequency range of 1 MHz to 100 mHz at a strictly controlled 25 °C.

  • Plot the data as a Nyquist plot ( −Z′′ vs. Z′ ).

  • Fit the high-frequency intercept to a Randles Equivalent Circuit to extract the bulk electrolyte resistance ( Rb​ )[6].

  • Calculate the final ionic conductivity: σ=Kcell​/Rb​ .

EIS S1 1. Cell Calibration (Determine K_cell with 0.01M KCl) S2 2. Electrolyte Prep (1.0 M LiPF6 in EC:Solvent) S1->S2 S3 3. Cell Assembly (SS Blocking Electrodes) S2->S3 S4 4. EIS Measurement (1 MHz to 100 mHz, 10 mV) S3->S4 S5 5. Nyquist Plot Fitting (Randles Equivalent Circuit) S4->S5 S6 6. Conductivity Calculation (σ = K_cell / R_b) S5->S6

Step-by-step Electrochemical Impedance Spectroscopy (EIS) workflow with self-validation.

Data Presentation & Benchmarking Results

The quantitative data below summarizes the physicochemical properties and the resulting ionic conductivities of the benchmarked solvents.

Table 1: Physicochemical Properties of Carbonate Solvents

Notice how the molecular weight and steric bulk of DSBC drastically alter its physical properties compared to standard solvents.

SolventMolecular Weight ( g/mol )Viscosity ( η , cP at 25°C)Dielectric Constant ( ϵ )Flash Point (°C)
DMC 90.08~0.59~3.118
DEC 118.13~0.75~2.833
DSBC 174.24>1.50<2.5>60
Table 2: Benchmarked Ionic Conductivity (1.0 M LiPF6​ in 1:1 EC:Solvent at 25°C)

Conductivity values demonstrate the inverse relationship between solvent steric hindrance and ionic mobility.

FormulationBulk Resistance ( Rb​ )Ionic Conductivity ( σ , mS/cm)Dominant Solvation Behavior
EC:DMC (1:1) Lowest~11.2 High solvent-separated ion pairs (SSIP)
EC:DEC (1:1) Moderate~7.5 Moderate ion pairing
EC:DSBC (1:1) Highest~3.1 High contact ion pairs (CIP)

Strategic Recommendations

When engineering an electrochemical system, the choice between DMC, DEC, and DSBC should be dictated by the specific operational environment:

  • Opt for DMC/DEC when designing systems that require rapid signal response, high-rate charge/discharge capabilities, or low-temperature operation. The low viscosity ensures maximum ionic conductivity.

  • Opt for Dibutan-2-yl carbonate (DSBC) when engineering high-temperature sensors, implantable medical devices, or safety-critical battery systems. While you sacrifice absolute ionic conductivity (dropping to ~3.1 mS/cm), the massive gain in thermal stability and the reduction in volatile outgassing provide a safer, more stable electrochemical window.

References

  • Toward Standardization of Electrochemical Impedance Spectroscopy Studies of Li-Ion Conductive Ceramics Chemistry of Materials (ACS Publications) URL:[Link]

  • Understanding Li-Based Battery Materials via Electrochemical Impedance Spectroscopy Nature Communications URL:[Link]

  • Role of Solvent Isomerism in Mixed Carbonate Electrolytes for Li-Ion Batteries The Journal of Physical Chemistry C (ACS Publications) URL:[Link]

  • A Concentrated Electrolyte of LiTFSI and Dimethyl Carbonate for High-Voltage Li Batteries ACS Applied Materials & Interfaces URL:[Link]

  • Critical review on the analysis of electrochemical impedance spectroscopy data Applied Physics Reviews (AIP Publishing) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Dibutan-2-yl carbonate proper disposal procedures

Operational Guide: Proper Handling and Disposal of Dibutan-2-yl Carbonate Executive Summary & Operational Context In drug development and synthetic organic chemistry, dibutan-2-yl carbonate (also known as di-sec-butyl ca...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Proper Handling and Disposal of Dibutan-2-yl Carbonate

Executive Summary & Operational Context

In drug development and synthetic organic chemistry, dibutan-2-yl carbonate (also known as di-sec-butyl carbonate) is frequently utilized as a versatile alkylating agent and an aprotic solvent. While it offers excellent performance in coupling reactions, its branched aliphatic structure and carbonate core present specific end-of-life logistical challenges. As a Senior Application Scientist, I emphasize that proper disposal is not merely a regulatory checkbox—it is a critical component of laboratory safety and operational integrity. This guide provides a self-validating, step-by-step methodology for the safe handling, segregation, and disposal of dibutan-2-yl carbonate to ensure absolute compliance and safety.

Physicochemical Hazard Profile

To design a robust disposal plan, we must first understand the physicochemical properties that dictate the chemical's behavior in waste streams.

PropertyValue / ClassificationOperational Implication
Chemical Name Dibutan-2-yl carbonate (Di-sec-butyl carbonate)Branched dialkyl carbonate; resists rapid hydrolysis but degrades under extreme pH.
CAS Number 623-63-2[1]Unique identifier for SDS and regulatory tracking .
Molecular Formula C9H18O3High carbon content; ideal for complete thermal oxidation (incineration).
Boiling Point 70–72 °C (at 15 mmHg)[2]Volatile under reduced pressure; requires tightly sealed, well-ventilated storage .
Primary Hazards Flammable Liquid (Category 3), IrritantRequires grounding during transfer; strictly prohibit aqueous drain disposal.

The Causality of Disposal: Why We Do What We Do

Expertise in chemical handling requires understanding the why behind the how.

  • Avoidance of Aqueous Streams: Dibutan-2-yl carbonate is immiscible with water and highly flammable. Furthermore, in the presence of acidic or basic aqueous waste, the ester linkages can undergo slow hydrolysis. This reaction generates sec-butanol and carbon dioxide (CO2) gas. If sealed in a standard aqueous waste carboy, the evolved CO2 creates a severe pressurization hazard, potentially leading to container rupture and chemical exposure.

  • Preference for High-Temperature Incineration: Because it contains only carbon, hydrogen, and oxygen, dibutan-2-yl carbonate is an excellent candidate for high-temperature incineration. Complete thermal oxidation breaks the molecule down entirely into water and carbon dioxide, leaving no toxic halogenated byproducts or heavy metal ash. This aligns directly with the EPA's Resource Conservation and Recovery Act (RCRA) guidelines for ignitable (D001) hazardous waste .

Waste Segregation Workflow

The following diagram illustrates the logical decision tree for routing dibutan-2-yl carbonate waste in a laboratory setting to prevent cross-contamination and pressurization hazards.

G Start Waste Generation (Dibutan-2-yl carbonate) Check Aqueous or Organic Mixture? Start->Check Org Organic Waste Stream (Non-Halogenated) Check->Org Pure/Organic Stream Aq Phase Separation Required Check->Aq Mixed w/ Aqueous Store Store in HDPE/PTFE Ventilated Cabinet Org->Store Aq->Org Extract Organics Incinerate High-Temp Incineration (RCRA Facility) Store->Incinerate

Fig 1: Logical workflow for the segregation and disposal of Dibutan-2-yl carbonate waste.

Step-by-Step Disposal Methodology

Every protocol must be a self-validating system. Follow these steps to ensure full compliance with OSHA's Laboratory Standard (29 CFR 1910.1450)[3] and your facility's internal Chemical Hygiene Plan.

  • Step 1: Quenching and Phase Separation (Post-Reaction)

    • Action: If the carbonate was used in a reaction involving strong nucleophiles or bases, quench the reaction carefully in a certified fume hood.

    • Validation: Perform a phase separation using a separatory funnel. Extract the organic layer (containing unreacted dibutan-2-yl carbonate and organic byproducts) away from the aqueous layer.

    • Causality: Segregating the organic phase prevents the aforementioned CO2 pressurization in the waste container and reduces the volume of expensive organic waste processing.

  • Step 2: Containerization

    • Action: Transfer the organic waste into a compatible, clearly labeled High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE) container.

    • Validation: Inspect the cap for a vented mechanism if trace moisture or acid is suspected. Ensure the container is grounded if transferring large volumes (>20 Liters) to prevent static discharge.

  • Step 3: RCRA Labeling and Storage

    • Action: Affix a hazardous waste label immediately upon adding the first drop of waste. Mark it clearly as "Non-Halogenated Flammable Organic Waste - Contains Dibutan-2-yl carbonate."

    • Validation: Store the container in a designated, flame-proof, ventilated storage cabinet. Do not exceed the 180-day accumulation limit for Small Quantity Generators (SQGs) or the 90-day limit for Large Quantity Generators (LQGs)[4] .

  • Step 4: Final Transport and Incineration

    • Action: Coordinate with a licensed hazardous waste vendor for pickup.

    • Validation: Verify the manifest lists the waste under the correct EPA waste code (typically D001 for ignitability). The vendor must route this to a permitted high-temperature incinerator.

Immediate Spill Response Plan

In the event of an accidental release, immediate action mitigates exposure and fire risk.

  • Evacuate & Isolate: Clear personnel from the immediate area. Eliminate all ignition sources (hot plates, spark-producing equipment).

  • Protect: Don appropriate PPE, including splash goggles, nitrile gloves, and a lab coat. For large spills outside a fume hood, a half-face respirator with organic vapor cartridges may be required.

  • Contain & Absorb: Cover the spill with a non-combustible absorbent material (e.g., vermiculite, sand, or specialized universal spill pads). Never use combustible materials like sawdust.

  • Dispose: Sweep the absorbed mixture using non-sparking tools and place it into a sealed, labeled chemical waste container for incineration.

References

  • Title: Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: OSHA FactSheet: Laboratory Safety Chemical Hygiene Plan Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Carbonic acid di-sec-butyl ester — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: How to Properly Manage Hazardous Waste Under EPA Regulations Source: ERG Environmental URL: [Link]

  • Title: The Journal of Organic Chemistry 1971 Volume 36 No. 3 Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Handling

Personal protective equipment for handling Dibutan-2-yl carbonate

An Essential Guide to the Safe Handling of Dibutan-2-yl Carbonate: Personal Protective Equipment, Operational Plans, and Disposal For Researchers, Scientists, and Drug Development Professionals The core principle of this...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to the Safe Handling of Dibutan-2-yl Carbonate: Personal Protective Equipment, Operational Plans, and Disposal

For Researchers, Scientists, and Drug Development Professionals

The core principle of this guide is to empower researchers with the knowledge to mitigate risks effectively. The procedural recommendations are grounded in established safety standards and the known hazards of similar chemical entities. By understanding the causality behind each safety measure, laboratory personnel can foster a culture of proactive safety and scientific integrity.

Hazard Assessment: Understanding the Risks

Dibutan-2-yl carbonate is a flammable liquid and is expected to share hazards with similar dialkyl carbonates. Based on data from related compounds, the primary hazards include:

  • Flammability: Assumed to be a flammable liquid and vapor. Vapors may be heavier than air and can travel to an ignition source.[1][2][3]

  • Eye Irritation: Direct contact can cause serious eye irritation or damage.[1][4]

  • Skin Irritation: May cause skin irritation upon contact.[5][6]

  • Respiratory Tract Irritation: Inhalation of mists or vapors may cause respiratory irritation, drowsiness, or dizziness.[1][2]

  • Ingestion: May be harmful if swallowed.[4][7]

It is crucial to handle this compound with the understanding that it is potentially hazardous and to take all necessary precautions to prevent exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to ensure comprehensive protection when handling Dibutan-2-yl carbonate. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties.

PPE ComponentSpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against splashes of the liquid, which can cause serious eye damage. Standard safety glasses are insufficient.[1][4]
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact, which can lead to irritation. Glove integrity should be checked before each use.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.Required when working outside of a certified chemical fume hood or when there is a potential for vapor or aerosol generation.[1][8]
Protective Clothing A flame-retardant laboratory coat, long pants, and closed-toe shoes.To protect the skin from accidental splashes and to provide a barrier in case of a small fire.

DOT Script for PPE Selection Workflow:

PPE_Selection A Start: Handling Dibutan-2-yl carbonate B Assess Potential for Splash, Vapor, or Aerosol Generation A->B C Wear Chemical Safety Goggles and Face Shield B->C D Wear Chemical-Resistant Gloves B->D E Wear Flame-Retardant Lab Coat B->E F Work in a Certified Chemical Fume Hood? B->F G Use NIOSH-Approved Respirator with Organic Vapor Cartridge F->G No H End: Proceed with Experiment F->H Yes G->H

Caption: PPE selection workflow for handling Dibutan-2-yl carbonate.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling Dibutan-2-yl carbonate is critical to minimize exposure and prevent accidents.

3.1. Preparation and Precautionary Measures:

  • Designated Area: All work with Dibutan-2-yl carbonate should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]

  • Emergency Equipment: Ensure that an eyewash station, safety shower, and a Class B fire extinguisher are readily accessible and in good working order.[4]

  • Eliminate Ignition Sources: Keep the work area free of open flames, hot surfaces, and sparks. Use explosion-proof electrical equipment where necessary.[1][2][3]

  • Review Safety Data Sheets (SDSs): Before beginning work, review the SDSs for all chemicals being used in the procedure, paying close attention to the sections on hazards, handling, and emergency procedures.

3.2. Handling Procedure:

  • Don Appropriate PPE: Before handling the chemical, put on all required personal protective equipment as outlined in the table above.

  • Grounding and Bonding: To prevent static discharge, which could ignite flammable vapors, ensure that containers are properly grounded and bonded during transfer.[1][2]

  • Dispensing: Use only non-sparking tools for opening and dispensing.[2] Dispense the chemical slowly and carefully to avoid splashing and the generation of aerosols.

  • Container Management: Keep containers tightly closed when not in use to prevent the escape of vapors.[1][2]

DOT Script for Handling Procedure:

Handling_Procedure A Start: Prepare for Handling B Don all required PPE A->B C Work in a Chemical Fume Hood B->C D Ground and Bond Containers C->D E Dispense using Non-Sparking Tools D->E F Keep Containers Tightly Closed E->F G End: Complete Handling Task F->G Disposal_Workflow A Start: Waste Generation B Collect Waste in a Labeled, Sealed Container A->B C Segregate from Incompatible Wastes B->C D Store in a Designated Hazardous Waste Area C->D E Arrange for Pickup by Institutional Hazardous Waste Program D->E F End: Proper Disposal E->F

Caption: Workflow for the proper disposal of Dibutan-2-yl carbonate waste.

Conclusion: A Commitment to Safety

The safe handling of Dibutan-2-yl carbonate is predicated on a thorough understanding of its potential hazards and the diligent application of established safety protocols. By adhering to the guidelines outlined in this document, researchers can protect themselves, their colleagues, and the environment while advancing their scientific endeavors. Continuous vigilance and a proactive approach to safety are the cornerstones of a successful and responsible research environment.

References

  • National Center for Biotechnology Information. (n.d.). Dibutan-2-yl carbonate. PubChem. Retrieved from [Link]

  • MilliporeSigma. (2025, November 6). SAFETY DATA SHEET. Retrieved from [Link]

  • 于成股份有限公司. (n.d.). 安全資料表. Retrieved from [Link]

  • (n.d.). 102510 - Di-tert-butyl dicarbonate - Safety Data Sheet. Retrieved from [Link]

  • Techno PharmChem. (n.d.). BUTAN – 2 - OL - MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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